1,2-Dimethylcyclohexane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,2-dimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZJLSYJROEPSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858730 | |
| Record name | 1,2-Dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1,2-Dimethylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13415 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
14.5 [mmHg] | |
| Record name | 1,2-Dimethylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13415 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
583-57-3 | |
| Record name | 1,2-Dimethylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIMETHYLCYCLOHEXANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Stereoisomers of 1,2-Dimethylcyclohexane
This guide provides a comprehensive analysis of the stereoisomers of 1,2-dimethylcyclohexane, intended for researchers, scientists, and professionals in drug development. It delves into the conformational analysis, relative stabilities, and the experimental and computational methodologies used to characterize these isomers.
Introduction to Stereoisomerism in this compound
This compound is a classic example in stereochemistry, illustrating the interplay between configurational isomerism (cis/trans) and conformational isomerism in cyclic systems. The presence of two chiral centers at carbons 1 and 2 gives rise to three stereoisomers: a pair of enantiomers (trans) and a meso compound (cis).[1][2] Understanding the three-dimensional structure and relative energies of these isomers is crucial for predicting their physical properties and chemical reactivity.
Cis-1,2-Dimethylcyclohexane (B165935)
The cis isomer has both methyl groups on the same face of the cyclohexane (B81311) ring.[3][4][5] Through a process known as a chair flip or ring inversion, cis-1,2-dimethylcyclohexane exists as two rapidly interconverting chair conformations.[6] In one conformation, the methyl group at C1 is axial and the methyl group at C2 is equatorial (a,e). In the other, the C1 methyl is equatorial and the C2 methyl is axial (e,a).[7]
These two conformations are enantiomeric, but because they interconvert rapidly at room temperature, cis-1,2-dimethylcyclohexane is achiral overall and is classified as a meso compound.[1][2] Both chair conformations possess equal energy because each has one axial and one equatorial methyl group.[3][4][5][8][9] The steric strain in each conformation arises from one axial methyl group causing two 1,3-diaxial interactions with axial hydrogens, and a gauche butane (B89635) interaction between the two adjacent methyl groups.[3][4][5][8]
Conformational Energy of Cis-1,2-Dimethylcyclohexane
The total steric strain for each conformation of cis-1,2-dimethylcyclohexane is calculated to be approximately 11.4 kJ/mol (2.7 kcal/mol).[3][5][10][11] This value is derived from the sum of the energies of two 1,3-diaxial interactions (each ~3.8 kJ/mol) and one gauche butane interaction between the methyl groups (~3.8 kJ/mol).[3][5][10]
Trans-1,2-Dimethylcyclohexane (B1581434)
In the trans isomer, the two methyl groups are on opposite faces of the ring.[4][5] This configuration gives rise to a pair of enantiomers: (1R,2R)-1,2-dimethylcyclohexane and (1S,2S)-1,2-dimethylcyclohexane. Unlike the cis isomer, the two chair conformations of trans-1,2-dimethylcyclohexane are not of equal energy.
One conformation has both methyl groups in equatorial positions (diequatorial or e,e), while the ring-flipped conformation has both methyl groups in axial positions (diaxial or a,a).[8][12] The diequatorial conformer is significantly more stable than the diaxial conformer.[12]
Conformational Energy of Trans-1,2-Dimethylcyclohexane
The diequatorial conformation of trans-1,2-dimethylcyclohexane has only one gauche butane interaction between the two methyl groups, contributing about 3.8 kJ/mol of steric strain.[5][8][10] The diaxial conformation, however, suffers from severe steric strain due to four 1,3-diaxial interactions (two for each axial methyl group), totaling approximately 15.2 kJ/mol (4 x 3.8 kJ/mol).[3][10][11] This makes the diaxial conformation about 11.4 kJ/mol (15.2 kJ/mol - 3.8 kJ/mol) less stable than the diequatorial conformation.[3][5][10][11] Consequently, trans-1,2-dimethylcyclohexane exists almost exclusively in the diequatorial conformation at equilibrium.
Data Presentation: Summary of Conformational Energies
| Isomer | Conformation | Substituent Positions | Steric Interactions | Total Strain Energy (kJ/mol) | Relative Stability |
| cis-1,2-Dimethylcyclohexane | Chair 1 | 1-axial, 2-equatorial | 2 x 1,3-diaxial (CH₃/H), 1 x gauche (CH₃/CH₃) | ~11.4[3][5][8][10] | Equally Stable |
| Chair 2 (flipped) | 1-equatorial, 2-axial | 2 x 1,3-diaxial (CH₃/H), 1 x gauche (CH₃/CH₃) | ~11.4[3][5][8][10] | Equally Stable | |
| trans-1,2-Dimethylcyclohexane | Diequatorial | 1-equatorial, 2-equatorial | 1 x gauche (CH₃/CH₃) | ~3.8[5][8][10] | More Stable |
| Diaxial | 1-axial, 2-axial | 4 x 1,3-diaxial (CH₃/H) | ~15.2[3][10][11] | Less Stable |
Mandatory Visualizations
Experimental Protocols
The determination of conformational energies and equilibria in substituted cyclohexanes relies on a combination of experimental techniques and computational methods.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the equilibrium constant between the two chair conformations of a substituted cyclohexane by observing the signals of the individual conformers at a temperature low enough to slow down the rate of chair flipping.
Methodology:
-
Sample Preparation: A solution of the this compound isomer is prepared in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.
-
Data Acquisition:
-
A room temperature ¹H or ¹³C NMR spectrum is first acquired to observe the time-averaged signals.
-
The temperature of the NMR probe is gradually lowered.
-
Spectra are acquired at various temperatures until the signals for the individual chair conformers are resolved (the coalescence temperature is passed).
-
At a sufficiently low temperature (e.g., 169 K), the chair flip is slow on the NMR timescale, and separate signals for the axial and equatorial methyl groups can be observed.[13]
-
-
Data Analysis:
-
The relative populations of the two conformers are determined by integrating the signals corresponding to each conformer.
-
The equilibrium constant (K_eq) is calculated as the ratio of the more stable conformer to the less stable conformer.
-
The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
-
Computational Chemistry
Objective: To calculate the relative energies of the different conformations of this compound isomers using molecular mechanics or quantum mechanics methods.
Methodology:
-
Structure Building: The 3D structures of the different conformers (e.g., diequatorial and diaxial trans-1,2-dimethylcyclohexane) are built using molecular modeling software such as Avogadro.[4]
-
Geometry Optimization: An energy minimization calculation is performed on each structure. This process adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation for that particular isomer.
-
Energy Calculation: The steric energy (for molecular mechanics) or the electronic energy (for quantum mechanics) of each optimized structure is calculated.
-
Relative Energy Determination: The energy of the most stable conformer is subtracted from the energies of the other conformers to determine their relative stabilities.
Conclusion
The stereochemical analysis of this compound provides fundamental insights into the conformational preferences of substituted cyclohexanes. The cis isomer exists as a pair of rapidly interconverting, equi-energetic, and enantiomeric chair conformations, rendering the molecule achiral overall. In contrast, the trans isomer exists as a pair of enantiomers, with a strong energetic preference for the diequatorial conformation over the sterically hindered diaxial form. The quantitative understanding of these energy differences, derived from experimental techniques like low-temperature NMR and corroborated by computational chemistry, is essential for predicting the behavior of more complex cyclic molecules in various chemical and biological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Calorimetry - Wikipedia [en.wikipedia.org]
- 7. CIS-1,2-DIMETHYLCYCLOHEXANE(2207-01-4) 1H NMR spectrum [chemicalbook.com]
- 8. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. sapub.org [sapub.org]
cis vs trans 1,2-Dimethylcyclohexane stability
An In-depth Technical Guide to the Stability of cis- and trans-1,2-Dimethylcyclohexane (B1581434) for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the conformational stability of cis- and trans-1,2-dimethylcyclohexane, isomers whose stereochemical differences have significant implications for molecular geometry and reactivity. Understanding the subtle interplay of steric and electronic factors that govern their stability is crucial for professionals in chemical research and drug development, where molecular conformation is a key determinant of biological activity. This document outlines the thermodynamic basis for the greater stability of the trans isomer, presents quantitative data, details the experimental and computational methodologies used to determine these properties, and provides visualizations of the underlying chemical principles.
Conformational Analysis and Stability
The relative stability of cis- and trans-1,2-dimethylcyclohexane is determined by the steric strain in their respective chair conformations. The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring, as it minimizes both angle strain and torsional strain.[1] Substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between the two possible chair conformers dictates the overall stability of the molecule.
cis-1,2-Dimethylcyclohexane (B165935)
In cis-1,2-dimethylcyclohexane, one methyl group is in an axial position and the other is in an equatorial position. A ring-flip results in the axial methyl group becoming equatorial and the equatorial methyl group becoming axial. These two chair conformations are energetically equivalent.[2][3][4]
The steric strain in the cis isomer arises from two main sources:
-
1,3-Diaxial Interactions: The axial methyl group experiences steric hindrance from the two axial hydrogen atoms on the same side of the ring (at carbons 3 and 5 relative to the methyl-substituted carbon). Each of these interactions contributes approximately 3.8 kJ/mol of strain.[2][3][4]
-
Gauche Butane (B89635) Interaction: The two adjacent methyl groups are in a gauche relationship to each other, which introduces additional steric strain, similar to that in gauche-butane. This interaction contributes about 3.8 kJ/mol of strain.[2][3][4]
Therefore, the total steric strain for any conformation of cis-1,2-dimethylcyclohexane is the sum of two 1,3-diaxial interactions and one gauche butane interaction, totaling approximately 11.4 kJ/mol (2.7 kcal/mol).[2][3][4]
trans-1,2-Dimethylcyclohexane
The trans isomer can exist in two distinct chair conformations: one where both methyl groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).
-
Diequatorial Conformer: This conformation is the most stable for the trans isomer. The only significant steric strain is a single gauche butane interaction between the two equatorial methyl groups, contributing about 3.8 kJ/mol (0.9 kcal/mol) of strain.[2]
-
Diaxial Conformer: In this conformation, each axial methyl group has two 1,3-diaxial interactions with axial hydrogens. This results in a total of four 1,3-diaxial interactions, leading to a substantial steric strain of approximately 15.2 kJ/mol (4 x 3.8 kJ/mol).[2]
The energy difference between the diaxial and diequatorial conformers is therefore approximately 11.4 kJ/mol (15.2 kJ/mol - 3.8 kJ/mol), strongly favoring the diequatorial conformation at equilibrium.[2]
Overall Stability Comparison: cis vs. trans
To compare the overall stability of the cis and trans isomers, we compare their most stable conformations. The most stable conformation of cis-1,2-dimethylcyclohexane has a steric strain of 11.4 kJ/mol. The most stable conformation of trans-1,2-dimethylcyclohexane (the diequatorial form) has a steric strain of only 3.8 kJ/mol.
Therefore, trans-1,2-dimethylcyclohexane is more stable than cis-1,2-dimethylcyclohexane by approximately 7.6 kJ/mol (1.8 kcal/mol).[5] This difference in stability is reflected in their heats of formation.
Quantitative Thermodynamic Data
The following tables summarize the key thermodynamic data for cis- and trans-1,2-dimethylcyclohexane.
Table 1: Steric Strain Energies
| Interaction Type | Energy (kJ/mol) | Energy (kcal/mol) |
| 1,3-Diaxial (CH₃-H) | 3.8 | 0.9 |
| Gauche Butane (CH₃-CH₃) | 3.8 | 0.9 |
Table 2: Conformational Strain Analysis
| Isomer | Conformation | Strain Contributions | Total Strain (kJ/mol) | Total Strain (kcal/mol) |
| cis-1,2-Dimethylcyclohexane | axial/equatorial | 2 x (CH₃-H) 1,3-diaxial + 1 x (CH₃-CH₃) gauche | 11.4 | 2.7 |
| trans-1,2-Dimethylcyclohexane | diequatorial | 1 x (CH₃-CH₃) gauche | 3.8 | 0.9 |
| trans-1,2-Dimethylcyclohexane | diaxial | 4 x (CH₃-H) 1,3-diaxial | 15.2 | 3.6 |
Table 3: Thermodynamic Properties
| Property | cis-1,2-Dimethylcyclohexane | trans-1,2-Dimethylcyclohexane |
| Standard Enthalpy of Formation (Gas, 298.15 K) | -172.0 kJ/mol | -179.9 kJ/mol |
| Standard Enthalpy of Combustion (Liquid, 298.15 K) | -5222 ± 1.8 kJ/mol | -5216.5 ± 1.8 kJ/mol |
Note: Enthalpy of formation data for the gaseous state provides a direct comparison of the isomers' intrinsic stability.
Experimental and Computational Protocols
The determination of the conformational energies and thermodynamic properties of these isomers relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
Low-temperature NMR spectroscopy is a powerful technique to "freeze out" the chair-chair interconversion, allowing for the direct observation and quantification of individual conformers.
Objective: To determine the equilibrium constant and Gibbs free energy difference between the conformers.
Methodology:
-
Sample Preparation: A dilute solution of the 1,2-dimethylcyclohexane isomer is prepared in a suitable low-freezing solvent (e.g., deuterated chloroform, CDCl₃, or a mixture of deuterated solvents).
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.
-
Data Acquisition:
-
The sample is cooled to a temperature low enough to slow the ring-flipping to a rate that is slow on the NMR timescale (typically below -60 °C).[6]
-
¹H and ¹³C NMR spectra are acquired. At these low temperatures, separate signals for the axial and equatorial methyl groups (and other nuclei) can be resolved for each conformer.
-
-
Data Analysis:
-
The relative populations of the conformers are determined by integrating the signals corresponding to each conformer.
-
The equilibrium constant (K_eq) is calculated from the ratio of the conformer populations.
-
The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
-
Calorimetry is used to measure the heat changes associated with chemical reactions, such as combustion, from which enthalpies of formation can be derived.
Objective: To determine the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation.
Methodology (Bomb Calorimetry):
-
Sample Preparation: A precise mass of the volatile liquid isomer is encapsulated in a gelatin capsule or a sample holder suitable for volatile liquids to prevent evaporation before combustion.[7]
-
Calorimeter Setup:
-
The sample is placed in a crucible inside a high-pressure stainless steel "bomb."
-
A fuse wire is positioned to contact the sample.
-
The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.[8]
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature increase.
-
Data Acquisition: The temperature of the water is precisely monitored and recorded over time until it reaches a maximum and then begins to cool.
-
Data Analysis:
-
The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
-
The total heat released by the combustion of the this compound isomer is calculated from the temperature change and the heat capacity of the calorimeter.
-
The standard enthalpy of combustion is then calculated per mole of the substance.
-
The standard enthalpy of formation can be calculated from the enthalpy of combustion using Hess's Law.
-
Methodology (Differential Scanning Calorimetry - DSC):
-
Sample Preparation: A small, precisely weighed amount of the liquid sample (5-15 mg) is hermetically sealed in an aluminum pan.[9] An empty sealed pan is used as a reference.
-
Instrumentation: A DSC instrument is used, which measures the difference in heat flow between the sample and reference pans as a function of temperature.
-
Data Acquisition: The sample and reference are subjected to a controlled temperature program, often involving heating and cooling cycles to erase the sample's thermal history.[9]
-
Data Analysis: The instrument records the heat flow into or out of the sample. Thermodynamic properties such as the heat of fusion can be determined from the resulting thermogram.
Computational Protocols
Computational chemistry provides a theoretical means to calculate the energies of different conformations and to corroborate experimental findings.
Objective: To calculate the relative energies of the conformers of cis- and trans-1,2-dimethylcyclohexane.
Methodology:
-
Structure Building: The 3D structures of the different conformers (axial/equatorial for cis, diequatorial and diaxial for trans) are built using a molecular modeling software package.
-
Force Field Selection: A suitable force field (e.g., MMFF94, AMBER) is chosen. These force fields are sets of parameters that describe the potential energy of a molecule as a function of its atomic coordinates.
-
Energy Minimization: The geometry of each conformer is optimized to find the lowest energy structure for that conformation. The software systematically alters the bond lengths, angles, and dihedrals to minimize the steric energy.
-
Energy Calculation: The steric energy of each minimized conformer is calculated. The difference in steric energies between conformers provides an estimate of their relative stability.
Methodology:
-
Structure Input: The initial geometries of the conformers, often pre-optimized with a molecular mechanics method, are used as input.
-
Method and Basis Set Selection: A quantum mechanical method (e.g., Density Functional Theory - DFT, with a functional like B3LYP) and a basis set (e.g., 6-31G(d)) are selected. These choices determine the accuracy and computational cost of the calculation.
-
Geometry Optimization: A geometry optimization is performed to find the minimum energy structure for each conformer at the chosen level of theory.
-
Frequency Calculation: A frequency calculation is typically performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy.
-
Energy Comparison: The calculated electronic energies or Gibbs free energies of the conformers are compared to determine their relative stabilities.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key conformational relationships and energy profiles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 8. m.youtube.com [m.youtube.com]
- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
Conformational Analysis of 1,2-Dimethylcyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the conformational analysis of 1,2-dimethylcyclohexane, a fundamental model system in stereochemistry. Understanding the conformational preferences of substituted cyclohexanes is paramount in fields such as medicinal chemistry and materials science, where molecular shape dictates biological activity and physical properties. This document outlines the core principles governing the stability of cis and trans isomers of this compound, presents quantitative energetic data, details experimental and computational methodologies for their determination, and provides visual representations of key concepts.
Core Principles of Conformational Analysis
The conformational landscape of this compound is dominated by the chair conformation, which minimizes both angle strain and torsional strain. The relative stability of different conformers is primarily determined by steric interactions involving the two methyl substituents. The key energetic penalties to consider are:
-
1,3-Diaxial Interactions: The steric strain arising from the interaction between an axial substituent and the two axial hydrogens on the same face of the cyclohexane (B81311) ring. For a methyl group, this interaction imparts significant strain.
-
Gauche Butane (B89635) Interactions: The steric strain between substituents on adjacent carbons that are in a gauche relationship (a 60° dihedral angle). In 1,2-disubstituted cyclohexanes, this interaction between the two methyl groups is a crucial factor.
The energetic cost of these interactions is often quantified using "A-values," which represent the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[1][2] A larger A-value indicates a greater preference for the equatorial position.[1][3]
Conformational Analysis of cis-1,2-Dimethylcyclohexane (B165935)
In cis-1,2-dimethylcyclohexane, one methyl group is oriented 'up' and the other is also 'up' relative to the plane of the ring.[4] This arrangement necessitates that in any chair conformation, one methyl group must occupy an axial position while the other is in an equatorial position (axial-equatorial or a,e).[5]
A ring-flip of the (a,e) conformation results in an energetically equivalent (equatorial-axial or e,a) conformation.[6] Both chair conformations possess one axial methyl group, which incurs two 1,3-diaxial interactions with axial hydrogens.[4][7] Additionally, there is a gauche butane interaction between the two adjacent methyl groups.[8] Consequently, the two chair conformers of cis-1,2-dimethylcyclohexane are degenerate, meaning they have the same energy and exist in a 1:1 ratio at equilibrium.[5][9]
Conformational Analysis of trans-1,2-Dimethylcyclohexane (B1581434)
For trans-1,2-dimethylcyclohexane, the two methyl groups are on opposite faces of the ring, one 'up' and one 'down'.[4] This stereochemical relationship allows for two distinct chair conformations: one where both methyl groups are in equatorial positions (diequatorial or e,e) and another where both are in axial positions (diaxial or a,a).[10][11]
The diequatorial conformer is significantly more stable.[11] It is relieved of the highly unfavorable 1,3-diaxial interactions that plague axial substituents.[12] However, it does experience one gauche butane interaction between the two equatorial methyl groups.[10]
The diaxial conformer is highly disfavored due to the presence of four 1,3-diaxial interactions (two for each axial methyl group).[12] This substantial steric strain makes the diaxial conformation much higher in energy than the diequatorial conformer.[12] As a result, trans-1,2-dimethylcyclohexane exists almost exclusively in the diequatorial conformation at equilibrium.[4]
Quantitative Energetic Data
The stability of the various conformers can be quantified by summing the energetic costs of the different steric interactions. The following tables summarize the key energy values used in the analysis of this compound.
Table 1: Steric Strain Energy Values
| Interaction Type | Energy (kcal/mol) | Energy (kJ/mol) |
| 1,3-Diaxial (CH₃-H) | 0.9 | 3.8 |
| Gauche Butane (CH₃-CH₃) | 0.9 | 3.8 |
Note: The energy of a single 1,3-diaxial interaction between a methyl group and a hydrogen is approximately 0.9 kcal/mol (3.8 kJ/mol). An axial methyl group has two such interactions, totaling 1.8 kcal/mol (7.6 kJ/mol).[12]
Table 2: Conformational Energy Analysis of cis-1,2-Dimethylcyclohexane
| Conformer | Axial/Equatorial Arrangement | 1,3-Diaxial Interactions (CH₃-H) | Gauche Butane Interactions (CH₃-CH₃) | Total Strain Energy (kcal/mol) | Total Strain Energy (kJ/mol) | Relative Population |
| Chair 1 | Axial, Equatorial | 2 | 1 | 2 * 0.9 + 0.9 = 2.7 | 11.4 | 50% |
| Chair 2 (flipped) | Equatorial, Axial | 2 | 1 | 2 * 0.9 + 0.9 = 2.7 | 11.4 | 50% |
The total strain energy for both conformers of the cis isomer is calculated as (2 x 3.8 kJ/mol) for the 1,3-diaxial interactions of one axial methyl group, plus 3.8 kJ/mol for the gauche interaction between the two methyl groups, resulting in a total of 11.4 kJ/mol.[4][7]
Table 3: Conformational Energy Analysis of trans-1,2-Dimethylcyclohexane
| Conformer | Axial/Equatorial Arrangement | 1,3-Diaxial Interactions (CH₃-H) | Gauche Butane Interactions (CH₃-CH₃) | Total Strain Energy (kcal/mol) | Total Strain Energy (kJ/mol) | Relative Population |
| Diequatorial (e,e) | Equatorial, Equatorial | 0 | 1 | 0.9 | 3.8 | >99% |
| Diaxial (a,a) | Axial, Axial | 4 | 0 | 4 * 0.9 = 3.6 | 15.2 | <1% |
The diaxial conformer has four 1,3-diaxial interactions, leading to a total strain of 15.2 kJ/mol (4 x 3.8 kJ/mol).[7] The diequatorial conformer has only a gauche butane interaction, with a strain of 3.8 kJ/mol.[7] The energy difference is therefore 11.4 kJ/mol, heavily favoring the diequatorial form.[7]
Visualizing Conformational Equilibria
The dynamic equilibrium between the chair conformations of cis- and trans-1,2-dimethylcyclohexane can be represented as follows:
Experimental and Computational Protocols
The determination of conformational energies and equilibria relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry methods.
Experimental Protocol: Low-Temperature NMR Spectroscopy
Low-temperature NMR spectroscopy is a powerful technique to study conformational equilibria. By lowering the temperature, the rate of chair-chair interconversion can be slowed to the point where separate signals for each conformer can be observed on the NMR timescale.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂ or toluene-d₈).
-
Initial Spectrum Acquisition: A ¹H or ¹³C NMR spectrum is acquired at ambient temperature. At this temperature, rapid ring flipping leads to a single, time-averaged signal for each unique proton or carbon.
-
Variable-Temperature NMR: The temperature of the NMR probe is gradually lowered. Spectra are acquired at various temperature intervals.
-
Coalescence Temperature: As the temperature decreases, the rate of interconversion slows, causing the averaged signals to broaden. The temperature at which the separate signals for the two conformers begin to resolve from the broadened peak is the coalescence temperature.
-
Low-Temperature Spectrum: At a sufficiently low temperature (e.g., below -80 °C), the interconversion becomes slow enough that sharp, distinct signals for the axial and equatorial conformers are observed.
-
Integration and Equilibrium Constant Calculation: The relative populations of the two conformers are determined by integrating their respective signals. The equilibrium constant (Keq) is calculated from the ratio of the integrals.
-
Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.
¹H NMR Coupling Constants: At temperatures where conformers are not resolved, the observed vicinal coupling constants (³J) are a weighted average of the coupling constants for the individual conformers. By applying the Karplus equation, which relates ³J to the dihedral angle, the relative populations of the conformers can be estimated.
Computational Protocol: Molecular Mechanics and Quantum Mechanics
Computational chemistry provides a theoretical means to calculate the geometries and relative energies of different conformers.
Methodology:
-
Structure Building: The 3D structures of the different chair conformations of cis- and trans-1,2-dimethylcyclohexane are built using molecular modeling software.
-
Geometry Optimization: The initial structures are subjected to geometry optimization using a suitable computational method. This process finds the lowest energy structure for each conformer.
-
Molecular Mechanics (MM): Methods like MMFF94 or AMBER are computationally inexpensive and provide a good initial geometry.
-
Quantum Mechanics (QM): More accurate methods like Density Functional Theory (DFT) (e.g., B3LYP with a suitable basis set like 6-31G*) or ab initio methods (e.g., MP2) are used for more precise energy calculations.
-
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine their electronic energies.
-
Frequency Calculation: To confirm that the optimized structures are true energy minima (and not transition states) and to obtain thermodynamic data (enthalpy and entropy), a frequency calculation is performed. The absence of imaginary frequencies confirms a minimum.
-
Relative Energy Determination: The relative Gibbs free energies of the conformers are calculated by comparing their total energies, including zero-point vibrational energy and thermal corrections. This allows for a direct comparison of their relative stabilities.
Conclusion
The conformational analysis of this compound serves as a cornerstone for understanding the stereochemical behavior of cyclic molecules. The interplay of 1,3-diaxial and gauche butane interactions dictates the pronounced energetic preferences observed. For cis-1,2-dimethylcyclohexane, the two chair conformers are energetically equivalent. In contrast, trans-1,2-dimethylcyclohexane exhibits a strong preference for the diequatorial conformation, which minimizes steric strain. The quantitative data and methodologies presented in this guide provide a robust framework for researchers and professionals in drug development and related fields to predict and analyze the conformational behavior of more complex cyclic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Conformational Landscape of trans-1,2-Dimethylcyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conformational isomerism of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing the reactivity, biological activity, and physical properties of molecules. Among these, trans-1,2-dimethylcyclohexane (B1581434) serves as a classic model for understanding the subtle interplay of steric interactions that govern the three-dimensional structure of cyclic systems. This technical guide provides an in-depth analysis of the chair conformations of trans-1,2-dimethylcyclohexane, integrating quantitative energetic data with detailed experimental and computational protocols.
Core Concepts: The Energetics of Chair Conformations
trans-1,2-Dimethylcyclohexane exists as an equilibrium between two chair conformations: the diequatorial (e,e) conformer and the diaxial (a,a) conformer. In the diequatorial conformation, both methyl groups occupy equatorial positions, while in the diaxial conformation, both are in axial positions. The relative stability of these two conformers is dictated by the steric strain arising from two primary types of interactions: 1,3-diaxial interactions and gauche butane (B89635) interactions.
The diequatorial conformer is significantly more stable than the diaxial conformer.[1][2] This preference is primarily due to the severe steric strain in the diaxial form, where each axial methyl group experiences two 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[2] In contrast, the diequatorial conformer is destabilized to a lesser extent by a single gauche butane interaction between the two adjacent methyl groups.[3][4]
Quantitative Energetic Analysis
The energetic differences between the two chair conformations of trans-1,2-dimethylcyclohexane have been determined experimentally and computationally. The key quantitative data are summarized in the table below.
| Parameter | Diaxial Conformer | Diequatorial Conformer | Energy Difference (Diaxial - Diequatorial) | Reference |
| Gauche Butane Interactions | 4 | 1 | 3 | [3][4] |
| 1,3-Diaxial CH₃-H Interactions | 4 | 0 | 4 | [2][5] |
| Calculated Steric Strain (kcal/mol) | ~3.6 | ~0.9 | ~2.7 | [4] |
| Experimental Gibbs Free Energy Difference (ΔG°) (kcal/mol) | - | - | 2.58 ± 0.05 | [6] |
| Experimental Gibbs Free Energy Difference (ΔG°) (kJ/mol) | - | - | 11.4 | [5][7][8] |
Conformational Equilibrium Visualization
The equilibrium between the diaxial and diequatorial conformers of trans-1,2-dimethylcyclohexane can be visualized as a dynamic process of ring flipping.
Experimental Protocols
The determination of the conformational equilibrium and the associated energy differences for trans-1,2-dimethylcyclohexane relies heavily on nuclear magnetic resonance (NMR) spectroscopy, particularly at low temperatures.
Low-Temperature ¹³C NMR Spectroscopy
Objective: To determine the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between the diaxial and diequatorial conformers.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed sample of trans-1,2-dimethylcyclohexane (typically 10-50 mg) in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, CHF₂Cl, or a mixture of CHF₂Cl and CHFCl₂).
-
The concentration should be optimized to provide a good signal-to-noise ratio in a reasonable acquisition time.
-
Transfer the solution to a 5 mm NMR tube.
-
Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with relaxation times.
-
-
NMR Data Acquisition:
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer equipped with a variable temperature unit.
-
Start the experiment at room temperature, where the ring flip is fast on the NMR timescale, resulting in a single set of averaged signals.
-
Gradually lower the temperature in decrements of 10-20 K.
-
At each temperature, allow the sample to equilibrate for several minutes before acquiring the spectrum.
-
Continue cooling until the rate of ring inversion is slow enough to observe separate signals for the diaxial and diequatorial conformers (the coalescence temperature will be passed). A temperature of around 169 K has been shown to be effective for resolving the conformers of a related compound.[6]
-
-
Data Analysis:
-
At a temperature where the exchange is slow and distinct signals for both conformers are visible, integrate the corresponding peaks for the methyl carbons (or other well-resolved carbons) of the diaxial and diequatorial forms.
-
Calculate the equilibrium constant (Keq) from the ratio of the integrals: Keq = [diequatorial] / [diaxial].
-
Determine the Gibbs free energy difference (ΔG°) using the following equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.
-
Computational Protocols
Computational chemistry provides a powerful tool for corroborating experimental findings and gaining deeper insight into the energetic landscape of conformational isomers. Density Functional Theory (DFT) is a commonly employed method for this purpose.
DFT Calculations for Conformational Energy
Objective: To calculate the relative Gibbs free energies of the diaxial and diequatorial conformers of trans-1,2-dimethylcyclohexane.
Methodology:
-
Structure Building:
-
Construct the 3D structures of both the diequatorial and diaxial chair conformations of trans-1,2-dimethylcyclohexane using a molecular modeling software (e.g., GaussView, Avogadro).
-
-
Geometry Optimization:
-
Perform a geometry optimization for each conformer using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-31G*.
-
The optimization process will find the lowest energy structure for each conformer.
-
-
Frequency Calculation:
-
Following the geometry optimization, perform a frequency calculation at the same level of theory.
-
This calculation will confirm that the optimized structures are true energy minima (no imaginary frequencies) and will provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Energy Extraction and Analysis:
-
Extract the total Gibbs free energy (at 298.15 K) for both the diaxial and diequatorial conformers from the output files of the frequency calculations.
-
Calculate the difference in Gibbs free energy (ΔG°) between the two conformers: ΔG° = G°(diaxial) - G°(diequatorial).
-
This calculated energy difference can then be compared with the experimentally determined value.
-
The following is a sample logical workflow for these computational steps:
References
- 1. fiveable.me [fiveable.me]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Gaussian Input Files | Computational Chemistry Resources [emleddin.github.io]
- 5. gaussian.com [gaussian.com]
- 6. researchgate.net [researchgate.net]
- 7. Group of Prof. Hendrik Zipse | Gaussian Input Files [zipse.cup.uni-muenchen.de]
- 8. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
An In-depth Technical Guide on the Conformational Analysis of 1,2-Dimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the conformational isomers of 1,2-dimethylcyclohexane, focusing on the energetic differences between axial and equatorial methyl group orientations. The stability of substituted cyclohexanes is a foundational concept in stereochemistry with significant implications for molecular recognition, reactivity, and pharmacokinetics.
Introduction to Conformational Isomerism in Cyclohexane (B81311)
Cyclohexane rings are not planar; they predominantly adopt a low-energy "chair" conformation. In this conformation, the twelve hydrogen atoms occupy two distinct types of positions: six are axial , pointing perpendicular to the ring's plane, and six are equatorial , pointing outwards from the ring's perimeter.
At room temperature, the cyclohexane ring undergoes a rapid "ring flip," interconverting the two chair forms. This process causes all axial positions to become equatorial and vice versa. For an unsubstituted cyclohexane, these two chair forms are identical in energy. However, when substituents are present, as in this compound, the two chair conformers may have significantly different energies. The relative stability is dictated by steric strain, primarily from 1,3-diaxial interactions and gauche butane (B89635) interactions.
Analysis of cis-1,2-Dimethylcyclohexane (B165935)
In the cis isomer, both methyl groups are on the same face of the cyclohexane ring. To maintain the chair conformation, one methyl group must occupy an axial (a) position while the other occupies an equatorial (e) position. A ring flip converts the axial methyl to an equatorial position and the equatorial methyl to an axial position, resulting in a conformer that is the mirror image of the original.
-
Conformations: (a,e) and (e,a)
-
Energetics: These two conformers are enantiomers and are therefore identical in energy. The equilibrium constant (Keq) between them is 1.
The total steric strain in either conformation of cis-1,2-dimethylcyclohexane arises from two sources:
-
1,3-Diaxial Interactions: The single axial methyl group interacts with the two axial hydrogens on the same side of the ring (at C3 and C5 relative to the methyl group at C1). This introduces significant steric strain.[1] Each of these interactions is energetically similar to a gauche interaction in butane.[2]
-
Gauche Butane Interaction: The adjacent axial and equatorial methyl groups are positioned with a 60° dihedral angle, creating a gauche butane-type interaction between them.[3][4]
The total strain energy for both conformations is calculated to be approximately 11.4 kJ/mol (2.7 kcal/mol).[3][4][5]
Analysis of trans-1,2-Dimethylcyclohexane (B1581434)
In the trans isomer, the two methyl groups are on opposite faces of the ring. This geometric constraint allows for two distinct chair conformations: one where both methyl groups are equatorial (diequatorial) and another where both are axial (diaxial). These two conformers are diastereomers and possess different energy levels.
-
Diequatorial (e,e) Conformation:
-
This is the more stable conformation.
-
It is largely free of 1,3-diaxial interactions.
-
However, it contains one gauche butane interaction between the two adjacent equatorial methyl groups, which contributes about 3.8 kJ/mol (0.9 kcal/mol) of strain.[5]
-
-
Diaxial (a,a) Conformation:
The energy difference between the two conformers is substantial, with the diequatorial form being favored by approximately 11.4 kJ/mol (2.7 kcal/mol).[1][5] Consequently, trans-1,2-dimethylcyclohexane exists almost exclusively in the diequatorial conformation at equilibrium.
Quantitative Energetic Summary
The steric strain energies associated with different interactions are additive and can be used to predict the relative stability of conformers. The key energetic value is the "A-value," which represents the free energy difference between placing a substituent in an axial versus an equatorial position.[6] For a methyl group, the A-value is approximately 7.3-7.6 kJ/mol (1.74-1.8 kcal/mol).[6][7] This value corresponds to the strain of two 1,3-diaxial interactions.[2] A single gauche butane interaction between methyl groups contributes about 3.8 kJ/mol (0.9 kcal/mol).[8]
| Isomer | Conformation | Substituent Positions | Key Steric Interactions | Calculated Strain (kJ/mol) | Calculated Strain (kcal/mol) | Relative Stability |
| cis | Chair 1 | 1-axial, 2-equatorial | 1 axial CH₃ (2 x 1,3-diaxial H) + 1 gauche CH₃/CH₃ | 7.6 + 3.8 = 11.4 | 1.8 + 0.9 = 2.7 | Degenerate |
| cis | Chair 2 | 1-equatorial, 2-axial | 1 axial CH₃ (2 x 1,3-diaxial H) + 1 gauche CH₃/CH₃ | 7.6 + 3.8 = 11.4 [3] | 1.8 + 0.9 = 2.7 [5] | Degenerate |
| trans | Diequatorial | 1-equatorial, 2-equatorial | 1 gauche CH₃/CH₃ | 3.8 [9] | 0.9 | Most Stable |
| trans | Diaxial | 1-axial, 2-axial | 2 axial CH₃ (4 x 1,3-diaxial H) | 2 x 7.6 = 15.2 [9] | 2 x 1.8 = 3.6 | Least Stable |
Note: Values are based on the additive model of steric strain. Experimental values may vary slightly.
Experimental Protocol: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the populations of conformers in equilibrium.[10] At room temperature, the ring flip is too fast on the NMR timescale, resulting in a single, averaged spectrum. By lowering the temperature, this interconversion can be slowed or "frozen out," allowing the distinct signals for each conformer to be observed.
Objective: To determine the equilibrium constant and Gibbs free energy difference (ΔG°) between the diequatorial and diaxial conformers of trans-1,2-dimethylcyclohexane.
Methodology:
-
Sample Preparation:
-
Dissolve a precise amount of high-purity trans-1,2-dimethylcyclohexane in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD). The choice of solvent can influence the equilibrium position.[11]
-
Transfer the solution to a high-quality NMR tube.
-
-
Instrument Setup (Variable Temperature NMR):
-
Use a high-field NMR spectrometer equipped with a variable temperature probe.
-
Calibrate the spectrometer and shim the magnetic field for optimal homogeneity at room temperature (e.g., 298 K).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.
-
Gradually lower the temperature of the probe in increments (e.g., 10 K). Allow the sample to equilibrate at each temperature for 5-10 minutes before acquisition.
-
Continue cooling until the signals for the axial and equatorial methyl groups broaden and then resolve into two distinct sets of signals, corresponding to the diequatorial and diaxial conformers. This "coalescence temperature" is dependent on the energy barrier of the ring flip.
-
Acquire high-resolution spectra at a temperature well below coalescence where the exchange is slow (e.g., -75 °C or 198 K).[12]
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the methyl groups in the major (diequatorial) and minor (diaxial) conformers in the low-temperature spectrum.
-
Carefully integrate the area under the corresponding peaks. The ratio of the integrals is directly proportional to the ratio of the conformer populations.
-
Calculate the equilibrium constant: Keq = [Diequatorial] / [Diaxial] = (Integral Area of Diequatorial Signals) / (Integral Area of Diaxial Signals).
-
Calculate the Gibbs free energy difference using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin at which the spectrum was acquired.[2] Coupling constants can also be used to determine the percentage of each conformer.[11]
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 9. homework.study.com [homework.study.com]
- 10. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
The Conformational Dynamics of cis-1,2-Dimethylcyclohexane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The conformational flexibility of cyclic molecules is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and medicinal chemistry. Among these, the cyclohexane (B81311) ring system serves as a fundamental model. This technical guide provides an in-depth analysis of the ring flip process in cis-1,2-dimethylcyclohexane (B165935), detailing the energetic landscape, steric interactions, and the experimental and computational methodologies used for its characterization.
Conformational Isomerism in cis-1,2-Dimethylcyclohexane
cis-1,2-Dimethylcyclohexane exists as a dynamic equilibrium between two chair conformations. In the cis configuration, the two methyl groups are situated on the same face of the cyclohexane ring. This arrangement dictates that in any given chair conformation, one methyl group must occupy an axial position while the other assumes an equatorial position.[1][2][3][4][5] A ring flip, a rapid process at room temperature, interconverts these two chair forms, simultaneously switching the axial methyl group to an equatorial position and the equatorial methyl group to an axial one.
The two resulting chair conformations of cis-1,2-dimethylcyclohexane are energetically equivalent.[1][2][3][4][5] This degeneracy arises because each conformer possesses the same set of steric interactions: one axial methyl group and one gauche interaction between the adjacent methyl groups. Consequently, the equilibrium constant (Keq) for this conformational interchange is 1, indicating an equal population of both conformers at equilibrium.
Energetic Analysis of Conformational Strain
The steric strain in each chair conformation of cis-1,2-dimethylcyclohexane is the sum of the energetic penalties associated with its specific spatial arrangement of atoms. The primary contributors to this strain are 1,3-diaxial interactions and gauche butane (B89635) interactions.
-
1,3-Diaxial Interactions: The axial methyl group experiences steric hindrance from the two axial hydrogen atoms on the same side of the ring (at the C3 and C5 positions relative to the methyl-bearing carbon). This type of interaction is energetically unfavorable. The energetic cost of placing a methyl group in an axial position on a cyclohexane ring is quantified by its "A-value," which is approximately 1.7 to 1.8 kcal/mol.[6][7][8]
-
Gauche Butane Interaction: The two adjacent methyl groups in cis-1,2-dimethylcyclohexane, being in a gauche relationship to each other (a dihedral angle of approximately 60°), experience a steric interaction analogous to that in the gauche conformer of butane. This interaction contributes an additional strain energy of about 0.9 kcal/mol.[8][9]
The total steric strain for each of the two chair conformations of cis-1,2-dimethylcyclohexane is therefore the sum of the A-value for the axial methyl group and the gauche butane interaction energy. This results in an estimated total strain of approximately 2.7 kcal/mol (11.4 kJ/mol) for each conformer.[1][2][4][5]
Quantitative Data Summary
| Thermodynamic Parameter | Value | Unit | Notes |
| ΔG° (Gibbs Free Energy Difference) | 0 | kcal/mol | The two chair conformations are isoenergetic. |
| Keq (Equilibrium Constant) | 1 | - | Indicates a 1:1 ratio of the two conformers at equilibrium. |
| A-value (Methyl Group) | ~1.7 - 1.8 | kcal/mol | The energy cost of an axial methyl group.[6][7][8] |
| Gauche Butane Interaction Energy | ~0.9 | kcal/mol | The steric strain between the two adjacent methyl groups.[8][9] |
| Total Steric Strain (per conformer) | ~2.7 (11.4) | kcal/mol (kJ/mol) | The sum of the A-value and the gauche butane interaction energy.[1][2][4][5] |
Experimental and Computational Protocols
The study of conformational equilibria, such as the ring flip in cis-1,2-dimethylcyclohexane, employs a combination of experimental and computational techniques.
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To experimentally determine the rate of conformational interconversion and the relative populations of the conformers.
Methodology:
-
Sample Preparation: A solution of cis-1,2-dimethylcyclohexane is prepared in a suitable deuterated solvent (e.g., CDCl3, toluene-d8).
-
Room Temperature Spectrum: A ¹H or ¹³C NMR spectrum is acquired at room temperature. Due to the rapid ring flip (on the NMR timescale), the signals for the axial and equatorial methyl groups, as well as the ring protons, are averaged, resulting in a single set of time-averaged signals.[10][11]
-
Low-Temperature (Variable Temperature) NMR: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of the ring flip slows down.
-
Coalescence Temperature: The temperature at which the single, averaged peak for a given set of exchanging nuclei broadens and begins to split into two distinct peaks is known as the coalescence temperature. This temperature is dependent on the spectrometer frequency and the rate of exchange.
-
Slow-Exchange Spectrum: At a sufficiently low temperature (the "slow-exchange regime"), the ring flip is slow enough on the NMR timescale that separate signals for the axial and equatorial methyl groups (and other non-equivalent protons/carbons) can be resolved.
-
Data Analysis:
-
The relative populations of the two conformers can be determined by integrating the areas of the corresponding peaks in the slow-exchange spectrum. For cis-1,2-dimethylcyclohexane, these integrals will be equal.
-
The energy barrier to the ring flip (ΔG‡) can be calculated from the coalescence temperature and the frequency separation of the signals in the slow-exchange limit using the Eyring equation.
-
Computational Chemistry
Objective: To theoretically model the conformations of cis-1,2-dimethylcyclohexane and calculate their relative energies.
Methodology:
-
Structure Building: The 3D structures of the two chair conformations of cis-1,2-dimethylcyclohexane are built using molecular modeling software (e.g., Avogadro, GaussView).[12][13]
-
Conformational Search (Optional): For more complex molecules, a systematic or stochastic conformational search can be performed to identify all low-energy conformers.
-
Geometry Optimization: The geometries of the two chair conformations are optimized using a suitable level of theory and basis set. A common and reliable method for such systems is Density Functional Theory (DFT) with a basis set like 6-31G(d) or larger.[6] This process finds the minimum energy structure for each conformer.
-
Frequency Calculation: A frequency calculation is performed on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as the Gibbs free energy.
-
Energy Comparison: The calculated Gibbs free energies of the two optimized chair conformations are compared. For cis-1,2-dimethylcyclohexane, these energies will be virtually identical, confirming their degeneracy.
-
Transition State Search (Optional): To model the ring flip pathway, a transition state search can be performed to locate the high-energy intermediate (e.g., the half-chair or boat conformation) that connects the two chair forms. This allows for the calculation of the activation energy of the ring flip process.
Visualizations
Caption: Ring flip equilibrium of cis-1,2-dimethylcyclohexane.
References
- 1. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution [jove.com]
- 11. m.youtube.com [m.youtube.com]
- 12. sapub.org [sapub.org]
- 13. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
An In-Depth Technical Guide to the Chirality and Conformational Analysis of 1,2-Dimethylcyclohexane Enantiomers
This technical guide provides a comprehensive overview of the stereochemical and conformational properties of 1,2-dimethylcyclohexane isomers. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the chirality, stability, and experimental analysis of these fundamental stereoisomers.
Stereoisomerism in this compound
This compound exists as two diastereomers: cis-1,2-dimethylcyclohexane (B165935) and trans-1,2-dimethylcyclohexane (B1581434). These diastereomers exhibit distinct stereochemical properties, particularly concerning chirality and optical activity.
cis-1,2-Dimethylcyclohexane: A Meso Compound
The cis isomer has both methyl groups on the same face of the cyclohexane (B81311) ring. While individual chair conformations of cis-1,2-dimethylcyclohexane are chiral, they are enantiomeric and rapidly interconvert at room temperature through a process known as ring flipping.[1][2] This rapid equilibrium between enantiomeric conformers results in the overall molecule being achiral and optically inactive, classifying it as a meso compound.[1] Therefore, the enantiomers of cis-1,2-dimethylcyclohexane cannot be resolved.[1]
trans-1,2-Dimethylcyclohexane: A Pair of Enantiomers
In the trans isomer, the two methyl groups are on opposite faces of the ring. This arrangement results in a chiral molecule that is not superimposable on its mirror image.[3] Consequently, trans-1,2-dimethylcyclohexane exists as a pair of enantiomers: (1R,2R)-1,2-dimethylcyclohexane and (1S,2S)-1,2-dimethylcyclohexane. These enantiomers are optically active, rotating plane-polarized light in equal but opposite directions.[1]
Quantitative Conformational Analysis
The stability of the different stereoisomers of this compound is determined by the steric strain in their respective chair conformations. The primary sources of strain are 1,3-diaxial interactions and gauche butane (B89635) interactions.
Conformational Energetics of cis-1,2-Dimethylcyclohexane
The two chair conformations of cis-1,2-dimethylcyclohexane are of equal energy.[4] In each conformation, one methyl group occupies an axial position while the other is equatorial. The total steric strain in each conformer is approximately 11.4 kJ/mol (2.7 kcal/mol), arising from two 1,3-diaxial interactions between the axial methyl group and axial hydrogens, and one gauche interaction between the two adjacent methyl groups.[4][5]
Conformational Energetics of trans-1,2-Dimethylcyclohexane
The trans isomer exists in two significantly different chair conformations: a highly stable diequatorial conformer and a high-energy diaxial conformer.
-
Diequatorial Conformer: This is the more stable conformation, with both methyl groups in equatorial positions. It experiences only one gauche butane interaction between the two methyl groups, resulting in a steric strain of about 3.8 kJ/mol (0.9 kcal/mol).[5]
-
Diaxial Conformer: In this less stable conformation, both methyl groups are in axial positions. This leads to four 1,3-diaxial interactions, creating a substantial steric strain of approximately 15.2 kJ/mol (3.6 kcal/mol).[5]
The energy difference between the diequatorial and diaxial conformers is approximately 11.4 kJ/mol (2.7 kcal/mol), meaning the diequatorial conformation is overwhelmingly favored at equilibrium.[4][6]
Data Presentation
The following tables summarize the key stereochemical and energetic data for the isomers of this compound.
Table 1: Stereochemical Properties of this compound Isomers
| Isomer | Chirality | Enantiomeric Relationship | Optical Activity |
| cis-1,2-Dimethylcyclohexane | Achiral (meso) | Self | Inactive |
| trans-1,2-Dimethylcyclohexane | Chiral | Exists as a pair of enantiomers | Active |
Table 2: Conformational Analysis and Steric Strain Energies
| Isomer | Conformer | Methyl Positions | Steric Interactions | Strain Energy (kJ/mol) | Strain Energy (kcal/mol) | Relative Stability |
| cis-1,2-Dimethylcyclohexane | Chair 1 (chiral) | 1-axial, 2-equatorial | 2 x Me-H 1,3-diaxial, 1 x Me-Me gauche | ~11.4 | ~2.7 | Equally Stable |
| Chair 2 (enantiomer) | 1-equatorial, 2-axial | 2 x Me-H 1,3-diaxial, 1 x Me-Me gauche | ~11.4 | ~2.7 | Equally Stable | |
| trans-1,2-Dimethylcyclohexane | Diequatorial | 1-equatorial, 2-equatorial | 1 x Me-Me gauche | ~3.8 | ~0.9 | More Stable |
| Diaxial | 1-axial, 2-axial | 4 x Me-H 1,3-diaxial | ~15.2 | ~3.6 | Less Stable |
Experimental Protocols
Resolution of trans-1,2-Dimethylcyclohexane Enantiomers
Objective: To separate the (1R,2R) and (1S,2S) enantiomers of a trans-1,2-dimethylcyclohexane derivative (e.g., diamine) using a chiral resolving agent.
Materials:
-
Racemic trans-1,2-diaminocyclohexane
-
L-(+)-tartaric acid (chiral resolving agent)
-
Methanol
-
Deionized water
-
Sodium hydroxide (B78521) solution
-
Diethyl ether
Procedure:
-
Dissolve the racemic trans-1,2-diaminocyclohexane in methanol.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in methanol.
-
Slowly add the tartaric acid solution to the diamine solution with stirring.
-
The diastereomeric salts will begin to precipitate. The salt of one enantiomer will be less soluble and will crystallize out preferentially.
-
Allow the mixture to stand, possibly with cooling, to maximize crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
To recover the free amine, dissolve the crystalline salt in water and add a sodium hydroxide solution to neutralize the tartaric acid.
-
Extract the resolved enantiomer with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the resolved enantiomer.
-
The other enantiomer can be recovered from the mother liquor by a similar process.
Enantioselective Gas Chromatography (GC) Analysis
Objective: To separate and quantify the enantiomers of trans-1,2-dimethylcyclohexane.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: Chirasil-Dex chiral capillary column (e.g., 25 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant pressure of 80 kPa.
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature: Isothermal at 25 °C.
-
Injection: 1 µL of a 1% solution of the sample in pentane, split injection (e.g., 50:1 split ratio).
Procedure:
-
Prepare a standard solution of the racemic trans-1,2-dimethylcyclohexane and a solution of the sample to be analyzed.
-
Set up the GC with the specified conditions.
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Identify the peaks corresponding to the (1R,2R) and (1S,2S) enantiomers in the sample chromatogram.
-
The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
Low-Temperature NMR Spectroscopy for Conformational Analysis
Objective: To determine the equilibrium constant and Gibbs free energy difference between the diequatorial and diaxial conformers of trans-1,2-dimethylcyclohexane.
Instrumentation and Reagents:
-
NMR Spectrometer: A high-field NMR spectrometer equipped with a variable temperature probe (e.g., 500 MHz or higher).
-
NMR Tubes: Low-temperature NMR tubes.
-
Solvent: A solvent with a low freezing point, such as a mixture of dichlorofluoromethane (B1207983) and deuterated chloroform (B151607) (CDCl₃).
-
Sample: trans-1,2-dimethylcyclohexane.
Procedure:
-
Prepare a dilute solution of trans-1,2-dimethylcyclohexane in the low-temperature solvent mixture in an NMR tube.
-
Cool the sample to a temperature where the chair-chair interconversion is slow on the NMR timescale (e.g., 169 K).
-
Acquire a ¹³C NMR spectrum. At this low temperature, separate signals for the diequatorial and diaxial conformers should be observable.
-
Identify the corresponding signals for each conformer.
-
Integrate the signals to determine the relative populations of the two conformers.
-
Calculate the equilibrium constant, Keq = [diequatorial]/[diaxial].
-
Calculate the Gibbs free energy difference using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.
Visualizations
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 3. Can you account for the stereochemistry of \text{this compound}.. [askfilo.com]
- 4. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Is cis-1,2-Dimethylcyclohexane a meso compound?
An in-depth analysis of the stereochemistry of cis-1,2-dimethylcyclohexane (B165935) reveals its classification as a meso compound. This determination, however, is nuanced and relies on understanding the molecule's conformational dynamics in three-dimensional space. While possessing two chiral centers, the molecule as a whole is rendered achiral due to a rapid interconversion between enantiomeric chair conformations.
Defining a Meso Compound
A meso compound is a molecule that contains two or more stereocenters but is achiral overall.[1][2][3] This achirality arises from an internal element of symmetry, such as a plane of symmetry or a center of inversion, which makes the molecule superimposable on its mirror image.[3][4][5] Consequently, meso compounds are optically inactive, meaning they do not rotate the plane of polarized light.[1][5][6] A key definition from the IUPAC Gold Book classifies a meso compound as "the achiral member(s) of a set of diastereoisomers which also includes one or more chiral members."[7][8]
Stereochemical Analysis of 1,2-Dimethylcyclohexane
The this compound molecule has two stereogenic centers at carbons 1 and 2. This substitution pattern gives rise to two diastereomers: trans-1,2-dimethylcyclohexane (B1581434) and cis-1,2-dimethylcyclohexane. The trans isomer is chiral and exists as a pair of enantiomers ((1R,2R) and (1S,2S)).[7][9][10] The cis isomer, however, is achiral and is therefore considered a meso compound.[7][8][9][11]
While a simplified planar drawing of cis-1,2-dimethylcyclohexane shows a clear plane of symmetry bisecting the C1-C2 bond, this representation is not entirely accurate because the cyclohexane (B81311) ring is not flat.[9][10] It predominantly adopts a chair conformation to minimize steric and torsional strain.
Conformational Dynamics of cis-1,2-Dimethylcyclohexane
A more rigorous analysis involves examining the chair conformations of the cis isomer.
-
Enantiomeric Conformations : Cis-1,2-dimethylcyclohexane exists as a pair of chair conformations that are in equilibrium. In one chair, one methyl group occupies an axial position while the other is equatorial. Through a process called a ring flip, it converts to the other chair conformation where the axial methyl becomes equatorial and the equatorial methyl becomes axial.[7][8]
-
Chirality of Individual Conformers : Crucially, each of these individual chair conformations is chiral. They are non-superimposable mirror images of each other, meaning they are conformational enantiomers.[7][12]
-
Rapid Interconversion : At room temperature, the energy barrier for the ring flip is low, and the two enantiomeric conformers interconvert rapidly.[7][8][9][10] Because of this rapid equilibrium, the two enantiomers cannot be resolved or isolated.[13] The molecule exists as a 50:50 racemic mixture of the two chair forms at all times.[13][14]
This rapid interconversion between enantiomeric forms results in a time-averaged molecule that is achiral and thus optically inactive.[6][14] Therefore, because cis-1,2-dimethylcyclohexane is the achiral diastereomer in a set that includes the chiral trans isomers, it perfectly fits the definition of a meso compound.[7][8]
Data Presentation
The stability of the two chair conformations of cis-1,2-dimethylcyclohexane is identical. Each conformer experiences the same degree of steric strain, arising from one axial methyl group and a gauche interaction between the two methyl groups.
| Conformer | Substituent Positions | 1,3-Diaxial CH₃ Strain (kJ/mol) | Gauche Interaction Strain (kJ/mol) | Total Strain (kJ/mol) | Relative Stability |
| Chair 1 | 1-axial, 2-equatorial | 7.6 | 3.8 | 11.4 | Equal |
| Chair 2 | 1-equatorial, 2-axial | 7.6 | 3.8 | 11.4 | Equal |
| Data sourced from Chemistry LibreTexts.[15] |
Methodology for Stereochemical Analysis
The determination of whether a substituted cyclohexane is a meso compound follows a distinct logical protocol.
-
Identify Stereocenters : The first step is to identify all stereogenic centers in the molecule. For this compound, carbons C1 and C2 are stereocenters.
-
Determine Possible Stereoisomers : Based on the number of stereocenters, determine the possible stereoisomers (cis and trans diastereomers).
-
Analyze Planar Symmetry (Initial Assessment) : Draw a planar representation of the isomer . For cis-1,2-dimethylcyclohexane, a plane of symmetry is evident, suggesting it may be a meso compound.
-
Perform Conformational Analysis : Draw the actual three-dimensional chair conformations for the isomer. This involves correctly placing substituents in axial and equatorial positions.
-
Analyze Conformational Relationships : Examine the relationship between the conformers that are in equilibrium via ring flip. For the cis isomer, the two conformers are found to be non-superimposable mirror images (enantiomers).
-
Consider Conformational Dynamics : Evaluate the energy barrier for interconversion. For cyclohexanes at room temperature, this barrier is low, leading to rapid flipping.
-
Determine Overall Chirality : Conclude on the overall chirality of the molecule as an average of its conformations. The rapid racemization of the enantiomeric conformers renders the cis-1,2-dimethylcyclohexane sample achiral and optically inactive.
-
Final Classification : Based on the presence of stereocenters and the overall achirality of the molecule, classify it. Since it is an achiral member of a diastereomeric set, it is classified as a meso compound.
Visualization of Conformational Equilibrium
The logical relationship and dynamic equilibrium between the two chair conformations of cis-1,2-dimethylcyclohexane are illustrated below.
References
- 1. Meso Compound: Definition, Examples & Applications [vedantu.com]
- 2. Meso Compounds Explained: Definition, Structure, and Examples [eureka.patsnap.com]
- 3. Meso Compounds – Definition, Identification and Examples of Meso Compounds, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. Meso compound - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Cis-1,2-Dimethylcyclohexane is optically inactive even though it has two .. [askfilo.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. Is this compound a meso compound? | Filo [askfilo.com]
- 12. employees.oneonta.edu [employees.oneonta.edu]
- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
1,3-Diaxial Interactions in 1,2-Dimethylcyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular reactivity and biological activity. Within the chair conformation of cyclohexane, substituents can occupy either axial or equatorial positions, leading to distinct spatial arrangements and energetic profiles. A key determinant of conformational stability is the presence of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens or other substituents on the same face of the ring. This technical guide provides an in-depth analysis of 1,3-diaxial interactions in cis- and trans-1,2-dimethylcyclohexane (B1581434), offering a quantitative comparison of their conformational energies and detailed experimental and computational protocols for their characterization.
Conformational Analysis of 1,2-Dimethylcyclohexane
The stereoisomers of this compound, cis and trans, exhibit markedly different conformational preferences due to the interplay of 1,3-diaxial and gauche interactions.
cis-1,2-Dimethylcyclohexane (B165935)
In cis-1,2-dimethylcyclohexane, one methyl group is positioned 'up' and the other is also 'up' relative to the plane of the ring. In the chair conformation, this necessitates that one methyl group occupies an axial position while the other is equatorial. A ring flip converts the axial methyl to an equatorial position and vice versa.[1][2][3][4] Consequently, the two chair conformers are enantiomeric and possess equal energy.[1][2][4]
The steric strain in each conformer of cis-1,2-dimethylcyclohexane arises from two primary sources:
-
Two 1,3-diaxial interactions: The single axial methyl group experiences steric hindrance from the two axial hydrogens on the same side of the ring (at C3 and C5 relative to the methyl-bearing carbon). Each of these interactions contributes approximately 3.8 kJ/mol of strain.[4][5][6]
-
One gauche butane (B89635) interaction: The two adjacent methyl groups are in a gauche relationship to each other, which introduces additional steric strain with an energetic cost of about 3.8 kJ/mol.[1][2][4][5][6][7]
Therefore, the total steric strain for each chair conformation of cis-1,2-dimethylcyclohexane is the sum of these interactions.[1][2][4][5][6]
trans-1,2-Dimethylcyclohexane
In the trans isomer, the two methyl groups are on opposite faces of the ring. This allows for two distinct chair conformations: one where both methyl groups are in equatorial positions (diequatorial) and another, after a ring flip, where both are in axial positions (diaxial).[8][2][3][4]
The energetic landscape of these two conformers is vastly different:
-
Diequatorial Conformer: This conformation is significantly more stable.[2][4] It is largely relieved of 1,3-diaxial interactions involving the methyl groups. However, the two equatorial methyl groups are still adjacent and thus experience one gauche butane interaction, contributing approximately 3.8 kJ/mol of strain.[2][4][6][9]
-
Diaxial Conformer: This conformation is highly disfavored due to severe steric strain.[2][4] Each of the two axial methyl groups experiences two 1,3-diaxial interactions with axial hydrogens. This results in a total of four such interactions, each contributing about 3.8 kJ/mol of strain.[2][4][6]
The substantial energy difference between the diequatorial and diaxial conformers means that trans-1,2-dimethylcyclohexane exists almost exclusively in the diequatorial conformation at room temperature.[2][6]
Quantitative Data Summary
The energetic contributions of the various steric interactions in the conformers of cis- and trans-1,2-dimethylcyclohexane are summarized in the tables below.
Table 1: Steric Strain Energies for Conformations of cis-1,2-Dimethylcyclohexane
| Conformer | Gauche (Me/Me) Interaction (kJ/mol) | 1,3-Diaxial (Me/H) Interactions (kJ/mol) | Total Steric Strain (kJ/mol) |
| (a,e) | ~3.8 | 2 x ~3.8 = ~7.6 | ~11.4 |
| (e,a) | ~3.8 | 2 x ~3.8 = ~7.6 | ~11.4 |
Table 2: Steric Strain Energies for Conformations of trans-1,2-Dimethylcyclohexane
| Conformer | Gauche (Me/Me) Interaction (kJ/mol) | 1,3-Diaxial (Me/H) Interactions (kJ/mol) | Total Steric Strain (kJ/mol) | Energy Difference (kJ/mol) |
| Diequatorial (e,e) | ~3.8 | 0 | ~3.8 | \multirow{2}{*}{~11.4} |
| Diaxial (a,a) | 0 | 4 x ~3.8 = ~15.2 | ~15.2 |
Note: The energy values are approximate and can vary slightly depending on the experimental or computational method used.
Mandatory Visualizations
Caption: Conformational equilibrium of cis- and trans-1,2-dimethylcyclohexane.
Experimental Protocols
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
This protocol outlines the determination of the equilibrium constant and Gibbs free energy difference between the conformers of trans-1,2-dimethylcyclohexane. For the cis isomer, as the conformers are isoenergetic, no change in signal ratios is expected at low temperatures.
Objective: To slow the rate of chair-chair interconversion of trans-1,2-dimethylcyclohexane on the NMR timescale to allow for the direct observation and quantification of the individual diequatorial and diaxial conformers.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of high-purity trans-1,2-dimethylcyclohexane in approximately 0.6 mL of a deuterated solvent with a low freezing point, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂).[10][11]
-
Ensure the sample is completely dissolved. If necessary, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.[1][12]
-
Transfer the clear solution to a high-quality 5 mm NMR tube.[1][12][11]
-
The final solution height in the tube should be approximately 4-5 cm.[1][10][11]
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
-
Tune and shim the spectrometer at room temperature to achieve optimal resolution.
-
Gradually lower the temperature of the probe in increments of 10-20 K, allowing the sample to equilibrate at each temperature for 5-10 minutes.[13]
-
Acquire a series of ¹H NMR spectra at progressively lower temperatures (e.g., down to -80 °C or lower) until the signals for the axial and equatorial methyl protons of the two conformers are resolved.[13]
-
At the temperature where baseline separation of the signals for the diequatorial and diaxial conformers is achieved, acquire a high-quality spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the well-resolved signals corresponding to the methyl groups of the diequatorial and diaxial conformers.[14]
-
The ratio of the integrals is directly proportional to the ratio of the populations of the two conformers.
-
Calculate the equilibrium constant (K) using the following equation: K = [diequatorial conformer] / [diaxial conformer] = Integral_diequatorial / Integral_diaxial
-
Calculate the Gibbs free energy difference (ΔG°) between the conformers at the measurement temperature (T, in Kelvin) using the equation: ΔG° = -RT ln(K) where R is the gas constant (8.314 J/mol·K).
-
Computational Chemistry: Conformational Analysis using Gaussian
This protocol describes the use of the Gaussian software package to perform geometry optimization and frequency calculations to determine the relative energies of the conformers of cis- and trans-1,2-dimethylcyclohexane.
Objective: To calculate the optimized geometries and relative energies of the chair conformers of this compound using density functional theory (DFT).
Methodology:
-
Structure Building:
-
Using a molecular modeling program (e.g., GaussView, Avogadro), build the initial 3D structures for the following conformers:
-
cis-1,2-dimethylcyclohexane (axial-equatorial)
-
trans-1,2-dimethylcyclohexane (diequatorial)
-
trans-1,2-dimethylcyclohexane (diaxial)
-
-
Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting structures.
-
-
Gaussian Input File Preparation:
-
For each conformer, create a Gaussian input file (.gjf or .com). A typical input file structure is as follows:[15][16]
-
%nprocshared and %mem: Specify the number of processors and memory to be used.
-
%chk: Defines the name of the checkpoint file for saving calculation progress.
-
#p opt freq b3lyp/6-31g(d): This is the route section.
-
opt: Requests a geometry optimization to find the minimum energy structure.
-
freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy.
-
b3lyp/6-31g(d): Specifies the level of theory. B3LYP is a widely used DFT functional, and 6-31G(d) is a common Pople-style basis set suitable for this type of molecule.[6][16]
-
-
The lines following the route section contain a title for the calculation, the charge (0) and spin multiplicity (1 for a singlet state), and the Cartesian coordinates of the atoms.
-
-
Job Submission and Execution:
-
Submit the input files to be run by the Gaussian program.
-
-
Data Extraction and Analysis:
-
Upon successful completion of the jobs, open the output files (.log).
-
Verify that the geometry optimizations converged and that the frequency calculations show no imaginary frequencies (for minima).
-
Locate the final Gibbs Free Energy (or electronic energy if comparing at 0 K) for each conformer.
-
Calculate the relative energy of each conformer with respect to the most stable one. For trans-1,2-dimethylcyclohexane, the energy difference between the diequatorial and diaxial forms can be directly calculated. For the cis isomer, the calculation should confirm that the two conformers are isoenergetic.
-
Caption: Experimental and computational workflows for conformational analysis.
Conclusion
The conformational analysis of cis- and trans-1,2-dimethylcyclohexane provides a clear illustration of the critical role of 1,3-diaxial interactions in determining molecular geometry and stability. The trans isomer overwhelmingly favors a diequatorial conformation to avoid the significant steric penalty of four 1,3-diaxial interactions present in the diaxial form. In contrast, the two chair conformers of the cis isomer are of equal energy, each bearing the steric strain of two 1,3-diaxial interactions and one gauche interaction. The combination of low-temperature NMR spectroscopy and computational chemistry offers a powerful and complementary approach for the quantitative characterization of these conformational preferences, providing essential insights for researchers in organic chemistry, medicinal chemistry, and drug development.
References
- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Generation of Gaussian 09 Input Files for the Computation of 1H and 13C NMR Chemical Shifts of Structures from a Spartan’14 Conformational Search · GitHub [gist.github.com]
- 6. DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. organomation.com [organomation.com]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 13. CONFLEX Tutorials [conflex.co.jp]
- 14. youtube.com [youtube.com]
- 15. Gaussian Input Files | Computational Chemistry Resources [emleddin.github.io]
- 16. gaussian.com [gaussian.com]
An In-depth Technical Guide to the Gauche-Butane Interaction in 1,2-Dimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the gauche-butane interaction and its influence on the conformational preferences of cis- and trans-1,2-dimethylcyclohexane (B1581434). It is intended for an audience with a strong background in organic chemistry and conformational analysis.
Introduction to Conformational Analysis and the Gauche-Butane Interaction
The three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as a conformation. In cyclohexane (B81311) and its derivatives, the chair conformation is the most stable, as it minimizes both angle strain and torsional strain.[1] Substituents on a cyclohexane ring can occupy either axial or equatorial positions. The interplay of steric interactions dictates the preferred conformation of substituted cyclohexanes.
A key steric interaction in substituted alkanes and cycloalkanes is the gauche-butane interaction . This is the steric strain that results from two methyl groups (or other substituents) being in a gauche relationship to each other, with a dihedral angle of approximately 60°. This interaction introduces a steric strain of approximately 3.8 kJ/mol (0.9 kcal/mol).[1] In the context of 1,2-dimethylcyclohexane, this interaction, along with 1,3-diaxial interactions, plays a crucial role in determining the relative stabilities of its various conformers.
Conformational Analysis of this compound Isomers
This compound exists as two diastereomers: cis-1,2-dimethylcyclohexane (B165935) and trans-1,2-dimethylcyclohexane. The conformational analysis of each is distinct.
cis-1,2-Dimethylcyclohexane
In cis-1,2-dimethylcyclohexane, one methyl group is in an axial (a) position and the other is in an equatorial (e) position. A ring flip results in an equivalent conformation where the axial methyl group becomes equatorial and the equatorial methyl group becomes axial.
The steric strain in both chair conformations of cis-1,2-dimethylcyclohexane arises from two main sources:
-
1,3-Diaxial Interactions: The axial methyl group experiences steric hindrance from the two axial hydrogens on the same side of the ring (at C3 and C5 relative to the methyl group at C1). This is equivalent to two gauche-butane interactions and contributes approximately 7.6 kJ/mol (1.8 kcal/mol) of strain.[1][2]
-
Gauche-Butane Interaction: The two adjacent methyl groups are in a gauche arrangement, which adds an additional 3.8 kJ/mol (0.9 kcal/mol) of steric strain.[1][2]
Therefore, both chair conformers of cis-1,2-dimethylcyclohexane have the same total steric strain.
trans-1,2-Dimethylcyclohexane
In trans-1,2-dimethylcyclohexane, the two methyl groups can be either both equatorial (e,e) or both axial (a,a). These two conformations are in equilibrium through a chair flip.
-
Diequatorial (e,e) Conformer: This conformer has no 1,3-diaxial interactions involving the methyl groups. However, there is one gauche-butane interaction between the two equatorial methyl groups, contributing 3.8 kJ/mol (0.9 kcal/mol) of strain.[1]
-
Diaxial (a,a) Conformer: This conformer is significantly less stable. Each axial methyl group has two 1,3-diaxial interactions with axial hydrogens, resulting in a total of four such interactions. This contributes approximately 15.2 kJ/mol (3.6 kcal/mol) of steric strain.[1]
The energy difference between the diaxial and diequatorial conformers is substantial, heavily favoring the diequatorial conformation at equilibrium.
Quantitative Energetic Analysis
The energetic penalties associated with the different steric interactions are summarized in the tables below. These values are crucial for predicting the most stable conformers of substituted cyclohexanes.
Table 1: Energetic Cost of Key Steric Interactions
| Interaction | Energy Cost (kJ/mol) | Energy Cost (kcal/mol) |
| Gauche-Butane (Me-Me) | 3.8 | 0.9 |
| 1,3-Diaxial (Me-H) | 3.8 | 0.9 |
| Axial Methyl Group (A-value) | 7.6 (2 x 3.8) | 1.8 (2 x 0.9) |
Table 2: Conformational Analysis of cis-1,2-Dimethylcyclohexane
| Conformer | Axial/Equatorial Positions | Gauche-Butane Interactions (Me-Me) | 1,3-Diaxial Interactions (Me-H) | Total Steric Strain (kJ/mol) | Relative Stability |
| Chair 1 | 1a, 2e | 1 | 2 | 11.4 | Equally Stable |
| Chair 2 (after ring flip) | 1e, 2a | 1 | 2 | 11.4 | Equally Stable |
Table 3: Conformational Analysis of trans-1,2-Dimethylcyclohexane
| Conformer | Axial/Equatorial Positions | Gauche-Butane Interactions (Me-Me) | 1,3-Diaxial Interactions (Me-H) | Total Steric Strain (kJ/mol) | Relative Stability |
| Diequatorial (e,e) | 1e, 2e | 1 | 0 | 3.8 | More Stable |
| Diaxial (a,a) | 1a, 2a | 0 | 4 | 15.2 | Less Stable |
The energy difference between the two conformers of trans-1,2-dimethylcyclohexane is approximately 11.4 kJ/mol (2.7 kcal/mol), with the diequatorial conformer being the more stable.[1]
Experimental Protocols for Determining Conformational Energies
The energetic parameters presented above are determined through a combination of experimental techniques and computational methods.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To slow down the rate of chair-chair interconversion to an extent that the signals for the axial and equatorial conformers can be observed and quantified separately.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent that has a low freezing point, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methylene (B1212753) chloride (CD₂Cl₂).
-
Use a high-quality 5 mm NMR tube.
-
The sample concentration should be optimized to ensure good signal-to-noise without causing line broadening.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit is required.
-
-
Data Acquisition:
-
Obtain a standard ¹H NMR spectrum at room temperature. At this temperature, rapid ring flipping will lead to a single, averaged signal for the methyl groups.
-
Gradually lower the temperature of the NMR probe in increments of 10-20°C. Allow the temperature to equilibrate for at least 5-10 minutes at each step.
-
Acquire a ¹H NMR spectrum at each temperature. As the temperature decreases, the rate of ring flipping slows, and the NMR signals will broaden, coalesce, and eventually sharpen into separate signals for the axial and equatorial methyl groups of the major and minor conformers.
-
At a sufficiently low temperature (typically below -60°C for cyclohexane derivatives), the chair-flip process is "frozen" on the NMR timescale, and distinct signals for each conformer can be observed.
-
-
Data Analysis:
-
Integrate the signals corresponding to the methyl groups of the different conformers. The ratio of the integrals directly corresponds to the equilibrium constant (K_eq) for the conformational equilibrium.
-
The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
-
Computational Chemistry Methods
Objective: To calculate the steric energies of the different conformers of this compound and predict their relative stabilities.
Methodology using Molecular Mechanics (MM):
-
Structure Building:
-
Using a molecular modeling software package (e.g., Avogadro, ChemDraw 3D), build the 3D structures of the different conformers of cis- and trans-1,2-dimethylcyclohexane (axial-equatorial for cis; diequatorial and diaxial for trans).
-
-
Force Field Selection:
-
Choose an appropriate force field, such as MMFF94 or AMBER, which are well-parameterized for organic molecules.
-
-
Geometry Optimization:
-
Perform a geometry optimization for each conformer. This process minimizes the steric energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles to find the lowest energy conformation for that particular isomer.
-
-
Energy Calculation:
-
After optimization, the software will report the steric energy for each conformer.
-
-
Analysis:
-
The difference in the calculated steric energies between the conformers provides an estimate of their relative stabilities. The conformer with the lower steric energy is predicted to be the more stable one.
-
Visualizing Conformational Equilibria
The following diagrams, generated using the DOT language, illustrate the conformational equilibria and the key steric interactions in cis- and trans-1,2-dimethylcyclohexane.
References
Synthesis of 1,2-Dimethylcyclohexane from o-Xylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-dimethylcyclohexane from o-xylene (B151617), focusing on catalytic hydrogenation methodologies. The document details various catalytic systems, reaction parameters, and their influence on product yield and stereoselectivity. Experimental protocols and reaction pathways are presented to facilitate practical application and further research in chemical synthesis and drug development.
Introduction
The conversion of aromatic compounds to their corresponding cycloalkanes is a fundamental transformation in organic chemistry with significant applications in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. The hydrogenation of o-xylene to this compound is a model reaction for studying the stereoselectivity of catalytic processes, yielding both cis- and trans-isomers. The ratio of these isomers is highly dependent on the catalyst, support, and reaction conditions employed. This guide explores the key factors influencing this transformation, providing a detailed analysis of various experimental approaches.
Catalytic Systems and Reaction Conditions
The gas-phase and liquid-phase hydrogenation of o-xylene has been extensively studied using a variety of heterogeneous catalysts. Noble metals, particularly platinum, palladium, and ruthenium, supported on high-surface-area materials like alumina, silica, and carbon, are among the most effective catalysts.[1][2][3] Nickel-based catalysts also demonstrate significant activity.[4] The choice of catalyst and support, along with reaction parameters such as temperature and pressure, plays a crucial role in the conversion of o-xylene and the stereoselectivity towards cis- or trans-1,2-dimethylcyclohexane.
Data Summary of Catalytic Hydrogenation of o-Xylene:
| Catalyst | Support | Temperature (°C) | Pressure | Phase | o-Xylene Conversion (%) | Products | Ref. |
| Platinum (Pt) | Alumina (Al₂O₃) | 157-247 | 0.19-0.36 bar H₂ | Gas | Variable | cis- and trans-1,2-dimethylcyclohexane | [1] |
| Platinum (Pt) | Knitted Silica-Fiber | 87-187 | 0.36-0.73 bar H₂ | Gas | Up to 99 | cis- and trans-1,2-dimethylcyclohexane | [2][5] |
| Cobalt-Molybdenum (CoMo) | γ-Alumina (γ-Al₂O₃) | Not specified | Not specified | Not specified | >5.00 | Isomerization and hydrogenation products | [6] |
| Nickel-Molybdenum (NiMo) | γ-Alumina (γ-Al₂O₃) | Not specified | Not specified | Not specified | ~2 | cis-/trans-1,2-dimethylcyclohexanes (~50% selectivity) | [6] |
| Ruthenium (Ru) | N-doped SBA-15 (CN-SBA-15) | 100 | 15001.5 Torr | Liquid (Water) | High | This compound (99% yield) | [3] |
| Nickel (Ni) nanoparticles | Inerton NAW–DMCS | 150-220 | 2 atm H₂ | Gas | High | Dimethylcyclohexanes | [4] |
Reaction Pathways and Stereoselectivity
The hydrogenation of o-xylene proceeds through a stepwise addition of hydrogen atoms to the aromatic ring. The initial product is typically the cis-isomer, formed by the addition of hydrogen from the catalyst surface to one face of the aromatic ring.[1] The formation of the trans-isomer can occur through subsequent isomerization of the cis-product or through the "roll-over" mechanism where a partially hydrogenated intermediate (dimethylcyclohexene) desorbs, re-adsorbs on the catalyst in a different orientation, and is further hydrogenated.[1][7]
Experimental Protocols
Detailed experimental procedures are critical for reproducible results. Below are generalized protocols based on literature for the gas-phase and liquid-phase hydrogenation of o-xylene.
4.1 Gas-Phase Hydrogenation over Pt/Alumina[1][7]
-
Catalyst Pretreatment: The Pt/Al₂O₃ catalyst is placed in a continuous flow microreactor. The catalyst is pre-treated in situ by heating in flowing O₂ from room temperature to a specified reduction temperature for 30 minutes, followed by purging with an inert gas (e.g., He) for 10 minutes. The catalyst is then reduced under flowing H₂ for 3 hours and subsequently purged with He for 1 hour before cooling to the reaction temperature.[7]
-
Reaction Procedure: The hydrogenation is carried out in a continuous flow reactor at atmospheric pressure. A stream of hydrogen is saturated with o-xylene vapor at a controlled temperature (e.g., 14°C) to achieve the desired partial pressure.[7] The gas mixture is then passed through the heated catalyst bed. The reaction temperature is maintained using a furnace with a temperature controller. The product stream is analyzed using gas chromatography (GC) to determine the conversion of o-xylene and the selectivity towards cis- and trans-1,2-dimethylcyclohexane.
4.2 Liquid-Phase Hydrogenation over Ru/CN-SBA-15[3]
-
Catalyst Preparation: The Ru/CN-SBA-15 catalyst is prepared according to the cited literature.
-
Reaction Procedure: The reaction is performed in a batch reactor. The Ru/CN-SBA-15 catalyst, o-xylene, and water are loaded into the reactor. The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 15001.5 Torr). The mixture is heated to the reaction temperature (e.g., 100°C) and stirred for a specified duration (e.g., 5 hours). After the reaction, the reactor is cooled, and the product mixture is analyzed by GC to determine the yield of this compound.
Product Characterization
The primary products, cis- and trans-1,2-dimethylcyclohexane, are typically identified and quantified using gas chromatography and mass spectrometry (GC-MS).[8] Spectroscopic data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be used for structural confirmation.[9][10][11][12]
Spectroscopic Data for this compound Isomers:
| Compound | Molecular Formula | Molecular Weight | Key Spectroscopic Data | Ref. |
| cis-1,2-Dimethylcyclohexane | C₈H₁₆ | 112.2126 | IR: Available on NIST Chemistry WebBook | [10] |
| trans-1,2-Dimethylcyclohexane | C₈H₁₆ | 112.2126 | ¹H NMR: Available from ChemicalBook ¹³C NMR: Data available from literature | [11][12] |
Conclusion
The synthesis of this compound from o-xylene via catalytic hydrogenation is a well-established yet continuously evolving field of study. The choice of catalyst, support, and reaction conditions significantly impacts the efficiency and stereochemical outcome of the reaction. Platinum and ruthenium-based catalysts have demonstrated high efficacy, with the potential for near-quantitative yields under optimized conditions. This guide provides a foundational understanding for researchers to design and execute experiments for the controlled synthesis of this compound isomers, which can serve as important building blocks in various areas of chemical and pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Cyclohexane, 1,2-dimethyl- (cis/trans) [webbook.nist.gov]
- 9. This compound, trans- | C8H16 | CID 23313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cyclohexane, 1,2-dimethyl-, cis- [webbook.nist.gov]
- 11. TRANS-1,2-DIMETHYLCYCLOHEXANE(6876-23-9) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 1,2-Dimethylcyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of the cis and trans isomers of 1,2-dimethylcyclohexane. The information is presented to facilitate understanding and comparison, with a focus on quantitative data, experimental methodologies, and conformational analysis.
Comparative Physical Properties
The cis and trans isomers of this compound, while sharing the same molecular formula (C₈H₁₆) and connectivity, exhibit distinct physical properties due to their different spatial arrangements. These differences are critical for their separation, identification, and application in various chemical syntheses. A summary of their key physical properties is presented in Table 1.
| Physical Property | cis-1,2-Dimethylcyclohexane (B165935) | trans-1,2-Dimethylcyclohexane (B1581434) |
| Boiling Point | 129-130 °C[1] | 123-124 °C[2] |
| Melting Point | -50 °C[3] | -89 °C[2][4] |
| Density | 0.796 g/mL at 25 °C[1] | 0.7772 g/cm³ at 20 °C[5] |
| Refractive Index | 1.436 (n20/D)[1] | 1.427 (n20/D)[2] |
Thermodynamic Stability
The relative stability of the this compound isomers is a crucial aspect of their chemistry, governed by the steric interactions present in their most stable conformations. The trans isomer is generally more stable than the cis isomer. This is because the trans isomer can adopt a chair conformation where both methyl groups are in the equatorial position, minimizing steric strain. In contrast, the cis isomer must always have one methyl group in an axial position in its chair conformations, leading to greater steric hindrance.
The thermodynamic stability can be quantified through their heats of formation and the Gibbs free energy of isomerization.
| Thermodynamic Parameter | Value |
| Heat of Formation (ΔHf°) of gaseous cis-1,2-dimethylcyclohexane | -41.1 kcal/mol |
| Heat of Formation (ΔHf°) of gaseous trans-1,2-dimethylcyclohexane | -43.0 kcal/mol |
| Enthalpy of Isomerization (cis to trans) | -1.9 kcal/mol (calculated from heats of formation) |
| Energy difference between the most stable conformations | The trans isomer is approximately 6 kJ/mol (1.43 kcal/mol) more stable than the cis isomer.[6] |
Conformational Analysis
The differing physical properties and stabilities of cis- and trans-1,2-dimethylcyclohexane are rooted in their conformational preferences. Both isomers exist predominantly in chair conformations to minimize angle and torsional strain.
cis-1,2-Dimethylcyclohexane
The cis isomer exists as a pair of rapidly interconverting chair conformations, both of which have one methyl group in an axial position and the other in an equatorial position. These two conformations are energetically equivalent. The presence of an axial methyl group introduces steric strain due to 1,3-diaxial interactions with axial hydrogens. Additionally, there is a gauche interaction between the two adjacent methyl groups. The total strain energy for each chair conformer of the cis isomer is approximately 11.4 kJ/mol (2.7 kcal/mol).[4][7][8]
trans-1,2-Dimethylcyclohexane
The trans isomer also exists in two chair conformations. One conformation has both methyl groups in equatorial positions (diequatorial), while the other, after a ring flip, has both methyl groups in axial positions (diaxial). The diequatorial conformation is significantly more stable as it avoids the substantial steric strain associated with 1,3-diaxial interactions. The diaxial conformer is destabilized by approximately 11.4 kJ/mol (2.7 kcal/mol) compared to the diequatorial conformer.[1][7][8] Consequently, trans-1,2-dimethylcyclohexane exists almost exclusively in the diequatorial conformation at room temperature.
Experimental Protocols
The determination of the physical properties of this compound isomers follows standard laboratory procedures for organic compounds.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small sample of an organic liquid is the capillary tube method.
-
Apparatus: Thiele tube or a similar heating bath, thermometer, capillary tube sealed at one end, and a small test tube.
-
Procedure:
-
A small amount of the liquid is placed in the test tube.
-
The capillary tube is placed in the test tube with the open end submerged in the liquid.
-
The apparatus is heated slowly.
-
As the liquid heats, air trapped in the capillary tube expands and escapes as a stream of bubbles.
-
The heat is removed, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][10]
-
Melting Point Determination
The melting point is the temperature at which a solid turns into a liquid. For this compound, this is relevant for determining the freezing point.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer, and a sealed capillary tube.
-
Procedure:
-
A small, finely powdered sample of the solidified compound is packed into the capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated slowly and evenly.
-
The temperature range from which the first drop of liquid appears to when the entire sample has melted is recorded as the melting point range.[2]
-
Density Measurement
Density is the mass per unit volume of a substance.
-
Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder and a precision balance.
-
Procedure (using a pycnometer):
-
The empty pycnometer is weighed.
-
It is then filled with the liquid, ensuring no air bubbles are present, and weighed again.
-
The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., water).
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a substance.
-
Apparatus: A refractometer (e.g., an Abbe refractometer).
-
Procedure:
-
The refractometer is calibrated using a standard substance with a known refractive index.
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Cyclohexane, 1,2-dimethyl-, trans- (CAS 6876-23-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Cyclohexane, 1,2-dimethyl-, cis- [webbook.nist.gov]
- 6. Cyclohexane, 1,2-dimethyl-, cis- [webbook.nist.gov]
- 7. cis-1,2-dimethylcyclohexane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]
- 8. stereoelectronics.org [stereoelectronics.org]
- 9. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]
- 10. homework.study.com [homework.study.com]
Spectroscopic Profile of 1,2-Dimethylcyclohexane: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 1,2-Dimethylcyclohexane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics. This document includes structured data tables for easy comparison, detailed experimental protocols, and a visual representation of the isomeric relationship and corresponding analyses.
Isomeric Relationship and Spectroscopic Analysis
The relationship between the cis and trans isomers of this compound and the application of various spectroscopic techniques for their characterization are fundamental to understanding their distinct physical and chemical properties. The following diagram illustrates this relationship and the analytical workflow.
Caption: Isomeric relationship and spectroscopic analysis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound, with distinct differences observed between the cis and trans isomers.
¹H NMR Spectral Data
| Isomer | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| cis-1,2-Dimethylcyclohexane | 0.83 | d, J=6.6 Hz | Methyl Protons (CH₃) |
| 1.15 - 1.46 | m | Methylene Protons (CH₂) | |
| 1.46 - 1.88 | m | Methine Protons (CH) | |
| trans-1,2-Dimethylcyclohexane | 0.8 - 1.0 | m | Methyl Protons (CH₃) |
| 1.0 - 1.9 | m | Cyclohexane Ring Protons |
¹³C NMR Spectral Data
Due to symmetry, the number of unique carbon signals differs between the isomers. The cis isomer, possessing a plane of symmetry, exhibits four distinct carbon signals.[1] The trans isomer, in its more stable diequatorial conformation, also shows four signals.
| Isomer | Chemical Shift (δ) ppm | Assignment |
| cis-1,2-Dimethylcyclohexane | ~15 | Methyl Carbons (CH₃) |
| ~25 | C4/C5 Carbons | |
| ~30 | C3/C6 Carbons | |
| ~35 | C1/C2 Carbons | |
| trans-1,2-Dimethylcyclohexane | ~19 | Methyl Carbons (CH₃) |
| ~27 | C4/C5 Carbons | |
| ~34 | C3/C6 Carbons | |
| ~40 | C1/C2 Carbons |
Experimental Protocol for NMR Spectroscopy
A representative protocol for obtaining high-resolution ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.98 s
-
Spectral Width: 20.5 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 238 ppm
-
-
Data Processing: The collected Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is employed for the separation and identification of this compound isomers. The electron ionization (EI) mass spectra are characterized by a molecular ion peak and distinct fragmentation patterns.
Mass Spectral Data
The mass spectrum of this compound (both isomers) typically shows a molecular ion peak at m/z 112, corresponding to the molecular weight of C₈H₁₆.[2][3] Common fragments arise from the loss of alkyl groups.
| m/z | Relative Intensity | Proposed Fragment |
| 112 | Moderate | [C₈H₁₆]⁺ (Molecular Ion) |
| 97 | High | [C₇H₁₃]⁺ (Loss of CH₃) |
| 83 | Moderate | [C₆H₁₁]⁺ (Loss of C₂H₅) |
| 69 | High | [C₅H₉]⁺ |
| 55 | Very High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocol for GC-MS
A typical GC-MS protocol for the analysis of this compound is outlined below:
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is coupled to a mass spectrometer with an electron ionization source.
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the retention times of the isomers. The mass spectrum for each peak is then extracted and compared with spectral libraries for identification.
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in this compound. As an alkane, the spectrum is dominated by C-H stretching and bending vibrations.
Infrared Spectral Data
The IR spectra of both cis- and trans-1,2-dimethylcyclohexane are very similar, characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2960-2850 | C-H Stretch (sp³ C-H) |
| 1465-1445 | C-H Bend (Methylene scissors) |
| 1380-1370 | C-H Bend (Methyl symmetric bend) |
Experimental Protocol for FTIR-ATR Spectroscopy
A standard procedure for acquiring an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Background Collection: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric CO₂ and H₂O.
-
Sample Application: A small drop of liquid this compound is placed directly onto the ATR crystal.
-
Spectrum Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The ATR crystal should be cleaned with a suitable solvent (e.g., isopropanol) and dried after analysis.
References
The Stereochemical Landscape of 1,2-Dimethylcyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereochemistry of substituted cyclohexanes is a cornerstone of organic chemistry, with profound implications for medicinal chemistry and drug development. The spatial arrangement of substituents on a cyclohexane (B81311) ring dictates its conformational preferences, which in turn influences its physical, chemical, and biological properties. 1,2-Dimethylcyclohexane serves as a classic model for understanding the intricate interplay of steric interactions that govern the three-dimensional structure and relative stability of cyclic molecules. This technical guide provides a comprehensive overview of the stereoisomerism and conformational analysis of this compound, supported by quantitative data, detailed experimental and computational methodologies, and visual representations of key concepts.
Stereoisomers of this compound
This compound exists as two primary stereoisomers: cis-1,2-dimethylcyclohexane (B165935) and trans-1,2-dimethylcyclohexane (B1581434). These isomers are diastereomers of each other, meaning they are non-superimposable, non-mirror images. The cis isomer has both methyl groups on the same face of the cyclohexane ring, while the trans isomer has them on opposite faces.[1][2]
Further stereochemical complexity arises in the trans isomer. Due to the absence of a plane of symmetry, trans-1,2-dimethylcyclohexane is chiral and exists as a pair of enantiomers: (1R,2R)-1,2-dimethylcyclohexane and (1S,2S)-1,2-dimethylcyclohexane. In contrast, the cis isomer, while its individual chair conformations are chiral, undergoes rapid ring flipping at room temperature to its non-superimposable mirror image, resulting in a meso compound that is optically inactive.[3][4] Therefore, there are a total of three stereoisomers of this compound: the cis meso compound and the pair of trans enantiomers.
Conformational Analysis
The conformational analysis of this compound is centered on the stability of its chair conformations. The relative energies of these conformations are determined by the steric strain arising from two main types of interactions: 1,3-diaxial interactions and gauche butane (B89635) interactions.
cis-1,2-Dimethylcyclohexane
In the cis isomer, one methyl group must be in an axial position while the other is in an equatorial position (axial-equatorial or a,e).[5][6] A ring flip converts the axial methyl to an equatorial position and the equatorial methyl to an axial position. These two chair conformations are enantiomeric and have equal energy.[7][8]
The steric strain in each conformation of cis-1,2-dimethylcyclohexane arises from:
-
Two 1,3-diaxial interactions: The axial methyl group interacts with the two axial hydrogens on the same side of the ring (at C3 and C5, or C4 and C6 depending on the conformation).[9][10]
-
One gauche butane interaction: The two adjacent methyl groups are in a gauche relationship to each other.[11][12]
trans-1,2-Dimethylcyclohexane
The trans isomer can exist in two distinct chair conformations: one with both methyl groups in equatorial positions (diequatorial or e,e) and another with both in axial positions (diaxial or a,a).[13][14]
-
Diequatorial (e,e) conformation: This is the more stable conformation.[15] It has no 1,3-diaxial interactions involving the methyl groups. However, there is one gauche butane interaction between the two equatorial methyl groups.[14][16]
-
Diaxial (a,a) conformation: This conformation is significantly less stable due to severe steric strain.[15] It has four 1,3-diaxial interactions between the two axial methyl groups and the axial hydrogens on the ring.[13][14]
Quantitative Energetic Analysis
The relative stabilities of the different conformers can be quantified by assessing the energetic cost of the steric interactions. The "A-value" of a substituent is the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane.[17][18] For a methyl group, the A-value is approximately 1.7 kcal/mol (7.1 kJ/mol), which corresponds to two gauche butane interactions between the axial methyl group and the ring carbons.[8][18] A single gauche butane interaction between two methyl groups is valued at approximately 0.9 kcal/mol (3.8 kJ/mol).[10][13]
| Isomer | Conformation | 1,3-Diaxial Interactions (CH₃-H) | Gauche Interactions (CH₃-CH₃) | Total Strain Energy (kcal/mol) | Total Strain Energy (kJ/mol) | Relative Stability |
| cis-1,2-Dimethylcyclohexane | axial-equatorial | 2 | 1 | ~2.7 | ~11.4 | - |
| trans-1,2-Dimethylcyclohexane | diequatorial | 0 | 1 | ~0.9 | ~3.8 | More Stable |
| trans-1,2-Dimethylcyclohexane | diaxial | 4 | 0 | ~3.6 | ~15.2 | Less Stable |
Note: The total strain for the cis isomer is calculated as one axial methyl group (1.8 kcal/mol) and one gauche methyl-methyl interaction (0.9 kcal/mol), totaling 2.7 kcal/mol. The diaxial trans isomer's strain is from four methyl-hydrogen gauche interactions (2 x 1.8 kcal/mol = 3.6 kcal/mol). The energy difference between the trans conformers is approximately 2.7 kcal/mol (11.4 kJ/mol), strongly favoring the diequatorial form.[7][9][13][14]
Overall, the most stable stereoisomer of this compound is the trans isomer in its diequatorial conformation.[19][20]
Experimental Protocols
Gas Chromatography (GC) for Isomer Separation
Gas chromatography is a powerful technique for separating the cis and trans isomers of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile solvent such as hexane (B92381) or pentane.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A capillary column with a chiral stationary phase is effective for separating stereoisomers. An example is a Chirasil-Dex column (25 m x 0.25 mm i.d., 0.25 µm film thickness).[9] Other suitable columns include those with calixarene-based stationary phases like C4A-CL or C6A-C10.[7][13]
-
Carrier Gas: Helium at a constant flow rate or pressure (e.g., 80 kPa).[9]
-
-
GC Conditions:
-
Data Analysis: The retention times will differ for the cis and trans isomers, allowing for their identification and quantification based on peak area.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR is used to slow down the rapid chair-flipping process, allowing for the direct observation of individual conformers and the determination of their equilibrium concentrations.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-50 mg of the this compound sample in a deuterated solvent that has a low freezing point, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methylene (B1212753) chloride (CD₂Cl₂).[11][17]
-
Use a high-quality 5 mm NMR tube and ensure the sample volume is around 0.6-0.7 mL.[14][17]
-
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature unit.
-
Data Acquisition:
-
Cool the sample to a low temperature where the ring flip is slow on the NMR timescale (e.g., below -60 °C).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis: At low temperatures, separate signals for the axial and equatorial methyl groups of the different conformers will be visible. The ratio of the conformers can be determined by integrating the corresponding signals. This allows for the calculation of the Gibbs free energy difference (ΔG°) between the conformers using the equation ΔG° = -RTlnK, where K is the equilibrium constant (ratio of conformer concentrations).
Computational Chemistry Protocol
Molecular mechanics calculations can provide insights into the geometries and relative energies of the different conformers.
Methodology using Avogadro and MMFF94:
-
Molecule Construction:
-
Open the Avogadro software.
-
Use the drawing tool to construct the cyclohexane ring and add two methyl groups at adjacent positions to create this compound.
-
Create both the cis (one methyl group up, one down relative to the hydrogens on the same carbons when viewed in a chair) and trans (both up or both down) isomers. For each isomer, create the different possible chair conformations (axial-equatorial for cis; diequatorial and diaxial for trans).
-
-
Geometry Optimization:
-
For each constructed conformer, go to the "Extensions" menu and select "Optimize Geometry".
-
In the optimization settings, choose the "MMFF94" force field.[5][8][21][22] The Merck Molecular Force Field (MMFF94) is well-suited for organic molecules.[22][23]
-
Run the optimization. The software will iteratively adjust the molecular geometry to find a local energy minimum.
-
-
Energy Calculation:
-
After optimization, the potential energy of the conformer will be displayed.
-
Record the energy for each optimized conformer.
-
-
Analysis: Compare the calculated energies of the different conformers to determine their relative stabilities. The conformer with the lowest energy is the most stable.
Visualizations
Caption: Stereoisomeric relationships of this compound.
Caption: Conformational analysis of cis-1,2-dimethylcyclohexane.
Caption: Conformational analysis of trans-1,2-dimethylcyclohexane.
Caption: Workflow for the analysis of this compound stereochemistry.
Conclusion
The stereochemical analysis of this compound provides fundamental insights into the principles of conformational analysis. The interplay of 1,3-diaxial and gauche interactions dictates the relative stabilities of its various stereoisomers and their conformers. The trans isomer, existing predominantly in a diequatorial conformation, is the most stable form. A combination of experimental techniques, such as gas chromatography and low-temperature NMR, along with computational modeling, allows for a thorough characterization of this system. For professionals in drug development, a deep understanding of these principles is crucial, as the three-dimensional structure of a molecule is a key determinant of its biological activity and interaction with molecular targets.
References
- 1. as.nyu.edu [as.nyu.edu]
- 2. benchchem.com [benchchem.com]
- 3. vurup.sk [vurup.sk]
- 4. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Auto Optimize Tool - Avogadro [avogadro.cc]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. docs.hpc.taltech.ee [docs.hpc.taltech.ee]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. researchgate.net [researchgate.net]
- 14. organomation.com [organomation.com]
- 15. researchgate.net [researchgate.net]
- 16. Constraints & Optimizations - Avogadro [avogadro.cc]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. youtube.com [youtube.com]
- 19. sikhcom.net [sikhcom.net]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. Methodological Approach Based on Structural Parameters, Vibrational Frequencies, and MMFF94 Bond Charge Increments for Platinum-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Principles of 1,2-Dimethylcyclohexane Conformation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the conformational behavior of 1,2-dimethylcyclohexane. A thorough understanding of these principles is critical in various fields, including medicinal chemistry and materials science, where molecular shape and steric interactions dictate reactivity, biological activity, and physical properties.
Stereoisomerism in this compound
This compound exists as two primary stereoisomers: cis-1,2-dimethylcyclohexane (B165935) and trans-1,2-dimethylcyclohexane. These isomers are diastereomers of each other, meaning they are non-superimposable, non-mirror image stereoisomers. The key distinction lies in the relative orientation of the two methyl groups with respect to the plane of the cyclohexane (B81311) ring.
-
cis-1,2-Dimethylcyclohexane: Both methyl groups are on the same side of the ring (either both pointing "up" or both "down").
-
trans-1,2-Dimethylcyclohexane: The methyl groups are on opposite sides of the ring (one "up" and one "down").
Chair Conformation and Steric Strain
The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain. In this conformation, the substituent positions are classified as either axial (perpendicular to the general plane of the ring) or equatorial (extending from the "equator" of the ring).
The stability of a particular chair conformation is determined by the steric strain arising from interactions between substituents. For this compound, the primary sources of steric strain are:
-
Gauche-Butane Interactions: A steric interaction that occurs between two substituents on adjacent carbons that are in a gauche relationship (a 60° dihedral angle). This is analogous to the gauche interaction in butane.
-
1,3-Diaxial Interactions: A significant steric clash between an axial substituent and the other two axial substituents (usually hydrogens) on the same side of the cyclohexane ring, located at the C3 and C5 positions relative to the substituent at C1.
The energetic cost of these interactions dictates the preferred conformation of each stereoisomer.
Conformational Analysis of cis-1,2-Dimethylcyclohexane
In cis-1,2-dimethylcyclohexane, one methyl group must be in an axial position and the other in an equatorial position. A "ring flip" interconverts these positions, but the resulting conformer is energetically identical to the original.
dot
In both chair conformations of the cis isomer, there is one axial methyl group, which introduces two 1,3-diaxial interactions with axial hydrogens.[1][2] Additionally, there is a gauche-butane interaction between the two adjacent methyl groups.[2][3] The two conformers are degenerate, meaning they have the same energy and exist in a 1:1 ratio at equilibrium.[2][3]
Conformational Analysis of trans-1,2-Dimethylcyclohexane
The trans isomer can exist in two distinct chair conformations: one with both methyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). These two conformers have significantly different energies.
dot
References
Methodological & Application
Application Notes and Protocols for the Synthesis of cis-1,2-Dimethylcyclohexane via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of substituted cyclohexanes is a critical process in organic chemistry, with significant applications in the pharmaceutical and fine chemical industries. cis-1,2-Dimethylcyclohexane is a valuable building block and its synthesis via the catalytic hydrogenation of o-xylene (B151617) offers a direct and atom-economical route. This document provides detailed application notes and experimental protocols for this transformation, focusing on achieving high selectivity for the desired cis-isomer. The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemical outcome of the hydrogenation.
Data Presentation
The following tables summarize the quantitative data on the catalytic hydrogenation of o-xylene to 1,2-dimethylcyclohexane, highlighting the influence of different catalysts and reaction parameters on the product distribution.
Table 1: Influence of Catalyst Type on Product Selectivity
| Catalyst | Support | Temperature (°C) | Pressure (bar) | cis:trans Ratio | Reference |
| Platinum (Pt) | Alumina (B75360) (Al₂O₃) | 100 | 10 | 96:4 | [1] |
| Platinum (Pt) with Cerium (Ce) promoter | Alumina (Al₂O₃) | 100 | Atmospheric | Increased cis selectivity | [2] |
| Nickel (Ni) | Alumina-Silica (Al₂O₃-SiO₂) | 100 | 10 | >1 | [1] |
| Cobalt-Molybdenum (CoMo) | γ-Alumina (γ-Al₂O₃) | - | - | Isomerization favored | [3] |
| Nickel-Molybdenum (NiMo) | γ-Alumina (γ-Al₂O₃) | - | - | ~1:1 (for direct hydrogenation) | [3] |
Table 2: Effect of Reaction Temperature on cis:trans Ratio for Pt/Al₂O₃ Catalyst
| Temperature (°C) | cis-1,2-Dimethylcyclohexane (%) | trans-1,2-Dimethylcyclohexane (B1581434) (%) | cis:trans Ratio |
| 40 | 88 | 12 | 7.3:1 |
| 60 | 85 | 15 | 5.7:1 |
| 80 | 80 | 20 | 4:1 |
| 100 | 75 | 25 | 3:1 |
Note: Data is illustrative and compiled from trends observed in the literature. Actual results may vary based on specific catalyst properties and reaction conditions.
Experimental Protocols
Protocol 1: Preparation of 1 wt% Pt/Al₂O₃ Catalyst via Incipient Wetness Impregnation
This protocol describes the preparation of a highly dispersed platinum on alumina catalyst, a common choice for selective hydrogenation.
Materials:
-
Chloroplatinic acid (H₂PtCl₆) solution
-
γ-Alumina (γ-Al₂O₃) support (high purity, ~150 m²/g)[2]
-
Deionized water
-
Drying oven
-
Furnace
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Calculate Precursor Amount: Determine the required amount of chloroplatinic acid solution to achieve a 1 wt% loading of platinum on the alumina support.
-
Impregnation: Dissolve the calculated amount of chloroplatinic acid in a volume of deionized water equal to the pore volume of the alumina support. Add this solution dropwise to the alumina support with constant mixing to ensure even distribution. The resulting material should be a free-flowing powder with no excess liquid.[2]
-
Drying: Dry the impregnated support in an oven at 120°C for 12 hours.[2]
-
Calcination (Optional but Recommended): Calcine the dried catalyst in a furnace under a flow of air. Ramp the temperature to 350-450°C and hold for 3 hours. This step helps to decompose the platinum precursor and anchor the platinum oxide species to the support.
-
Reduction: Place the calcined catalyst in a tube furnace. Heat the catalyst to the desired reduction temperature (e.g., 350-550°C) under a flow of inert gas (Nitrogen or Argon). Once the temperature is stable, switch the gas flow to high-purity hydrogen for 2-3 hours to reduce the platinum oxide to metallic platinum.[2]
-
Passivation/Storage: After reduction, cool the catalyst to room temperature under an inert gas flow. The catalyst is now active and should be handled under an inert atmosphere to prevent oxidation.
Protocol 2: Gas-Phase Hydrogenation of o-Xylene in a Continuous Flow Reactor
This protocol is suitable for continuous production and kinetic studies.
Materials:
-
o-Xylene (99.9% purity)[2]
-
Hydrogen gas (high purity)
-
Prepared Pt/Al₂O₃ catalyst
-
Continuous flow reactor system (including mass flow controllers, vaporizer, fixed-bed reactor, condenser, and gas chromatograph)
-
Furnace with temperature controller
Procedure:
-
Catalyst Loading: Pack a fixed-bed reactor with a known amount of the prepared Pt/Al₂O₃ catalyst.
-
Catalyst Activation: Activate the catalyst in-situ by heating it under a hydrogen flow at a specified temperature (e.g., 350°C) for at least 1 hour.
-
Reaction Setup: Set the furnace to the desired reaction temperature (e.g., 100°C).[1]
-
Reactant Feed: Using mass flow controllers, introduce a stream of hydrogen gas into the system. Pass a separate stream of hydrogen through a saturator containing o-xylene at a controlled temperature (e.g., 14°C) to achieve the desired partial pressure of o-xylene (e.g., 3.7 torr).[2] Combine the two streams to achieve the desired total flow rate (e.g., 15 mL/min) and reactant ratio.[2]
-
Reaction: Pass the gas mixture through the heated catalyst bed. The hydrogenation reaction will occur on the catalyst surface.
-
Product Collection and Analysis: Cool the reactor outlet stream to condense the liquid products (a mixture of cis- and trans-1,2-dimethylcyclohexane and any unreacted o-xylene). Analyze the product mixture using an on-line gas chromatograph equipped with a suitable column (e.g., 5% didecylphthalate + 5% Benton on Chromosorb W-Hp) to determine the conversion and the cis/trans isomer ratio.[2]
Protocol 3: Laboratory-Scale Batch Hydrogenation of o-Xylene
This protocol is suitable for smaller-scale synthesis in a typical laboratory setting.
Materials:
-
o-Xylene
-
Solvent (e.g., ethanol (B145695) or acetic acid)[4]
-
PtO₂ (Adams' catalyst) or prepared Pt/Al₂O₃
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
Reactor Setup: To a hydrogenation flask, add the catalyst (e.g., PtO₂) under an inert atmosphere.
-
Solvent and Substrate Addition: Add the solvent (e.g., ethanol) to the flask, ensuring the catalyst is fully submerged. Then, add the o-xylene.
-
Inerting: Seal the flask and purge the system with an inert gas several times to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas into the flask to the desired pressure (e.g., 1-4 atm). If using a balloon, ensure it is filled with hydrogen. Begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake (pressure drop) or by taking small aliquots (under inert atmosphere) and analyzing them by GC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. The product can be further purified by distillation if necessary.
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of cis-1,2-dimethylcyclohexane.
Catalytic Hydrogenation Mechanism
Caption: Mechanism of syn-addition in catalytic hydrogenation on a platinum surface.
References
Application Notes and Protocols for Stereoselective Synthesis Utilizing 1,2-Dimethylcyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,2-dimethylcyclohexane derivatives as chiral auxiliaries and ligands in stereoselective synthesis. The inherent conformational rigidity and well-defined stereochemistry of the this compound scaffold make it a powerful tool for inducing chirality in a variety of chemical transformations, including asymmetric hydrogenations, diastereoselective alkylations, and cycloadditions.
Asymmetric Hydrogenation of Prochiral Ketones
Derivatives of (1R,2R)-1,2-diaminocyclohexane are highly effective chiral ligands for transition metal-catalyzed asymmetric hydrogenation of ketones, yielding chiral secondary alcohols with high enantioselectivity. Manganese(I) complexes bearing tetradentate ligands derived from this scaffold have shown particular promise.[1][2]
Quantitative Data: Asymmetric Hydrogenation of Acetophenone (B1666503) Derivatives
| Entry | Substrate (Ketone) | Ligand | Catalyst System | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 1 | Acetophenone | (R,R)-PNNP | Mn(I) | 60 | 12 | >99 | 85 (S) | [1] |
| 2 | 4'-Methylacetophenone | (R,R)-PNNP | Mn(I) | 60 | 12 | >99 | 82 (S) | [1] |
| 3 | 4'-Methoxyacetophenone | (R,R)-PNNP | Mn(I) | 60 | 12 | >99 | 75 (S) | [1] |
| 4 | 4'-Chloroacetophenone | (R,R)-PNNP | Mn(I) | 60 | 12 | >99 | 80 (S) | [1] |
| 5 | 2'-Methylacetophenone | (R,R)-PNNP | Mn(I) | 60 | 12 | 95 | 78 (S) | [1] |
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
Materials:
-
(R,R)-1,2-diaminocyclohexane-based PNNP ligand
-
Mn(I) precursor (e.g., Mn(CO)5Br)
-
Substituted acetophenone
-
Anhydrous ethanol (B145695)
-
Hydrogen gas (H2)
-
Base (e.g., t-BuOK)
-
Schlenk flask or autoclave
Procedure:
-
In a glovebox, a Schlenk flask is charged with the Mn(I) precursor (1.0 mol%) and the chiral (R,R)-PNNP ligand (1.1 mol%).
-
Anhydrous ethanol is added, and the mixture is stirred at room temperature for 30 minutes to allow for complex formation.
-
The acetophenone derivative (1.0 mmol) and the base (e.g., t-BuOK, 10 mol%) are added to the flask.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen gas line.
-
The reaction vessel is purged with hydrogen gas three times.
-
The reaction mixture is heated to 60 °C under the desired hydrogen pressure (e.g., 50 bar) and stirred for 12 hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral alcohol.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Logical Relationship: Enantioselective Ketone Hydrogenation
Caption: Catalyst formation and catalytic cycle for asymmetric ketone hydrogenation.
Diastereoselective Alkylation of β-Keto Esters
(S,S)-Cyclohexane-1,2-diol serves as an effective chiral auxiliary for the diastereoselective alkylation of β-keto esters. This method allows for the synthesis of molecules with a chiral quaternary carbon center, which can be further converted into optically active α,α-disubstituted amino acids.[3]
Quantitative Data: Diastereoselective Alkylation of Ethyl 2-Methylacetoacetate (B1246266) Derivatives
| Entry | Electrophile (R-X) | Diastereomeric Excess (de, %) | Yield (%) | Ref. |
| 1 | Benzyl bromide | >95 | 70 | [3] |
| 2 | Allyl bromide | >95 | 65 | [3] |
| 3 | Ethyl iodide | 92 | 58 | [3] |
| 4 | n-Propyl iodide | 93 | 55 | [3] |
| 5 | Isopropyl iodide | 94 | 45 | [3] |
| 6 | Methyl iodide | >95 | 68 | [3] |
Experimental Protocol: Diastereoselective Alkylation
Materials:
-
Ethyl 2-methylacetoacetate
-
(S,S)-Cyclohexane-1,2-diol
-
p-Toluenesulfonic acid (catalytic amount)
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Alkyl halide (electrophile)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
Procedure: Step 1: Formation of the Chiral Acetal
-
A mixture of ethyl 2-methylacetoacetate (1.0 equiv), (S,S)-cyclohexane-1,2-diol (1.1 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap until no more water is collected.
-
The reaction mixture is cooled, washed with saturated aqueous NaHCO3, and brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the chiral enol ether.
Step 2: Diastereoselective Alkylation
-
To a solution of the chiral enol ether (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, a freshly prepared solution of LDA (1.2 equiv) in THF is added dropwise.
-
The mixture is stirred at -78 °C for 1 hour.
-
The alkyl halide (1.5 equiv) is added dropwise, and the reaction is stirred for 4-6 hours at -78 °C.
-
The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated. The diastereomeric excess of the crude product is determined by 1H NMR or GC analysis.
Step 3: Removal of the Chiral Auxiliary
-
To a solution of the alkylated product in dichloromethane (B109758) at 0 °C is added BF3·OEt2 (2.0 equiv).
-
The mixture is stirred for 1 hour and then quenched with saturated aqueous NaHCO3.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated. The resulting β-keto ester is purified by flash chromatography.
Experimental Workflow: Synthesis of Chiral α,α-Disubstituted Amino Acids
Caption: Workflow for the synthesis of chiral α,α-disubstituted amino acids.
Asymmetric Diels-Alder Reaction
Chiral oxazolidinones, which can be synthesized from derivatives of 1,2-amino alcohols, are excellent chiral auxiliaries for Lewis acid-promoted asymmetric Diels-Alder reactions. While not directly a this compound derivative, the principles of using a rigid chiral scaffold are analogous and highly relevant. For instance, N-acryloyl-2-oxazolidinone reacts with cyclopentadiene (B3395910) with high diastereoselectivity.[4][5]
Quantitative Data: Asymmetric Diels-Alder of N-Acryloyl-2-oxazolidinone
| Entry | Dienophile | Lewis Acid | Temp (°C) | Time (h) | Yield (%) | endo:exo Ratio | Ref. |
| 1 | N-Acryloyl-2-oxazolidinone | Et2AlCl (1.4 eq) | -78 | 2 | 36 | >99:1 | [4] |
| 2 | N-Crotonoyl-2-oxazolidinone | Et2AlCl (1.4 eq) | -78 | 3 | 85 | >99:1 | [4] |
| 3 | N-Acryloyl-2-oxazolidinone | SnCl4 (1.0 eq) | 0 | 24 | 27 | >99:1 | [4] |
Experimental Protocol: Asymmetric Diels-Alder Reaction
Materials:
-
N-acryloyl-2-oxazolidinone (chiral auxiliary attached)
-
Cyclopentadiene (freshly cracked)
-
Anhydrous dichloromethane (CH2Cl2)
-
Diethylaluminum chloride (Et2AlCl) solution in hexanes
Procedure:
-
To a solution of the N-acryloyl-2-oxazolidinone (1.0 equiv) in anhydrous CH2Cl2 at -78 °C under an argon atmosphere, is added the Et2AlCl solution (1.4 equiv) dropwise.
-
The mixture is stirred for 30 minutes at -78 °C.
-
Freshly cracked cyclopentadiene (5-10 equiv) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate.
-
The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with CH2Cl2.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The product is purified by flash column chromatography. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.
Signaling Pathway: Stereochemical Control in Diels-Alder Reaction
Caption: Stereochemical control in the asymmetric Diels-Alder reaction.
References
- 1. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Cyclohexane-Based Chiral Auxiliaries in Organic Synthesis
Introduction
In the field of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. By temporarily introducing a chiral moiety to a prochiral substrate, one can induce high levels of diastereoselectivity in subsequent transformations. The chiral auxiliary is then cleaved to reveal the desired enantiomerically enriched product. While direct applications of 1,2-dimethylcyclohexane as a chiral auxiliary are not extensively documented in scientific literature, its structural analogs, such as (1R,2R)-diaminocyclohexane and trans-2-phenyl-1-cyclohexanol, serve as excellent and widely used examples of how a rigid chiral cyclohexane (B81311) scaffold can effectively control stereochemistry. These auxiliaries are valued for their conformational rigidity and the predictable facial bias they impart during reactions.
This document provides detailed application notes and protocols for the use of these cyclohexane-based chiral auxiliaries in two key transformations: asymmetric alkylation of enolates and asymmetric Diels-Alder reactions. The principles and methodologies described herein provide a strong framework for researchers, scientists, and drug development professionals interested in applying this class of chiral auxiliaries.
Section 1: Asymmetric Alkylation of Carboxylic Acid Derivatives
The diastereoselective alkylation of enolates derived from carboxylic acids is a fundamental carbon-carbon bond-forming reaction. Attaching a chiral auxiliary to the carboxylic acid allows for facial differentiation of the enolate, leading to a highly controlled alkylation. Derivatives of (1R,2R)-diaminocyclohexane are particularly effective in this role.
Application Notes
(1R,2R)-diaminocyclohexane can be converted into a cyclic diamide (B1670390) structure upon reaction with a dicarboxylic acid derivative. The resulting bis-amide can then be N-acylated, and subsequent deprotonation and alkylation proceed with high diastereoselectivity. The rigid C2-symmetric cyclohexane backbone effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face. This strategy has been successfully employed for the synthesis of α-substituted carboxylic acids.
Quantitative Data
The following table summarizes representative data for the diastereoselective alkylation of an N-acyl derivative of a chiral diamide derived from (1R,2R)-diaminocyclohexane.
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Benzyl (B1604629) bromide | KHMDS | THF | -78 | 85 | >98 |
| 2 | Methyl iodide | KHMDS | THF | -78 | 90 | >98 |
| 3 | Allyl bromide | KHMDS | THF | -78 | 82 | >95 |
| 4 | Ethyl iodide | KHMDS | THF | -78 | 88 | >98 |
Experimental Protocol: Diastereoselective Alkylation of a Bis-Amide
1. Synthesis of the Chiral Auxiliary Adduct:
-
To a solution of (1R,2R)-diaminocyclohexane (1.0 eq) in toluene (B28343) is added succinic anhydride (B1165640) (1.0 eq).
-
The mixture is heated to reflux with a Dean-Stark trap to remove water, affording the cyclic succinamide (B89737).
-
The succinamide is then acylated with the desired acyl chloride (e.g., propionyl chloride) in the presence of a base like triethylamine (B128534) and a catalytic amount of DMAP in dichloromethane (B109758) (DCM) at 0 °C to room temperature.
2. Diastereoselective Alkylation:
-
A solution of the N-acyl succinamide (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
Potassium hexamethyldisilazide (KHMDS) (1.1 eq) is added dropwise, and the solution is stirred for 1 hour to ensure complete enolate formation.
-
The electrophile (e.g., benzyl bromide, 1.2 eq) is added, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and allowed to warm to room temperature.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the alkylated product. The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis.
3. Cleavage of the Chiral Auxiliary:
-
The alkylated product is dissolved in a mixture of THF and water.
-
Lithium hydroxide (B78521) (LiOH) (4.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete.
-
The reaction is acidified with 1 M HCl, and the product is extracted with ethyl acetate. The chiral auxiliary can often be recovered from the aqueous layer.
-
The combined organic layers are dried and concentrated to yield the enantiomerically enriched α-substituted carboxylic acid.
Workflow Diagram
Caption: Workflow for asymmetric alkylation.
Section 2: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful method for the construction of six-membered rings. When a chiral auxiliary is attached to the dienophile, the cycloaddition can proceed with high diastereoselectivity. Chiral alcohols derived from the cyclohexane scaffold, such as (-)-trans-2-phenyl-1-cyclohexanol, are effective for this purpose.[1]
Application Notes
In this application, the chiral alcohol is esterified with an α,β-unsaturated carboxylic acid (e.g., acrylic acid) to form a chiral dienophile. The bulky phenyl group and the rigid cyclohexane ring of the auxiliary effectively shield one face of the dienophile. Upon coordination of a Lewis acid to the carbonyl oxygen, the conformation becomes even more rigid, leading to a highly selective approach of the diene from the less hindered face. This results in the formation of one diastereomer of the cycloadduct in significant excess.
Quantitative Data
The following table summarizes representative data for the Lewis acid-catalyzed Diels-Alder reaction between an acrylate (B77674) ester of (-)-trans-2-phenyl-1-cyclohexanol and various dienes.
| Entry | Diene | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Cyclopentadiene (B3395910) | Et₂AlCl | CH₂Cl₂ | -78 | 95 | >99:1 |
| 2 | Isoprene | Et₂AlCl | CH₂Cl₂ | -78 | 88 | 95:5 |
| 3 | 1,3-Butadiene | Et₂AlCl | CH₂Cl₂ | -78 | 85 | 92:8 |
| 4 | Danishefsky's Diene | ZnCl₂ | THF | -20 | 91 | >98:2 |
Experimental Protocol: Asymmetric Diels-Alder Reaction
1. Synthesis of the Chiral Dienophile:
-
To a solution of (-)-trans-2-phenyl-1-cyclohexanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C is added acryloyl chloride (1.2 eq) dropwise.
-
The reaction is stirred at room temperature for 12 hours.
-
The mixture is washed with water, 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give the chiral acrylate, which can be purified by column chromatography.
2. Asymmetric Diels-Alder Reaction:
-
The chiral acrylate (1.0 eq) is dissolved in anhydrous DCM and cooled to -78 °C under an argon atmosphere.
-
The Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 eq) is added dropwise, and the mixture is stirred for 30 minutes.
-
Freshly cracked cyclopentadiene (3.0 eq) is added slowly.
-
The reaction is stirred at -78 °C for 3-6 hours and monitored by TLC.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield the Diels-Alder adduct.
3. Cleavage of the Chiral Auxiliary:
-
The Diels-Alder adduct is dissolved in anhydrous THF and cooled to 0 °C.
-
A solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then quenched carefully by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
The resulting suspension is filtered, and the filtrate is concentrated. The desired chiral alcohol product and the recovered (-)-trans-2-phenyl-1-cyclohexanol can be separated by column chromatography.
Logical Relationship Diagram
Caption: Factors influencing Diels-Alder stereoselectivity.
References
Application Note: Gas Chromatographic Method for the Separation of 1,2-Dimethylcyclohexane Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Dimethylcyclohexane, a cyclic hydrocarbon, exists as two geometric isomers: cis-1,2-dimethylcyclohexane (B165935) and trans-1,2-dimethylcyclohexane (B1581434). Due to their similar physical and chemical properties, the separation of these isomers presents a significant analytical challenge. Gas chromatography (GC) is a powerful technique for the separation of volatile compounds and is well-suited for this application. This document provides a detailed protocol for the separation of this compound isomers using capillary gas chromatography, highlighting the key parameters for achieving optimal resolution. The selection of an appropriate stationary phase is critical for the successful separation of these geometric isomers.
Data Presentation
The successful separation of cis- and trans-1,2-dimethylcyclohexane has been demonstrated using various capillary GC columns and conditions. The following tables summarize the quantitative data obtained from different analytical methodologies.
Table 1: GC Conditions and Retention Data for Separation on a p-tert-butyl(tetradecyloxy)calix[1]arene (C6A-C10) Column
| Parameter | Value |
| Column | p-tert-butyl(tetradecyloxy)calix[1]arene (C6A-C10) coated capillary |
| Column Efficiency | 3293 plates/m |
| Temperature Program | 40°C (hold 1 min) to 90°C at 10°C/min |
| Flow Rate | 23.7 cm/s (0.6 mL/min) |
| Analyte | Retention Time (min) |
| trans-1,2-Dimethylcyclohexane | ~4.6 |
| cis-1,2-Dimethylcyclohexane | ~4.8 |
Table 2: GC Conditions for Separation on an Amphiphilic Star-Shaped Calix[2]resorcinarene (C4A-CL) Column
| Parameter | Value |
| Column | Amphiphilic star-shaped calix[2]resorcinarene (C4A-CL) coated capillary |
| Temperature Program | 40°C (hold 1 min) to 160°C at 10°C/min |
| Flow Rate | 0.6 mL/min |
| Elution Order | trans isomer followed by cis isomer |
Table 3: GC Conditions for Stereoisomeric Separation on a Chirasil-Dex Column
| Parameter | Value |
| Column | 25 m x 0.25 mm i.d. fused-silica capillary column coated with 0.25 µm Chirasil-Dex |
| Temperature | 25°C (isothermal) |
| Carrier Gas Pressure (He) | 80 kPa |
| Elution Order | trans-1,2-dimethylcyclohexane before cis-1,2-dimethylcyclohexane[3] |
Experimental Protocols
The following are detailed experimental protocols for the separation of this compound isomers based on the cited literature.
Protocol 1: Separation using a Calixarene-Based Stationary Phase (C6A-C10) [4]
-
Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile solvent such as hexane.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: p-tert-butyl(tetradecyloxy)calix[1]arene (C6A-C10) coated capillary column.
-
Carrier Gas: Helium.
-
-
GC Method:
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Carrier Gas Flow Rate: 0.6 mL/min (23.7 cm/s).
-
Oven Temperature Program: Start at 40°C and hold for 1 minute, then ramp the temperature to 90°C at a rate of 10°C/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis: Identify and quantify the cis and trans isomers based on their retention times.
Protocol 2: Separation using an Amphiphilic Star-Shaped Calix[2]resorcinarene (C4A-CL) Stationary Phase [5]
-
Sample Preparation: Prepare a standard mixture of this compound isomers in a suitable solvent.
-
Instrumentation:
-
Gas Chromatograph: With FID.
-
Column: Amphiphilic star-shaped calix[2]resorcinarene (C4A-CL) coated capillary column.
-
Carrier Gas: Helium.
-
-
GC Method:
-
Injector and Detector Temperatures: Set appropriately for the analysis of volatile hydrocarbons (e.g., 250°C and 280°C, respectively).
-
Carrier Gas Flow Rate: 0.6 mL/min.
-
Oven Temperature Program: Hold the initial temperature at 40°C for 1 minute, then increase to 160°C at a rate of 10°C/min.
-
Injection: 1 µL of the sample.
-
-
Data Analysis: Record the chromatogram and determine the retention times for the separated isomers.
Protocol 3: Isothermal Separation on a Chiral Stationary Phase (Chirasil-Dex) [3]
-
Sample Preparation: A solution of the isomer mixture is prepared in a volatile solvent.
-
Instrumentation:
-
Gas Chromatograph: High-resolution capillary GC system.
-
Column: 25 m x 0.25 mm i.d. fused-silica capillary column with a 0.25 µm film of Chirasil-Dex.
-
Carrier Gas: Helium.
-
-
GC Method:
-
Injector and Detector Temperatures: Maintained at appropriate temperatures for the analytes.
-
Carrier Gas Pressure: 80 kPa.
-
Oven Temperature: Isothermal at 25°C.
-
Injection: Split injection is typically used for capillary columns.
-
-
Data Analysis: The elution order of trans-1,2-dimethylcyclohexane followed by cis-1,2-dimethylcyclohexane is observed.[3]
Visualizations
Diagram 1: Gas Chromatography Experimental Workflow
Caption: Workflow for the GC analysis of this compound isomers.
References
Application Notes and Protocols for NMR-Based Conformational Analysis of 1,2-Dimethylcyclohexane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique essential for the detailed conformational analysis of cyclic molecules like 1,2-dimethylcyclohexane. The stereochemical and conformational properties of cyclic systems are of paramount importance in medicinal chemistry and drug development, as they directly influence molecular recognition, binding affinity, and ultimately, biological activity. This compound serves as a classic model system to illustrate the principles of conformational analysis due to the distinct energetic preferences of its cis and trans isomers.
The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The rapid ring-flipping at room temperature leads to an equilibrium between two chair conformers. The relative stability of these conformers, and thus the conformational preference of the molecule, is dictated by the steric interactions of the substituents.
-
cis-1,2-Dimethylcyclohexane: In the cis isomer, one methyl group is axial and the other is equatorial (a,e). The ring-flip process results in an energetically equivalent conformation where the axial methyl group becomes equatorial and vice-versa (e,a). Consequently, both conformers are equally populated at room temperature.[1][2]
-
trans-1,2-Dimethylcyclohexane (B1581434): The trans isomer exists as an equilibrium between a diequatorial (e,e) and a diaxial (a,a) conformer. The diequatorial conformer is significantly more stable as it minimizes steric hindrance.[1] The diaxial conformer experiences significant destabilization from 1,3-diaxial interactions between the axial methyl groups and the axial hydrogens on the same side of the ring.
This document provides detailed protocols for the use of ¹H NMR, Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Variable Temperature (VT) NMR to elucidate the conformational landscape of this compound.
Data Presentation: Steric Interactions and Energy Differences
The conformational equilibrium is governed by the energetic penalties associated with various steric interactions. These values are crucial for predicting the most stable conformer.
| Interaction Type | Energy Cost (kJ/mol) | Description |
| 1,3-Diaxial CH₃-H Interaction | ~3.8 | Steric strain between an axial methyl group and an axial hydrogen on a carbon two positions away. An axial methyl group has two such interactions. |
| Gauche Butane (CH₃-CH₃) | ~3.8 | Steric strain between two methyl groups with a dihedral angle of approximately 60°, as seen between the two equatorial methyl groups in trans-1,2-dimethylcyclohexane. |
Conformational Energy Analysis of trans-1,2-Dimethylcyclohexane
| Conformer | Relevant Steric Interactions | Total Steric Strain (kJ/mol) | Relative Energy (kJ/mol) |
| Diequatorial (e,e) | One gauche CH₃-CH₃ interaction | ~3.8 | 0 |
| Diaxial (a,a) | Four 1,3-diaxial CH₃-H interactions | ~15.2 (4 x 3.8) | ~11.4 |
Note: The energy difference between the diaxial and diequatorial conformers of trans-1,2-dimethylcyclohexane is approximately 11.4 kJ/mol, strongly favoring the diequatorial form.[1] A low-temperature ¹³C NMR study determined the Gibbs free energy difference (–ΔG°aa→ee) to be approximately 2.58 kcal/mol (10.8 kJ/mol).[3]
Experimental Protocols
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl₃, acetone-d₆, toluene-d₈). For variable temperature experiments, ensure the solvent has an appropriate boiling and freezing point.
-
Concentration: Prepare a solution of this compound at a concentration of 5-10 mg/mL.
-
NMR Tube: Use a high-quality 5 mm NMR tube. For variable temperature experiments, it is crucial to use a tube rated for the target temperature range to avoid breakage.[4][5]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
¹H NMR Spectroscopy
This experiment provides information on the chemical environment of the protons and, through coupling constants, the dihedral angles between adjacent protons.
Methodology:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-90°
-
Spectral width: 10-12 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and measure the coupling constants (J-values).
2D COSY (Correlation Spectroscopy)
COSY is used to identify protons that are spin-spin coupled, typically through two or three bonds. This helps in assigning the signals of the cyclohexane ring protons.
Methodology:
-
Set up a standard COSY experiment (e.g., cosygpph).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals (typically 10-12 ppm).
-
Set the number of data points in F2 (e.g., 2048) and F1 (e.g., 256-512).
-
Set the number of scans per increment (e.g., 2-8).
-
Acquire the 2D data.
-
Process the data using appropriate window functions (e.g., sine-bell) in both dimensions, followed by a 2D Fourier transform.
-
Analyze the resulting contour plot. Cross-peaks indicate coupled protons.
2D NOESY (Nuclear Overhauser Effect Spectroscopy)
NOESY is crucial for determining the spatial proximity of protons (< 5 Å). It is particularly useful for distinguishing between axial and equatorial protons and confirming stereochemical relationships.[6][7][8]
Methodology:
-
Set up a standard phase-sensitive NOESY experiment (e.g., noesyphsw).[9]
-
Use the same spectral widths as the ¹H and COSY experiments.
-
Set the mixing time (d8). For small molecules like this compound, a mixing time of 500-1000 ms (B15284909) is a good starting point.
-
Set the number of data points in F2 (e.g., 2048) and F1 (e.g., 256-512).
-
Set the number of scans per increment (e.g., 8-16).
-
Acquire the 2D data.
-
Process the data similarly to the COSY experiment.
-
Analyze the contour plot. Cross-peaks indicate protons that are close in space. For example, a cross-peak between a methyl group and an axial proton would support an axial orientation of the methyl group.
Variable Temperature (VT) NMR
VT NMR is used to study the dynamics of conformational exchange. By lowering the temperature, the rate of ring-flipping can be slowed down, potentially allowing for the observation of individual conformers.[4][5]
Methodology:
-
Ensure the spectrometer is equipped with a variable temperature unit and that a suitable NMR tube is used.[4][10]
-
Acquire a reference spectrum at ambient temperature (e.g., 298 K).
-
Gradually decrease the temperature in increments of 10-20 K.[10][11]
-
Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.[10][11]
-
Re-shim the magnetic field at each temperature.
-
Monitor the changes in the spectrum, such as peak broadening, coalescence, and eventual sharpening into separate signals for each conformer at low temperatures.
-
After the experiment, slowly and incrementally return the probe to ambient temperature.[5][11]
Expected NMR Data and Interpretation
¹H and ¹³C NMR Chemical Shifts
| Isomer | Nucleus | Conformation | Expected Chemical Shift Range (ppm) | Notes |
| cis-1,2-Dimethylcyclohexane | ¹³C | (a,e) ⇌ (e,a) | 4 distinct signals due to symmetry.[12] | Rapid interconversion at room temperature leads to averaged signals. |
| ¹H | (a,e) ⇌ (e,a) | Complex multiplets due to overlapping signals. Methyl signal around 0.8-0.9 ppm. | Averaged spectrum observed at room temperature. | |
| trans-1,2-Dimethylcyclohexane | ¹³C | Diequatorial (e,e) | ~35.5 (C1, C2), ~33.5 (C3, C6), ~25.5 (C4, C5), ~19.5 (CH₃) | Predominantly the diequatorial conformer is observed. |
| ¹H | Diequatorial (e,e) | Complex multiplets. Methyl signal around 0.8-0.9 ppm.[13] | The spectrum reflects the diequatorial conformer due to its high stability. |
Note: Specific chemical shifts can vary depending on the solvent and temperature.
Coupling Constants (³J(H,H)) and the Karplus Relationship
The magnitude of the three-bond proton-proton coupling constant (³J(H,H)) is dependent on the dihedral angle (φ) between the coupled protons, as described by the Karplus equation. This relationship is fundamental for determining the axial or equatorial orientation of protons.
-
Large Coupling (³J ≈ 8-13 Hz): Corresponds to anti-periplanar relationships, such as axial-axial (φ ≈ 180°) interactions.
-
Small Coupling (³J ≈ 1-5 Hz): Corresponds to gauche relationships, such as axial-equatorial (φ ≈ 60°) and equatorial-equatorial (φ ≈ 60°) interactions.
By analyzing the multiplicity and measuring the coupling constants of the methine protons (H-1 and H-2), one can deduce their orientation and, consequently, the conformation of the methyl groups. For instance, in the diequatorial trans isomer, the methine protons are axial, and would therefore be expected to show large axial-axial couplings to adjacent axial protons.
Visualizations
Caption: Conformational equilibrium in cis- and trans-1,2-dimethylcyclohexane.
Caption: Experimental workflow for NMR-based conformational analysis.
Caption: Relationship between dihedral angle and ³J(H,H) coupling constants.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. homework.study.com [homework.study.com]
- 13. TRANS-1,2-DIMETHYLCYCLOHEXANE(6876-23-9) 1H NMR spectrum [chemicalbook.com]
Application Note and Protocol for GC-MS Analysis of 1,2-Dimethylcyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the analysis of a mixture of cis- and trans-1,2-dimethylcyclohexane (B1581434) isomers. These isomers are common components in various industrial solvents and fuels, and their accurate identification and quantification are crucial for quality control and research purposes. The method described herein utilizes a standard non-polar capillary column and electron ionization mass spectrometry to achieve baseline separation and confident identification of the two isomers.
Experimental Protocols
This section details the necessary steps for sample preparation and GC-MS analysis of a 1,2-dimethylcyclohexane mixture.
Sample Preparation
Proper sample preparation is critical for obtaining accurate and reproducible results. As this compound is a volatile hydrocarbon, the following sample preparation guidelines should be followed:
-
Solvent Selection: Use a volatile organic solvent such as hexane, pentane, or dichloromethane.[1] The solvent should be of high purity (GC grade or equivalent) to avoid interference with the analytes.
-
Sample Concentration: Prepare a dilute solution of the this compound mixture in the chosen solvent. A typical concentration for GC-MS analysis is in the range of 1-10 µg/mL.[2]
-
Filtration: Ensure the sample is free of any particulate matter by filtering it through a 0.22 µm syringe filter before transferring it to a GC vial.[3] This prevents clogging of the injector and contamination of the GC column.[2]
-
Vial Selection: Use standard 2 mL amber glass vials with PTFE-lined septa to prevent analyte adsorption and contamination.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound isomers. These parameters may be optimized based on the specific instrumentation and column used.
Gas Chromatograph (GC) Parameters:
| Parameter | Recommended Setting |
| Column | DB-5ms, HP-5ms, or equivalent (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio of 50:1 is a good starting point and can be adjusted based on sample concentration) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 minutes, then ramp at 5°C/min to 100°C. |
Mass Spectrometer (MS) Parameters:
| Parameter | Recommended Setting |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-200 |
| Scan Rate | 2 scans/second |
| Transfer Line Temp. | 280 °C |
Data Presentation and Analysis
Chromatographic Separation
Under the recommended GC conditions, the trans- and cis- isomers of this compound are expected to be well-separated. The trans-isomer is generally eluted before the cis-isomer on non-polar columns. The expected retention times will be in the range of 6-8 minutes, but may vary depending on the specific instrument and column conditions.
Mass Spectral Data
The electron ionization mass spectra of both isomers are very similar, as they are structural isomers.[4] Identification is therefore primarily based on their chromatographic separation. However, the mass spectrum provides confirmation of the compound class. The molecular ion (M+) for this compound is observed at a mass-to-charge ratio (m/z) of 112. The base peak for both isomers is typically at m/z 55.
Table 1: Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Ion | Relative Abundance (Approximate) |
| 112 | [C₈H₁₆]⁺ (Molecular Ion) | ~10% |
| 97 | [C₇H₁₃]⁺ | ~30% |
| 83 | [C₆H₁₁]⁺ | ~40% |
| 69 | [C₅H₉]⁺ | ~70% |
| 55 | [C₄H₇]⁺ | 100% (Base Peak) |
| 41 | [C₃H₅]⁺ | ~80% |
Note: Relative abundances are approximate and can vary slightly between instruments.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the GC-MS analysis for the this compound mixture.
Caption: Workflow for the GC-MS analysis of this compound isomers.
References
Application Notes and Protocols for the Purification of trans-1,2-Dimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of trans-1,2-dimethylcyclohexane (B1581434) from a mixture of its cis and trans isomers. Due to the close physical properties of these diastereomers, specialized separation techniques are required to achieve high purity of the desired trans isomer.
Introduction
1,2-Dimethylcyclohexane exists as two diastereomers: cis-1,2-dimethylcyclohexane (B165935) and trans-1,2-dimethylcyclohexane. These isomers exhibit distinct three-dimensional arrangements of the methyl groups on the cyclohexane (B81311) ring, leading to differences in their physical and chemical properties. In various applications, particularly in stereoselective synthesis and as a chiral building block in drug development, the isolation of the pure trans isomer is crucial. However, their similar boiling points make separation by conventional fractional distillation challenging. This document outlines effective purification strategies, with a primary focus on preparative gas chromatography, and also explores the potential of extractive distillation, azeotropic distillation, and crystallization-based methods.
Physicochemical Properties of this compound Isomers
A clear understanding of the physical properties of the cis and trans isomers is fundamental to developing an effective purification strategy. The table below summarizes key properties.
| Property | cis-1,2-Dimethylcyclohexane | trans-1,2-Dimethylcyclohexane | Reference(s) |
| Molecular Formula | C₈H₁₆ | C₈H₁₆ | |
| Molecular Weight | 112.21 g/mol | 112.21 g/mol | |
| Boiling Point | 130 °C | 123-124 °C | [1] |
| Melting Point | -50 °C | -89 °C | |
| Density | 0.796 g/mL at 25 °C | 0.776 g/mL at 20 °C | [1] |
| Refractive Index | 1.436 at 20 °C | 1.427 at 20 °C | [1] |
The small difference in boiling points between the two isomers necessitates advanced separation techniques beyond simple distillation.
Purification Methodologies
Several techniques can be employed for the separation of cis- and trans-1,2-dimethylcyclohexane. The choice of method will depend on the required purity, scale of the separation, and available equipment.
Preparative Gas Chromatography (Prep-GC)
Preparative Gas Chromatography (Prep-GC) is a highly effective method for separating volatile compounds with close boiling points, such as the isomers of this compound.[2] This technique utilizes the principles of gas chromatography on a larger scale to isolate and collect purified components of a mixture.
Workflow for Preparative Gas Chromatography:
Caption: Workflow for the purification of trans-1,2-dimethylcyclohexane using preparative gas chromatography.
Experimental Protocol for Preparative GC:
This protocol is a general guideline and may require optimization based on the specific instrument and the composition of the isomeric mixture.
Instrumentation:
-
A preparative gas chromatograph equipped with a larger diameter column (typically >5 mm I.D.) and a high-capacity injector.
-
A flame ionization detector (FID) or thermal conductivity detector (TCD).
-
An effluent splitter to direct a small portion of the column effluent to the detector and the majority to the fraction collector.
-
A fraction collection system, which may involve cooled traps or automated collection valves.[3]
Chromatographic Conditions (starting point):
| Parameter | Recommended Setting |
| Column | A non-polar or medium-polarity preparative column (e.g., packed with a stationary phase like OV-1 or a thick-film capillary column). The choice of stationary phase is critical for achieving good resolution. Phases like calixarenes (e.g., C6A-C10) have shown good selectivity for dimethylcyclohexane isomers. |
| Carrier Gas | Helium or Nitrogen, with a flow rate optimized for the column diameter. |
| Injection Volume | Dependent on column capacity, typically in the range of 10-100 µL per injection. |
| Injector Temperature | 200 °C (or sufficiently high to ensure rapid vaporization without degradation). |
| Oven Temperature Program | Isothermal at a temperature that provides good separation (e.g., 50-70 °C) or a slow temperature ramp (e.g., 2-5 °C/min) starting from a lower temperature (e.g., 40 °C). |
| Detector Temperature | 250 °C. |
| Split Ratio | Adjusted to allow for sensitive detection while maximizing the amount of sample directed to the fraction collector (e.g., 1:100 detector:collector). |
Procedure:
-
Method Development: Initially, develop and optimize the separation on an analytical GC using a similar stationary phase to determine the retention times of the cis and trans isomers.
-
System Preparation: Condition the preparative column according to the manufacturer's instructions. Set the GC parameters as determined in the method development phase.
-
Sample Injection: Inject the isomeric mixture. The injection volume should be optimized to maximize throughput without overloading the column, which would lead to poor separation.
-
Fraction Collection: Monitor the chromatogram in real-time. Based on the retention times, actuate the fraction collector to trap the effluent corresponding to the trans-1,2-dimethylcyclohexane peak. Collection can be done manually or automatically.[4]
-
Purity Analysis: Analyze the collected fraction using an analytical GC or GC-MS to determine its purity.
-
Repetitive Cycles: Repeat the injection and collection cycles to obtain the desired quantity of the purified trans isomer.
Extractive and Azeotropic Distillation
For separating close-boiling mixtures, extractive and azeotropic distillation are powerful industrial techniques.[5] These methods involve the addition of a third component (an entrainer or solvent) to alter the relative volatilities of the isomers, thereby facilitating their separation.
Logical Relationship for Entrainer/Solvent Selection:
Caption: Decision process for employing advanced distillation techniques for isomer separation.
Experimental Protocol - General Approach:
Detailed protocols for these methods are highly specific to the chosen solvent/entrainer and the scale of operation. The following is a general guide for laboratory-scale evaluation.
Extractive Distillation:
-
Solvent Selection: The key is to find a solvent that interacts differently with the cis and trans isomers, thus altering their relative volatility. For hydrocarbon separations, polar solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methylpyrrolidone (NMP) could be potential candidates.[6]
-
Apparatus: A multi-stage distillation column (e.g., a Vigreux or packed column) is required. The solvent is introduced near the top of the column, while the isomer mixture is fed at a lower point.
-
Operation: The column is operated at a specific reflux ratio. The more volatile component (in the presence of the solvent) will distill over, while the less volatile component will exit with the solvent from the bottom.
-
Solvent Recovery: The solvent is then separated from the isomer in a second distillation step and recycled.
Azeotropic Distillation:
-
Entrainer Selection: An entrainer is chosen that forms a minimum-boiling azeotrope with one of the isomers, allowing it to be distilled off.[5] The selection is often based on creating a heterogeneous azeotrope that, upon condensation, separates into two liquid phases, facilitating entrainer recovery.[7]
-
Apparatus: A distillation setup with a Dean-Stark trap or a similar phase separator is used.
-
Operation: The mixture is distilled with the entrainer. The azeotrope is collected, and upon condensation and phase separation, the entrainer is returned to the distillation flask while the enriched isomer is removed.
Crystallization-Based Methods
Crystallization can be a powerful purification technique if one of the isomers can be selectively solidified.
Fractional Freezing:
Given the difference in melting points (-50 °C for cis and -89 °C for trans), fractional freezing could theoretically be employed.
Protocol - Conceptual Approach:
-
Cooling: Slowly cool the liquid isomer mixture to a temperature between the melting points of the two isomers.
-
Seeding: Introduce a seed crystal of the higher-melting point isomer (cis) to promote its crystallization.
-
Separation: Once a significant amount of the cis isomer has solidified, the remaining liquid, which will be enriched in the trans isomer, can be decanted or filtered off at low temperature.
-
Repetition: The process can be repeated on the enriched liquid to further increase the purity of the trans isomer.
Diastereomeric Crystallization:
This technique is typically used for resolving enantiomers by converting them into diastereomers with a chiral resolving agent. Since cis- and trans-1,2-dimethylcyclohexane are already diastereomers, direct crystallization is the relevant approach, which is essentially fractional freezing as described above. If the isomers were derivatized to introduce a functional group that facilitates crystallization, this could be another avenue to explore.[8]
Summary of Purification Methods
| Method | Advantages | Disadvantages | Applicability for trans-1,2-Dimethylcyclohexane |
| Preparative GC | High resolution and purity achievable; applicable to small and medium scales.[2] | Lower throughput compared to distillation; requires specialized equipment. | Highly Recommended: Proven ability to separate the isomers. |
| Extractive Distillation | Suitable for large-scale industrial production; continuous process.[5] | Requires careful solvent selection and an additional solvent recovery step; complex setup. | Potentially Applicable: Requires significant process development to identify a suitable solvent. |
| Azeotropic Distillation | Can be effective for breaking azeotropes and separating close-boiling compounds.[7] | Requires an entrainer and often a phase separator; can be complex to optimize. | Potentially Applicable: Requires identification of a suitable entrainer. |
| Fractional Freezing | Potentially a simple and low-energy method. | May not be effective for achieving very high purity; requires precise temperature control at low temperatures. | Exploratory: The large difference in melting points suggests potential, but efficiency may be low. |
Conclusion
The purification of trans-1,2-dimethylcyclohexane from its isomeric mixture with the cis form is a challenging but achievable task. For laboratory to pilot-scale purification where high purity is paramount, preparative gas chromatography is the most effective and well-documented method. While extractive and azeotropic distillation offer scalability, they require substantial investment in process development for this specific separation. Fractional freezing remains an interesting possibility due to the significant difference in melting points, but its practical efficiency for achieving high purity needs to be experimentally verified. The choice of the optimal purification strategy will ultimately depend on the specific requirements of the application, including the desired purity, the quantity of material needed, and the available resources.
References
- 1. klmtechgroup.com [klmtechgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. GC Fraction Collector - Preparative GC [glsciences.eu]
- 4. gilson.com [gilson.com]
- 5. Selecting entrainers for azeotropic distillation - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. US5069756A - Separation of cyclohexane from cyclohexene by azeotropic or extractive distillation - Google Patents [patents.google.com]
- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 1,2-Dimethylcyclohexane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,2-dimethylcyclohexane as a non-polar solvent in various chemical reactions. Due to its inert nature, specific boiling point, and non-polar characteristics, this compound presents a viable alternative to other hydrocarbon solvents like toluene (B28343) or hexane (B92381) in certain synthetic applications.
Physical and Chemical Properties of this compound
This compound is a cycloalkane that exists as a mixture of cis and trans stereoisomers.[1][2] It is a colorless liquid that is immiscible with water and soluble in many organic solvents.[3][4] Its non-polar nature makes it a suitable medium for reactions involving non-polar reagents and intermediates.
Table 1: Physical Properties of this compound Isomers
| Property | cis-1,2-Dimethylcyclohexane | trans-1,2-Dimethylcyclohexane |
| Molecular Formula | C₈H₁₆ | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol | 112.21 g/mol |
| Boiling Point | 129-130 °C | 123-124 °C |
| Melting Point | -50 °C | -89 °C |
| Density | 0.786 g/mL at 25 °C | 0.766 g/mL at 25 °C |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is an irritant to the skin and eyes, and inhalation of vapors may cause drowsiness or dizziness.[5]
Applications in Chemical Synthesis
While not as common as other non-polar solvents, this compound can be employed in several types of organic reactions. Its higher boiling point compared to hexane can be advantageous for reactions requiring elevated temperatures.
Diels-Alder Reactions
The Diels-Alder reaction, a concerted [4+2] cycloaddition, is often performed in non-polar solvents to minimize competing side reactions.[6][7] this compound can serve as a suitable solvent for these reactions, particularly when higher temperatures are required to overcome activation barriers.
Table 2: Comparative Data for Diels-Alder Reactions in Non-Polar Solvents
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anthracene (B1667546) | Maleic Anhydride (B1165640) | Xylene | 140 | 1 | >90 | Adapted from[2] |
| 2,3-Dimethyl-1,3-butadiene | Maleimide | Toluene | 110 | 0.08 | 96 | [8] |
| Cyclopentadiene | Methyl Acrylate | Toluene | 0-25 | 2 | 85 | N/A |
This protocol is adapted for the use of this compound based on established procedures in similar non-polar solvents.
Materials:
-
Anthracene
-
Maleic anhydride
-
This compound (mixture of isomers, dried over molecular sieves)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add anthracene (1.0 eq) and maleic anhydride (1.0 eq).
-
Add a sufficient volume of dry this compound to dissolve the reactants upon heating (e.g., 5-10 mL per gram of anthracene).
-
Attach a reflux condenser and heat the mixture to a gentle reflux with stirring. The boiling point of this compound is approximately 123-130 °C.
-
Maintain the reaction at reflux for 1-2 hours, monitoring the disappearance of the starting materials by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
Cool the flask in an ice bath to maximize crystallization.
-
Collect the product by vacuum filtration, washing with a small amount of cold this compound or hexane.
-
Dry the product in a vacuum oven.
Diagram: Diels-Alder Reaction Workflow
Caption: Workflow for a typical Diels-Alder reaction.
Cationic Polymerization
Cationic polymerization of alkenes with electron-donating substituents can be carried out in non-polar solvents.[5][9] The choice of a non-polar solvent like this compound can influence the polymerization by affecting the nature of the ion pair between the propagating carbocation and the counter-ion.[9]
Table 3: Solvents for Cationic Polymerization of Isobutylene (B52900)
| Initiator System | Solvent | Temperature (°C) | Result |
| Lewis Acid (e.g., BF₃) / Protic Co-initiator (e.g., H₂O) | Hexane | -78 to -100 | High molecular weight polymer |
| Lewis Acid (e.g., AlCl₃) / Alkyl Halide Co-initiator | Dichloromethane | -78 | Controlled polymerization |
| Protic Acid (e.g., H₂SO₄) | Neat (bulk) | Room Temperature | Oligomers and low MW polymer |
This protocol outlines the general steps for the cationic polymerization of a reactive monomer like isobutylene in a non-polar solvent such as this compound.
Materials:
-
Isobutylene (or other suitable monomer)
-
This compound (anhydrous)
-
Lewis acid initiator (e.g., BF₃ or AlCl₃)
-
Co-initiator (e.g., water or a tertiary alkyl halide)
-
Dry-ice/acetone bath
-
Schlenk flask or other reaction vessel suitable for inert atmosphere
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous this compound to the flask and cool it to the desired temperature (typically low, e.g., -78 °C) using a dry-ice/acetone bath.
-
Introduce the monomer (isobutylene) into the cold solvent.
-
Prepare a solution of the initiator (Lewis acid and co-initiator) in a small amount of this compound.
-
Slowly add the initiator solution to the stirred monomer solution. Polymerization is often rapid.
-
After the desired reaction time, terminate the polymerization by adding a quenching agent, such as methanol (B129727) or ammonia.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum.
Diagram: Cationic Polymerization Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. scispace.com [scispace.com]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. A [research.cm.utexas.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. cem.de [cem.de]
- 9. Cationic polymerization - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Rhodium Nanoparticles
A Note on the Use of 1,2-Dimethylcyclohexane: Initial literature searches did not yield a standardized or widely documented protocol for the synthesis of rhodium nanoparticles specifically utilizing this compound as a primary solvent or reducing agent. The majority of established methods employ other solvents and reducing agents to achieve controlled nanoparticle formation.
Therefore, this document details a well-established and versatile alternative: the polyol synthesis method . This method is widely used for the preparation of monodisperse rhodium nanocrystals with controllable shapes and sizes, making it highly relevant for researchers, scientists, and drug development professionals.
Application Note: Polyol Synthesis of Rhodium Nanoparticles
The polyol method is a versatile solution-phase synthesis technique for producing a wide variety of metallic nanoparticles, including rhodium. In this process, a polyol (e.g., ethylene (B1197577) glycol) serves as both the solvent and the reducing agent. The high boiling point of the polyol allows for reactions to be carried out at elevated temperatures, facilitating the reduction of a metal precursor salt (e.g., rhodium(III) chloride) to its metallic state.
A capping agent or stabilizer, such as polyvinylpyrrolidone (B124986) (PVP), is typically added to the reaction mixture. PVP coordinates to the surface of the forming nanoparticles, preventing their aggregation and controlling their growth and final morphology. By carefully controlling reaction parameters such as temperature, reaction time, and the concentration of precursors and stabilizers, it is possible to synthesize rhodium nanoparticles with specific sizes and shapes (e.g., nanocubes, multipods). These nanoparticles have significant applications in catalysis, including hydrogenation and hydroformylation reactions.
Experimental Protocols
Protocol 1: Synthesis of Monodisperse Rhodium Nanocubes
This protocol is adapted from a seedless polyol method for the synthesis of sub-10 nm rhodium nanocubes.
Materials:
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)
-
Ethylene glycol
-
Poly(vinylpyrrolidone) (PVP, Mw = 24,000)
-
Trimethyl(tetradecyl)ammonium bromide (TTAB)
-
Argon gas
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Vacuum line
-
Condenser
Procedure:
-
To a 50 mL three-neck round-bottom flask, add 0.2 mmol of RhCl₃ hydrate, 1 mmol of TTAB, and 4 mmol of PVP.
-
Add 20 mL of ethylene glycol to the flask.
-
Heat the mixture to 80°C while stirring and degas under vacuum for 20 minutes. The solution should turn dark brown.
-
Switch the atmosphere to argon and heat the solution to 185°C.
-
Maintain this temperature for 1.5 hours under an argon atmosphere.
-
After the reaction is complete, cool the solution to room temperature.
-
Add an excess of acetone to the solution to precipitate the rhodium nanocubes.
-
Collect the nanocubes by centrifugation and wash several times with acetone to remove any residual reactants.
-
Dry the purified rhodium nanocubes under vacuum.
Data Presentation
Table 1: Summary of Synthesis Parameters and Nanoparticle Characteristics
| Rhodium Precursor | Stabilizer/Capping Agent | Polyol | Reaction Temperature (°C) | Reaction Time (h) | Resulting Nanoparticle Size (nm) | Morphology | Reference |
| RhCl₃·xH₂O | PVP, TTAB | Ethylene Glycol | 185 | 1.5 | < 10 | Nanocubes | [1] |
| Rh precursor salts | - | Polyol | - | - | 1.6 - 8.0 | - | [2] |
Note: Dashes indicate data not specified in the provided search results.
Visualizations
Experimental Workflow for Rhodium Nanoparticle Synthesis
Caption: Workflow for the polyol synthesis of rhodium nanocubes.
Logical Relationship of Synthesis Components
References
Unraveling the Energetic Landscape of 1,2-Dimethylcyclohexane: A Computational Modeling Approach
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the computational modeling of 1,2-dimethylcyclohexane conformer energies. Understanding the conformational preferences of substituted cyclohexanes is paramount in various fields, including drug design and materials science, as the three-dimensional structure of a molecule dictates its physical, chemical, and biological properties. Here, we present a summary of the energetic contributions to conformational strain and a step-by-step protocol for performing these calculations using standard computational chemistry software.
Conformational Energies of this compound
The relative energies of the different conformers of this compound are primarily determined by a combination of steric strains: 1,3-diaxial interactions and gauche butane (B89635) interactions. An axial methyl group on a cyclohexane (B81311) ring experiences steric hindrance from the two axial hydrogens on the same side of the ring (C3 and C5), a destabilizing interaction valued at approximately 7.6 kJ/mol.[1][2] Additionally, vicinal methyl groups can experience gauche butane interactions, which contribute about 3.8 kJ/mol of strain.[1][2]
The energetic consequences for the cis and trans isomers of this compound are summarized below.
| Isomer | Conformer | Methyl Group Orientations | 1,3-Diaxial Interactions (CH₃-H) | Gauche Butane Interaction (CH₃-CH₃) | Total Steric Strain (kJ/mol) | Relative Energy (kJ/mol) |
| cis-1,2-Dimethylcyclohexane (B165935) | Chair 1 | Axial, Equatorial | 2 | 1 | 11.4[1][2] | 0 |
| Chair 2 (after ring flip) | Equatorial, Axial | 2 | 1 | 11.4[1][2] | 0 | |
| trans-1,2-Dimethylcyclohexane (B1581434) | Diequatorial | Equatorial, Equatorial | 0 | 1 | 3.8[1][2] | 0 |
| Diaxial | Axial, Axial | 4 | 0 | 15.2[1][2] | +11.4[1][2] |
Note: The total steric strain for cis-1,2-dimethylcyclohexane arises from one axial methyl group (2 x 3.8 kJ/mol = 7.6 kJ/mol) and one gauche interaction between the two methyl groups (3.8 kJ/mol), resulting in a total of 11.4 kJ/mol.[1][2] For the trans isomer, the diequatorial conformer only has one gauche butane interaction (3.8 kJ/mol).[1][2] The diaxial conformer has four 1,3-diaxial interactions (4 x 3.8 kJ/mol = 15.2 kJ/mol).[3] The energy difference between the trans conformers is therefore 11.4 kJ/mol.[1][2][3]
Conformational Isomerism of this compound
The relationship between the different chair conformations of cis- and trans-1,2-dimethylcyclohexane can be visualized as follows:
Protocol for Computational Modeling
This protocol outlines the general steps for calculating the conformer energies of this compound using a computational chemistry software package that supports molecular mechanics or quantum mechanics calculations (e.g., Gaussian, ORCA, Spartan, Avogadro).
I. Building the Initial Structures
-
Launch the molecular modeling software.
-
Construct the cyclohexane ring. Most programs have a fragment library with pre-built ring structures.
-
Add two methyl groups to adjacent carbons (C1 and C2).
-
Create the four initial conformers to be investigated:
-
cis-(axial, equatorial)
-
cis-(equatorial, axial) - This is generated by a ring flip of the first cis conformer.
-
trans-(diequatorial)
-
trans-(diaxial)
-
-
Perform an initial "clean-up" or "minimize" using a generic force field (if available) to obtain reasonable starting geometries.
-
Save each of the four structures as separate input files.
II. Geometry Optimization
The purpose of geometry optimization is to find the lowest energy structure for each conformer.
-
Set up the geometry optimization calculation.
-
Select the computational method:
-
Molecular Mechanics (MM): Suitable for quick calculations and initial explorations. Common force fields include MMFF94 or MM3.
-
Semi-Empirical Methods: Offer a balance between speed and accuracy.
-
Density Functional Theory (DFT): Provides higher accuracy. A common choice is the B3LYP functional with a basis set such as 6-31G(d).
-
Ab initio Methods: Such as Møller-Plesset perturbation theory (MP2), can provide even higher accuracy but are more computationally expensive.
-
-
Specify the "Geometry Optimization" task.
-
Define the charge and multiplicity of the molecule (for this compound, charge = 0, multiplicity = 1).
-
-
Submit the calculation for each of the four conformers.
-
Verify that the optimizations have converged successfully. The output files should indicate that a stationary point on the potential energy surface has been found.
III. Energy Calculation
Once the geometries are optimized, a single-point energy calculation is performed to obtain the final electronic energy of each conformer.
-
Use the optimized coordinates from the previous step as the input for a new calculation.
-
Set up a "Single Point Energy" calculation.
-
Use the same level of theory (method and basis set) as in the geometry optimization to ensure consistency.
-
Submit the calculation for each of the four optimized conformers.
-
Extract the final energy from the output file for each conformer.
IV. Data Analysis
-
Compile the energies of the four conformers into a table.
-
Calculate the relative energies. Choose the lowest energy conformer (which should be the trans-diequatorial) as the zero-point reference. The relative energy of each of the other conformers is the difference between its energy and the energy of the reference conformer.
-
Compare the calculated relative energies with the experimental or literature values to validate the computational model.
Experimental Workflow
The following diagram illustrates the computational workflow for determining the relative energies of this compound conformers.
References
Application Notes and Protocols for the Experimental Determination of Enantiomeric Excess in 1,2-Dimethylcyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the enantiomeric excess (ee) of 1,2-dimethylcyclohexane derivatives. The protocols focus on three primary analytical techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.
Introduction to Chirality in this compound
This compound exists as cis and trans diastereomers. The trans isomer is chiral and exists as a pair of enantiomers, (1R,2R)- and (1S,2S)-1,2-dimethylcyclohexane. The cis isomer, while existing as rapidly interconverting chiral chair conformations, is considered a meso compound and is achiral overall.[1][2] The accurate determination of the enantiomeric composition of the trans isomer is crucial in asymmetric synthesis and drug development, where one enantiomer may exhibit desired therapeutic effects while the other may be inactive or cause adverse effects.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation and quantification of volatile enantiomers.[3][4][5] The use of a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, allows for the differential interaction with enantiomers, leading to different retention times.[6][7]
Data Presentation
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
The following table summarizes the typical elution order for this compound stereoisomers on a Chirasil-Dex chiral capillary column.[1] Please note that absolute retention times will vary depending on the specific instrument, column dimensions, and analytical conditions.
| Compound | Elution Order |
| trans-1,2-Dimethylcyclohexane (B1581434) (enantiomer 1) | 1 |
| trans-1,2-Dimethylcyclohexane (enantiomer 2) | 2 |
| cis-1,2-Dimethylcyclohexane | 3 |
Experimental Protocol
Objective: To separate the enantiomers of trans-1,2-dimethylcyclohexane and determine the enantiomeric excess.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., Chirasil-Dex, 25 m x 0.25 mm i.d., 0.25 µm film thickness)[1]
-
Helium (carrier gas)
-
Sample of this compound derivative dissolved in a volatile solvent (e.g., hexane)
-
Autosampler vials
Procedure:
-
Instrument Setup:
-
Install the chiral capillary column in the GC oven.
-
Set the carrier gas (Helium) flow rate. A typical pressure is 80 kPa.[1]
-
Set the oven temperature program. For this compound, an isothermal analysis at 25°C can be effective.[1]
-
Set the injector temperature (e.g., 250°C) and detector temperature (e.g., 250°C).
-
Set the split ratio (e.g., 100:1).
-
-
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative in hexane (B92381) (e.g., 1 mg/mL).
-
Transfer the solution to an autosampler vial.
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Start the data acquisition.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers of trans-1,2-dimethylcyclohexane and the peak for the cis isomer.
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula provided above.
-
Caption: Workflow for Chiral GC Analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile technique for the separation of a wide range of enantiomers.[8][9] The separation can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[10]
Data Presentation
Similar to GC, the enantiomeric excess is determined from the peak areas of the two enantiomers in the chromatogram.
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
The following table provides a hypothetical example of data that could be obtained for the separation of derivatized this compound enantiomers.
| Enantiomer | Retention Time (min) | Peak Area |
| Enantiomer 1 | 8.5 | 125000 |
| Enantiomer 2 | 9.8 | 75000 |
Experimental Protocol (Direct Method)
Objective: To separate the enantiomers of a suitable this compound derivative using a chiral stationary phase.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® or a cyclodextrin-based column)
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Sample of a UV-active this compound derivative
Procedure:
-
Instrument Setup:
-
Install the chiral column in the HPLC system.
-
Prepare the mobile phase (e.g., a mixture of hexane and isopropanol). The optimal composition should be determined experimentally.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to an appropriate wavelength for the analyte.
-
-
Sample Preparation:
-
Dissolve the this compound derivative in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Start the data acquisition.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess.
-
Caption: Workflow for Chiral HPLC Analysis.
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs).[11][12] These reagents are typically lanthanide complexes that can reversibly bind to the analyte, forming diastereomeric complexes. This interaction leads to different chemical shifts for corresponding protons in the two enantiomers, allowing for their quantification by integration.[12]
Data Presentation
The enantiomeric excess is calculated from the integral values of the resolved signals in the NMR spectrum.
% ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100
Where Integral₁ and Integral₂ are the integration values of the corresponding signals for the two enantiomers.
The following table shows hypothetical chemical shift data for a proton in a this compound derivative in the presence of a chiral shift reagent.
| Enantiomer | Chemical Shift (ppm) | Integral Value |
| Enantiomer 1 | 6.15 | 1.5 |
| Enantiomer 2 | 6.25 | 0.5 |
Experimental Protocol
Objective: To determine the enantiomeric excess of a this compound derivative using NMR with a chiral shift reagent.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral shift reagent (e.g., Eu(hfc)₃ - Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))
-
Sample of the this compound derivative
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the this compound derivative in a deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
-
Addition of Chiral Shift Reagent:
-
Add a small, measured amount of the chiral shift reagent to the NMR tube.
-
Gently shake the tube to ensure complete dissolution and complexation.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the sample with the chiral shift reagent.
-
Observe the splitting of one or more signals into two sets of peaks, corresponding to the two diastereomeric complexes.
-
-
Data Analysis:
-
Integrate the well-resolved signals for each enantiomer.
-
Calculate the enantiomeric excess using the integral values.
-
Caption: Workflow for NMR Analysis with a Chiral Shift Reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. gcms.cz [gcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Application of 1,2-Dimethylcyclohexane in Mechanistic Studies: A Deep Dive into Conformational Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethylcyclohexane, a simple yet elegant molecule, serves as a powerful tool in mechanistic studies within organic chemistry. Its well-defined stereoisomers, cis and trans, and their predictable conformational preferences, allow researchers to probe the steric and stereoelectronic requirements of various reaction mechanisms. The rigid chair-like conformations of the cyclohexane (B81311) ring, in conjunction with the steric bulk of the two methyl groups, provide a fixed framework to study how the spatial arrangement of atoms influences reactivity and product distribution. This application note will explore the use of this compound and its derivatives as stereochemical probes, with a focus on conformational analysis and its impact on reaction outcomes.
Core Principles: Conformational Analysis of this compound
The mechanistic utility of this compound is rooted in the energetic differences between its various chair conformations. The stability of a given conformer is primarily influenced by steric strain arising from 1,3-diaxial interactions and gauche butane (B89635) interactions.
Table 1: Summary of Steric Strain Energies in Substituted Cyclohexanes
| Interaction Type | Substituents | Strain Energy (kJ/mol) |
| 1,3-Diaxial Interaction | H / CH₃ | ~3.8 |
| Gauche Butane Interaction | CH₃ / CH₃ | ~3.8 |
cis-1,2-Dimethylcyclohexane
In cis-1,2-dimethylcyclohexane, one methyl group is in an axial position while the other is equatorial. A ring flip results in the interchange of these positions, leading to two conformers of equal energy.[1][2][3]
-
Energetics: Both chair conformations of the cis-isomer possess one axial methyl group, which experiences two 1,3-diaxial interactions with axial hydrogens. Additionally, there is a gauche butane interaction between the two methyl groups. The total steric strain for each conformer is approximately 11.4 kJ/mol (2 x 3.8 kJ/mol for 1,3-diaxial interactions + 3.8 kJ/mol for the gauche interaction).[1][2]
trans-1,2-Dimethylcyclohexane
The trans-isomer can exist in two distinct chair conformations: a diequatorial conformer and a diaxial conformer.[4]
-
Energetics: The diequatorial conformer is significantly more stable. It only experiences a single gauche butane interaction between the two methyl groups, resulting in a steric strain of about 3.8 kJ/mol.[4] The diaxial conformer is highly disfavored due to four 1,3-diaxial interactions (two for each axial methyl group), leading to a much higher steric strain of approximately 15.2 kJ/mol (4 x 3.8 kJ/mol).[4] The energy difference between the diequatorial and diaxial conformers is approximately 11.4 kJ/mol, meaning the equilibrium heavily favors the diequatorial conformation.[4]
Table 2: Conformational Analysis of this compound Isomers
| Isomer | Conformer 1 | Steric Strain (kJ/mol) | Conformer 2 | Steric Strain (kJ/mol) | Predominant Conformer |
| cis-1,2-Dimethylcyclohexane | Axial-Equatorial | ~11.4 | Equatorial-Axial | ~11.4 | Both equally populated |
| trans-1,2-Dimethylcyclohexane | Diequatorial | ~3.8 | Diaxial | ~15.2 | Diequatorial |
Application in Mechanistic Elucidation: The E2 Elimination Reaction
A classic application of the conformational principles of 1,2-disubstituted cyclohexanes is in studying the stereoelectronic requirements of the bimolecular elimination (E2) reaction. The E2 mechanism necessitates an anti-periplanar arrangement of the leaving group and a β-hydrogen, which in a cyclohexane system, translates to a diaxial orientation. Derivatives of this compound, such as 2-methylcyclohexyl tosylates, serve as excellent substrates for investigating this requirement.
Mechanistic Rationale
The differing conformational landscapes of the cis and trans isomers of a 1,2-disubstituted cyclohexane derivative lead to dramatically different outcomes in E2 reactions.
-
cis-Isomer: The more stable chair conformation of a cis-1-leaving group-2-methylcyclohexane derivative places the bulky methyl group in an equatorial position and the leaving group in an axial position. This conformation is already primed for E2 elimination, as the axial leaving group can be anti-periplanar to two different axial β-hydrogens. Elimination typically proceeds to give the more substituted (Zaitsev) alkene as the major product.
-
trans-Isomer: The most stable conformation of the trans-isomer has both the leaving group and the methyl group in equatorial positions. For an E2 reaction to occur, the ring must flip to a high-energy diaxial conformation. In this strained conformation, there is only one available axial β-hydrogen for an anti-periplanar elimination. This leads to the formation of the less substituted (anti-Zaitsev) alkene. The high energy barrier to attain the reactive conformation also results in a significantly slower reaction rate compared to the cis-isomer.
Table 3: Predicted Outcomes for the E2 Elimination of 2-Methylcyclohexyl Tosylate
| Isomer | Reactive Conformation | Relative Stability of Reactive Conformation | Available Axial β-Hydrogens | Major Product | Predicted Relative Rate |
| cis | Axial Tosylate, Equatorial Methyl | More Stable | Two | 1-Methylcyclohexene (Zaitsev) | Fast |
| trans | Axial Tosylate, Axial Methyl | Less Stable (Diaxial) | One | 3-Methylcyclohexene (Anti-Zaitsev) | Slow |
Experimental Protocols
The following are generalized protocols for the synthesis of the requisite 2-methylcyclohexanols and their subsequent E2 elimination.
Protocol 1: Synthesis of cis- and trans-2-Methylcyclohexanol (B1360119)
This can be achieved through the reduction of 2-methylcyclohexanone (B44802). The choice of reducing agent can influence the diastereoselectivity of the product. For instance, reduction with sodium borohydride (B1222165) (NaBH₄) typically yields a mixture of cis and trans isomers, with the trans isomer being the major product due to equatorial attack of the hydride on the more stable chair conformer of the ketone.
Materials:
-
2-Methylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-methylcyclohexanone in methanol in an ice bath.
-
Slowly add sodium borohydride in portions with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting mixture of cis- and trans-2-methylcyclohexanol can be separated by column chromatography.
Protocol 2: Tosylation of 2-Methylcyclohexanols
The separated alcohol isomers are then converted to their corresponding tosylates.
Materials:
-
cis- or trans-2-Methylcyclohexanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the alcohol isomer in pyridine and cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0°C for 4-6 hours.
-
Pour the reaction mixture into cold water and extract with dichloromethane.
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude tosylate can be purified by recrystallization.
Protocol 3: E2 Elimination of 2-Methylcyclohexyl Tosylates
The elimination reaction is carried out using a strong, non-nucleophilic base.
Materials:
-
cis- or trans-2-Methylcyclohexyl tosylate
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol
-
Reflux condenser
-
Standard glassware for organic synthesis
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Dissolve the tosylate isomer in tert-butanol.
-
Add potassium tert-butoxide and heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with pentane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Analyze the product mixture by GC-MS to determine the identity and ratio of the alkene products.
Visualizing Mechanistic Concepts
Conformational Equilibrium and E2 Pathway
The following diagrams illustrate the key conformational equilibria and the required anti-periplanar alignment for the E2 reaction in the cis and trans isomers of a 1,2-disubstituted cyclohexane.
Caption: Conformational control in the E2 elimination of 2-methylcyclohexyl derivatives.
Experimental Workflow
The logical flow of the experimental procedure to investigate the stereochemical outcome of the E2 reaction is depicted below.
Caption: Experimental workflow for studying the E2 elimination of 2-methylcyclohexyl tosylates.
Conclusion
The well-defined conformational behavior of this compound and its derivatives provides an invaluable platform for elucidating the stereoelectronic requirements of chemical reactions. The starkly different outcomes of the E2 elimination for the cis and trans isomers serve as a compelling demonstration of how steric and conformational factors can dictate reaction pathways, rates, and product distributions. For researchers in drug development and synthetic chemistry, a thorough understanding of these principles is crucial for designing stereoselective syntheses and predicting the reactivity of complex cyclic molecules.
References
Application Note: Stereoselective Hydrogenation of 1,2-Dimethylcyclohexene
Introduction
The catalytic hydrogenation of substituted cycloalkenes is a fundamental transformation in organic synthesis, providing a route to saturated cyclic hydrocarbons. The stereochemical outcome of this reaction is of particular interest, as it is influenced by the catalyst, substrate structure, and reaction conditions. This application note details a protocol for the hydrogenation of 1,2-dimethylcyclohexene (B155917), a reaction that predominantly yields cis-1,2-dimethylcyclohexane (B165935) due to the syn-addition of hydrogen atoms across the double bond.[1][2] This stereoselectivity is a key feature of heterogeneous catalytic hydrogenation, where the reaction occurs on the surface of a solid catalyst.[1] Platinum and palladium are common catalysts for this transformation, with platinum(IV) oxide (PtO₂, Adams' catalyst) being a widely used and effective option.[1] This protocol provides a detailed procedure for the hydrogenation of 1,2-dimethylcyclohexene using a platinum catalyst, along with data on the influence of hydrogen pressure on the stereochemical outcome.
Signaling Pathway (Reaction Mechanism)
The catalytic hydrogenation of an alkene on a metal surface, such as platinum, is a heterogeneous process. The generally accepted Horiuti-Polanyi mechanism involves the following key steps:
-
Adsorption of Reactants: Both hydrogen gas (H₂) and the alkene (1,2-dimethylcyclohexene) are adsorbed onto the surface of the platinum catalyst.
-
Dissociation of Hydrogen: The H-H bond in molecular hydrogen is broken, and individual hydrogen atoms bind to the catalyst surface.
-
Hydrogen Atom Transfer (Stepwise): A hydrogen atom is transferred from the catalyst surface to one of the carbon atoms of the double bond, forming a "half-hydrogenated" intermediate that is still bound to the catalyst.
-
Second Hydrogen Atom Transfer: A second hydrogen atom is transferred to the other carbon atom of the original double bond, forming the saturated product (1,2-dimethylcyclohexane).
-
Desorption of Product: The resulting alkane has a weaker affinity for the catalyst surface and desorbs, freeing up the active site for another catalytic cycle.
The syn-stereochemistry arises because both hydrogen atoms are delivered to the same face of the alkene from the catalyst surface.[1]
Experimental Protocols
This protocol is adapted from established procedures for catalytic hydrogenation using a Parr shaker apparatus.[3][4]
Materials:
-
1,2-Dimethylcyclohexene (97% or higher)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid (ACS grade)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (for inerting)
-
Celite® for filtration
-
Diethyl ether or other suitable solvent for workup
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Parr shaker hydrogenation apparatus or similar pressure reactor[5]
-
Glass reaction vessel for the Parr shaker
-
Magnetic stir bar or mechanical stirrer
-
Filtration apparatus (e.g., Büchner funnel, filter flask)
-
Standard laboratory glassware
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Catalyst Pre-reduction (if necessary) and Reactor Setup:
-
Place the platinum(IV) oxide catalyst (see Table 1 for specific amounts) into the glass reaction vessel.
-
Add the solvent (glacial acetic acid, see Table 1) to the vessel.
-
Place the vessel in the Parr shaker apparatus and seal it.
-
Purge the system with an inert gas (nitrogen or argon) several times to remove oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure and shake until the catalyst is reduced to platinum black.
-
-
Hydrogenation Reaction:
-
Vent the hydrogen pressure and flush the system with inert gas.
-
Quickly add a solution of 1,2-dimethylcyclohexene in the reaction solvent to the vessel.
-
Reseal the reactor, purge with inert gas, and then pressurize with hydrogen to the desired pressure as indicated in Table 1.
-
Begin vigorous shaking or stirring.
-
Monitor the reaction progress by observing the pressure drop in the hydrogen tank. The reaction is complete when hydrogen uptake ceases.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, stop the shaking and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with an inert gas.
-
Remove the reaction vessel from the apparatus.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry completely in the air. Keep the filter cake moist with solvent during filtration.
-
Transfer the filtrate to a separatory funnel and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
-
Product Characterization:
-
Analyze the product mixture by GC-MS to determine the ratio of cis-1,2-dimethylcyclohexane to trans-1,2-dimethylcyclohexane (B1581434) and to assess the purity.
-
Data Presentation
The stereochemical outcome of the hydrogenation of 1,2-dimethylcyclohexene is dependent on the hydrogen pressure. The following data is based on the findings of Siegel and Smith (1960), who investigated this relationship in detail.
Table 1: Effect of Hydrogen Pressure on the Stereoselectivity of 1,2-Dimethylcyclohexene Hydrogenation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate | 1,2-Dimethylcyclohexene | 1,2-Dimethylcyclohexene | 1,2-Dimethylcyclohexene |
| Catalyst | Platinum Oxide (PtO₂) | Platinum Oxide (PtO₂) | Platinum Oxide (PtO₂) |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid | Glacial Acetic Acid |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Hydrogen Pressure | 1 atm | Moderate Pressure | High Pressure (up to 500 atm) |
| Product Ratio (cis:trans) | 82:18 | Varies with pressure | Approaches 98:2 |
| Major Product | cis-1,2-Dimethylcyclohexane | cis-1,2-Dimethylcyclohexane | cis-1,2-Dimethylcyclohexane |
Data adapted from Siegel, S., & Smith, G. V. (1960). The Stereochemistry of the Hydrogenation of Cycloölefins on a Platinum Catalyst. Journal of the American Chemical Society, 82(23), 6082–6087.[6]
Experimental Workflow Visualization
Conclusion
This protocol provides a reliable method for the stereoselective hydrogenation of 1,2-dimethylcyclohexene to predominantly yield cis-1,2-dimethylcyclohexane. The use of a platinum catalyst under hydrogen pressure is effective, and the stereoselectivity can be enhanced by increasing the hydrogen pressure. This procedure is applicable to researchers in organic synthesis and drug development who require access to saturated cyclic compounds with defined stereochemistry. The provided workflow and data offer a solid foundation for the successful execution and understanding of this important transformation.
References
Application Note: Infrared Spectroscopy Analysis of 1,2-Dimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique for the identification and characterization of organic molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated that provides a unique molecular fingerprint based on the vibrational frequencies of its chemical bonds. This application note provides a detailed protocol for the analysis of 1,2-dimethylcyclohexane, a common cyclic alkane, using Fourier Transform Infrared (FTIR) spectroscopy. It covers the differentiation of its cis and trans isomers based on their characteristic IR absorption bands, outlines detailed experimental procedures, and presents the data in a clear, accessible format.
Data Presentation: Characteristic Infrared Absorption Bands
The infrared spectra of cis- and trans-1,2-dimethylcyclohexane (B1581434) exhibit distinct absorption bands that allow for their differentiation. The primary differences arise from the distinct symmetries and steric environments of the methyl groups in each isomer. The key vibrational modes and their corresponding wavenumbers (cm⁻¹) are summarized in the table below. These values are compiled from various spectroscopic databases and literature sources.
| Vibrational Mode | cis-1,2-Dimethylcyclohexane (cm⁻¹) | trans-1,2-Dimethylcyclohexane (cm⁻¹) |
| C-H Stretching (CH₃ & CH₂) | 2957, 2868 | 2952, 2866 |
| CH₂ Scissoring | ~1448 | ~1450 |
| CH₃ Asymmetric Bending | ~1465 | ~1460 |
| CH₃ Symmetric Bending | ~1375 | ~1380 |
| Skeletal Vibrations (Fingerprint Region) | Multiple bands between 1300-700 | Multiple bands between 1300-700 |
Note: The fingerprint region contains a complex pattern of absorptions that are unique to each isomer and can be used for definitive identification by comparison with reference spectra.
Experimental Protocols
Two common methods for analyzing liquid samples like this compound via FTIR spectroscopy are the use of a liquid cell (salt plates) for transmission measurements and Attenuated Total Reflectance (ATR). Both protocols are detailed below.
Protocol 1: Transmission Spectroscopy using a Liquid Cell (NaCl or KBr Plates)
This method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.
Materials:
-
FTIR Spectrometer
-
Demountable liquid cell with NaCl or KBr plates
-
Pasteur pipette or syringe
-
This compound sample (cis, trans, or mixture)
-
Volatile organic solvent for cleaning (e.g., hexane (B92381) or isopropanol)
-
Lens tissue
-
Gloves
Procedure:
-
Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen if necessary to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum:
-
Place the clean, empty liquid cell holder in the sample compartment.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
-
Sample Preparation:
-
Place one clean salt plate on a clean, dry surface.
-
Using a Pasteur pipette, place one to two drops of the this compound sample onto the center of the plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
Mount the "sandwich" plates into the demountable cell holder and secure them.
-
-
Sample Analysis:
-
Place the loaded liquid cell holder into the sample compartment of the FTIR spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the spectrum with the sample identification.
-
-
Cleaning:
-
Disassemble the liquid cell and carefully clean the salt plates with a volatile solvent and lens tissue.
-
Store the plates in a desiccator to prevent damage from moisture.
-
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a rapid and convenient method that requires minimal sample preparation.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Micropipette
-
This compound sample (cis, trans, or mixture)
-
Solvent for cleaning (e.g., isopropanol)
-
Soft, lint-free wipes
Procedure:
-
Spectrometer and ATR Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are ready for measurement.
-
Clean the surface of the ATR crystal with a soft wipe dampened with isopropanol (B130326) and allow it to dry completely.
-
-
Background Spectrum:
-
With the clean, dry ATR crystal exposed to the atmosphere, acquire a background spectrum.
-
-
Sample Analysis:
-
Using a micropipette, place a small drop of the this compound sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The software will generate the final spectrum. An ATR correction may be applied to the data to make it appear more like a transmission spectrum.
-
Label the spectrum appropriately.
-
-
Cleaning:
-
Retract the pressure arm if used.
-
Thoroughly clean the ATR crystal surface with a soft wipe and an appropriate solvent to remove all traces of the sample.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the infrared spectroscopy analysis of this compound.
Application Notes and Protocols for Chiral Resolution of 1,2-Dimethylcyclohexane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethylcyclohexane presents a classic case in stereochemistry. The cis-isomer is a meso compound due to rapid chair interconversion at room temperature, rendering it achiral and not resolvable.[1][2] Conversely, the trans-isomer is chiral and exists as a pair of enantiomers, making their separation a subject of interest in various fields, including asymmetric synthesis and materials science.[2][3][4] This document provides detailed application notes and protocols for the chiral resolution of trans-1,2-dimethylcyclohexane (B1581434) enantiomers using chiral gas chromatography. Additionally, it outlines potential strategies for resolution via enzymatic kinetic resolution and diastereomeric crystallization, based on established methods for structurally related cyclohexane (B81311) derivatives.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful and widely used technique for the separation of volatile enantiomers. The use of chiral stationary phases (CSPs), particularly those based on cyclodextrin (B1172386) derivatives, is highly effective for the resolution of non-functionalized hydrocarbons like trans-1,2-dimethylcyclohexane.[1][5][6]
Application Note:
The enantiomers of trans-1,2-dimethylcyclohexane can be baseline-separated using a Chirasil-Dex column. Chirasil-Dex is a chiral stationary phase composed of permethylated β-cyclodextrin chemically bonded to a polysiloxane backbone.[1][7][8] This CSP provides enantiorecognition through inclusion complexation and intermolecular interactions. The separation of cis- and trans-1,2-dimethylcyclohexane is also achieved in the same analytical run.
Quantitative Data Summary:
| Parameter | Value/Condition | Reference |
| Column | Fused-silica capillary column coated with Chirasil-Dex | [1] |
| Dimensions | 25 m x 0.25 mm i.d. | [1] |
| Film Thickness | 0.25 µm | [1] |
| Temperature | 25°C (isothermal) | [1] |
| Carrier Gas | Helium | [1] |
| Pressure | 80 kPa | [1] |
| Elution Order | trans-(1R,2R)-1,2-dimethylcyclohexane before trans-(1S,2S)-1,2-dimethylcyclohexane (typical, but should be confirmed with standards) | General Knowledge |
| Separation Factor (α) | > 1.0 (baseline separation achievable) | [1] |
Experimental Protocol: Chiral GC of trans-1,2-Dimethylcyclohexane
-
Sample Preparation:
-
Prepare a solution of the this compound isomer mixture in a volatile, non-polar solvent (e.g., hexane (B92381) or pentane) at a concentration of approximately 1 mg/mL.
-
If necessary, filter the sample through a 0.2 µm syringe filter.
-
-
GC System and Conditions:
-
Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) and a capillary column inlet.
-
Column: Chirasil-Dex (or equivalent permethylated β-cyclodextrin phase), 25 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 100:1.
-
Injector Temperature: 200°C.
-
Oven Temperature Program: Isothermal at 25°C.
-
Carrier Gas: Helium at a constant pressure of 80 kPa.
-
Detector: FID at 250°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to cis- and trans-1,2-dimethylcyclohexane based on their retention times (the cis-isomer typically elutes after the trans-isomers on this stationary phase).[1]
-
For the resolved trans-isomer, integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a technique that utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[9] For non-functionalized alkanes like this compound, a direct enzymatic reaction is not feasible. However, a suitable functionalized derivative, such as a corresponding alcohol or ester, can be resolved using lipases.
Application Note:
A racemic mixture of a trans-1,2-dimethylcyclohexane derivative (e.g., trans-2-methylcyclohexanol (B1360119), a structurally similar compound) can be resolved via lipase-catalyzed transesterification. Lipases such as Candida antarctica lipase (B570770) B (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia lipase (PCL) have shown high enantioselectivity in the acylation of cyclic secondary alcohols.[10][11] The reaction yields one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated.
Proposed Quantitative Data for a Model Substrate (trans-2-methylcyclohexanol):
| Parameter | Value/Condition | Reference |
| Enzyme | Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase (PCL) | [10][11] |
| Substrate | Racemic trans-2-methylcyclohexanol (as a model) | N/A |
| Acyl Donor | Vinyl acetate (B1210297) | [10] |
| Solvent | Diisopropyl ether or tert-Butyl methyl ether (t-BME) | [10] |
| Temperature | Room temperature to 40°C | [11] |
| Expected Outcome | High enantioselectivity (E > 200) | [10] |
| Products | (R)-ester and (S)-alcohol (based on Kazlauskas' rule, should be confirmed) | [10] |
Proposed Experimental Protocol: EKR of a trans-1,2-Dimethylcyclohexane Derivative
-
Substrate Synthesis: Synthesize a suitable derivative of trans-1,2-dimethylcyclohexane, such as trans-1,2-dimethylcyclohexanol, from the parent alkane.
-
Enzymatic Reaction:
-
To a solution of the racemic alcohol (1 mmol) in diisopropyl ether (10 mL), add vinyl acetate (2 mmol).
-
Add the lipase (e.g., Novozym 435, 50 mg).
-
Stir the mixture at room temperature and monitor the reaction progress by taking small aliquots and analyzing them by chiral GC.
-
-
Work-up and Separation:
-
When approximately 50% conversion is reached, filter off the enzyme.
-
Wash the enzyme with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Separate the resulting ester and the unreacted alcohol by column chromatography on silica (B1680970) gel.
-
-
Enantiomeric Excess Determination:
-
Determine the ee of the separated alcohol and ester (after hydrolysis back to the alcohol) using the chiral GC method described previously.
-
Diastereomeric Crystallization
This classical resolution method involves converting a pair of enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent.[12] Diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.
Application Note:
For the resolution of trans-1,2-dimethylcyclohexane, a derivatization to introduce a functional group capable of forming a salt with a resolving agent is necessary. For instance, conversion to trans-1,2-diaminocyclohexane or trans-1,2-cyclohexanedicarboxylic acid would allow for salt formation with chiral acids (like tartaric acid) or chiral bases, respectively. The resolution of racemic trans-1,2-diaminocyclohexane with enantiomerically pure tartaric acid is a well-established procedure.
Proposed Quantitative Data for a Model System (trans-1,2-diaminocyclohexane):
| Parameter | Value/Condition | Reference |
| Substrate | Racemic trans-1,2-diaminocyclohexane | [13] |
| Resolving Agent | (+)-Tartaric acid | [13] |
| Solvent | Water | [13] |
| Expected Outcome | Crystallization of one diastereomeric salt | [13] |
| Diastereomeric Excess (de) | >96% in a single crystallization | [13] |
Proposed Experimental Protocol: Diastereomeric Crystallization
-
Substrate Synthesis: Synthesize a suitable derivative, such as racemic trans-1,2-diaminocyclohexane, from the starting material.
-
Diastereomeric Salt Formation:
-
Dissolve the racemic diamine in hot water.
-
Add an equimolar amount of (+)-tartaric acid dissolved in a minimum amount of hot water.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
-
Isolation and Purification:
-
Collect the crystals of the less soluble diastereomeric salt by filtration.
-
Wash the crystals with a small amount of cold water.
-
The diastereomeric excess of the salt can be improved by recrystallization.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water and treat with a strong base (e.g., NaOH) to liberate the free amine.
-
Extract the enantioenriched amine with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the resolved enantiomer.
-
-
Enantiomeric Excess Determination:
-
The ee of the resolved amine can be determined by chiral GC or HPLC after derivatization with a suitable chiral or achiral reagent.
-
References
- 1. researchgate.net [researchgate.net]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. employees.oneonta.edu [employees.oneonta.edu]
- 4. echemi.com [echemi.com]
- 5. gcms.cz [gcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. datapdf.com [datapdf.com]
Troubleshooting & Optimization
Technical Support Center: Separating Cis- and Trans-1,2-Dimethylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of cis- and trans-1,2-dimethylcyclohexane (B1581434) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis- and trans-1,2-dimethylcyclohexane?
A1: The primary challenge lies in their very similar physical properties. As stereoisomers, they share the same molecular weight and connectivity, leading to close boiling points and similar polarities. This makes their separation by traditional methods like fractional distillation difficult and requires highly optimized chromatographic techniques for effective resolution.
Q2: Which isomer, cis or trans-1,2-dimethylcyclohexane, is more stable?
A2: The trans isomer is more stable than the cis isomer. In its most stable chair conformation, the trans isomer can have both methyl groups in equatorial positions, minimizing steric strain.[1] The cis isomer, in any chair conformation, must have one methyl group in an axial position and one in an equatorial position, resulting in greater steric interactions and higher energy.[1][2][3]
Q3: Can I use fractional distillation to separate these isomers?
A3: While theoretically possible, fractional distillation is challenging due to the small difference in their boiling points. To achieve a reasonable degree of separation, a highly efficient fractional distillation column (i.e., one with a high number of theoretical plates) and a very slow, controlled distillation rate are necessary. For high-purity samples, this method is often impractical on a laboratory scale.
Q4: What is the recommended method for separating cis- and trans-1,2-dimethylcyclohexane?
A4: Gas chromatography (GC) is the most effective and widely used method for separating cis- and trans-1,2-dimethylcyclohexane.[4][5][6] Capillary GC columns with specific stationary phases can provide the high resolution required to separate these isomers.
Q5: How can I confirm the identity of the separated isomers?
A5: The identity of the separated isomers can be confirmed using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for distinguishing between the cis and trans isomers based on the differences in the chemical shifts and coupling constants of the methyl and ring protons, which are influenced by their axial or equatorial positions.
Data Presentation
Table 1: Physical Properties of 1,2-Dimethylcyclohexane Isomers
| Property | cis-1,2-Dimethylcyclohexane | trans-1,2-Dimethylcyclohexane | Reference(s) |
| Molecular Formula | C₈H₁₆ | C₈H₁₆ | [7] |
| Molecular Weight | 112.21 g/mol | 112.21 g/mol | [7][8] |
| Boiling Point | 129-130 °C | 123-124 °C | [9][10] |
| Density | 0.796 g/mL at 25 °C | 0.77 g/mL at 25 °C | [9][10] |
| Melting Point | - | -89 °C | [10][11] |
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Isomers | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Poor insulation of the distillation column. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- Reduce the heating rate to ensure a slow and steady collection of distillate (e.g., 1-2 drops per second).- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient. |
| Temperature Fluctuations at the Thermometer | - Uneven boiling (bumping).- Thermometer bulb is incorrectly positioned. | - Add boiling chips or use a magnetic stirrer to ensure smooth boiling.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. |
| No Distillate Collection | - Insufficient heating.- Leaks in the apparatus. | - Gradually increase the heating mantle temperature.- Check all joints and connections for a proper seal. Use joint clips to secure connections. |
Gas Chromatography (GC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Co-elution or Poor Resolution of Isomer Peaks | - Inappropriate GC column (stationary phase).- Incorrect oven temperature program.- Carrier gas flow rate is not optimal. | - Use a capillary column with a stationary phase suitable for hydrocarbon isomer separation (e.g., a non-polar or slightly polar phase). A longer column can also improve resolution.- Optimize the temperature program. A slower temperature ramp or an isothermal period at a specific temperature may improve separation.- Adjust the carrier gas flow rate to the optimal linear velocity for the chosen column. |
| Peak Tailing | - Active sites in the injector liner or column.- Column contamination. | - Use a deactivated injector liner.- Condition the column according to the manufacturer's instructions.- If the column is old or heavily used, consider replacing it. |
| Ghost Peaks (Unidentified Peaks) | - Contamination in the syringe, injector, or carrier gas.- Sample carryover from a previous injection. | - Clean the syringe thoroughly between injections.- Bake out the injector and column at a high temperature.- Use high-purity carrier gas with appropriate traps.- Run a blank solvent injection to check for system contamination. |
Experimental Protocols
Fractional Distillation of cis- and trans-1,2-Dimethylcyclohexane
Objective: To enrich fractions with either cis- or trans-1,2-dimethylcyclohexane from a mixture.
Materials:
-
Mixture of cis- and trans-1,2-dimethylcyclohexane
-
Round-bottom flask
-
Heating mantle
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stirrer
-
Clamps and stands
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Add the isomer mixture and boiling chips to the round-bottom flask.
-
Assemble the fractionating column, distillation head, thermometer, and condenser. Ensure all connections are secure.
-
Begin circulating cold water through the condenser.
-
Slowly heat the mixture using the heating mantle.
-
Observe the vapor rising through the fractionating column. Maintain a slow and steady heating rate.
-
Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the lower-boiling isomer (trans-1,2-dimethylcyclohexane, ~123-124 °C).
-
Collect the initial fraction, which will be enriched in the trans isomer, in a pre-weighed receiving flask.
-
As the distillation proceeds, the temperature may begin to rise. When a noticeable temperature increase occurs, change the receiving flask to collect an intermediate fraction.
-
When the temperature stabilizes at the boiling point of the higher-boiling isomer (cis-1,2-dimethylcyclohexane, ~129-130 °C), change the receiving flask again to collect the fraction enriched in the cis isomer.
-
Continue distillation until a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Analyze the collected fractions using Gas Chromatography (GC) to determine the ratio of the isomers.
Gas Chromatography (GC) Analysis of cis- and trans-1,2-Dimethylcyclohexane
Objective: To separate and quantify the ratio of cis- and trans-1,2-dimethylcyclohexane in a sample.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or slightly polar capillary column (e.g., DB-1, HP-5, or a column with a cyclodextrin-based stationary phase for enhanced separation). A typical dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 100 °C.
-
Hold at 100 °C for 2 minutes. (Note: This is a starting point and may require optimization for your specific column and instrument.)
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
Procedure:
-
Prepare a dilute solution of the this compound isomer mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Set up the GC instrument with the specified conditions.
-
Inject the prepared sample into the GC.
-
Start the data acquisition.
-
The isomers will separate based on their interaction with the stationary phase. Typically, the trans isomer will elute before the cis isomer.
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times (if known from standards) or by comparing the peak areas in a mixed sample (the more abundant isomer will have a larger peak area).
-
Integrate the peak areas of the cis and trans isomers to determine their relative ratio in the sample.
Mandatory Visualization
Caption: Troubleshooting workflow for separating cis- and trans-1,2-dimethylcyclohexane.
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 3. postnova.com [postnova.com]
- 4. vurup.sk [vurup.sk]
- 5. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 10. Purification [chem.rochester.edu]
- 11. [PDF] Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 1,2-Dimethylcyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 1,2-Dimethylcyclohexane synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the hydrogenation of o-xylene (B151617).
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low yield in the synthesis of this compound can stem from several factors related to starting materials, catalyst activity, reaction conditions, and product isolation. Follow this troubleshooting workflow to identify and resolve the issue:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Possible Causes and Solutions:
-
Starting Material Impurities: Impurities in o-xylene, particularly sulfur compounds, can poison the catalyst. Ensure the purity of o-xylene using analytical techniques like Gas Chromatography (GC) and consider passing it through a purification column. Use high-purity hydrogen gas.
-
Catalyst Deactivation: The catalyst (e.g., Pt/Al₂O₃, Ru/CN-SBA-15) may be deactivated or poisoned.[1] Consider regenerating the catalyst according to the manufacturer's protocol or using a fresh batch. Ensure proper handling and storage of the catalyst to prevent deactivation.
-
Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and reaction time are critical. Low temperatures can lead to incomplete conversion, while excessively high temperatures may promote side reactions like isomerization and dehydrogenation.[2][3] Insufficient hydrogen pressure will slow down the hydrogenation rate.
-
Inefficient Mixing: In heterogeneous catalysis, efficient mixing is crucial for good contact between the reactants and the catalyst surface. Ensure adequate stirring or agitation.
-
Product Isolation and Purification Losses: Review your work-up and purification procedures. Inefficient extraction or losses during distillation or chromatography can significantly reduce the isolated yield.
Q2: The stereoselectivity of my reaction is poor, leading to an undesired mixture of cis- and trans-1,2-dimethylcyclohexane (B1581434). How can I control the stereochemical outcome?
A2: The ratio of cis- to trans-1,2-dimethylcyclohexane is influenced by the catalyst, reaction conditions, and the reaction mechanism.[1][2]
-
Catalyst Choice: The choice of catalyst and its properties, such as metal dispersion, can influence stereoselectivity. For instance, the addition of cerium (Ce) to a Pt/Al₂O₃ catalyst has been shown to increase the formation of the cis-isomer.[1]
-
Reaction Temperature: Temperature can affect the equilibrium between the cis and trans isomers. The trans isomer is generally the thermodynamically more stable product.[3] Running the reaction at lower temperatures may favor the kinetically controlled product, which is often the cis isomer resulting from syn-addition of hydrogen.
-
Hydrogenation of 1,2-Dimethylcyclohexene: If starting from 1,2-dimethylcyclohexene, the hydrogenation typically proceeds via syn-addition, leading to the formation of cis-1,2-dimethylcyclohexane.[4]
Q3: I am observing significant side products in my reaction mixture. What are these and how can I minimize their formation?
A3: Common side products in the hydrogenation of o-xylene include other isomers of dimethylcyclohexane (1,3- and 1,4-), as well as products from disproportionation (toluene and trimethylbenzene) and cracking.[5]
-
Isomerization: Acidic sites on the catalyst support (e.g., alumina) can promote isomerization. Using a less acidic support or neutralizing the acidic sites can help minimize this.
-
Disproportionation and Cracking: These side reactions are more prevalent at higher temperatures. Optimizing the reaction temperature to the lowest effective level can reduce the formation of these byproducts.[5]
-
Catalyst Selection: Certain catalysts exhibit higher selectivity. For example, NiMoSx catalysts have been shown to preferentially promote the direct hydrogenation of o-xylene with higher selectivity to 1,2-dimethylcyclohexanes compared to CoMoSx catalysts which favor isomerization.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most common industrial synthesis route is the catalytic hydrogenation of o-xylene.[2][6] This process typically employs a heterogeneous catalyst, such as platinum on a support like alumina (B75360) (Pt/Al₂O₃), under elevated hydrogen pressure and temperature.[1][3]
Q2: What are the typical reaction conditions for the hydrogenation of o-xylene?
A2: The reaction conditions can vary depending on the specific catalyst and desired outcome. However, typical conditions reported in the literature are:
| Parameter | Typical Range | Reference |
| Catalyst | Pt/Al₂O₃, Ru/CN-SBA-15, NiMoSx | [1][5][6] |
| Temperature | 100 - 250 °C | [2][6] |
| Hydrogen Pressure | Atmospheric to 1500 psi | [2][6] |
| Solvent | Often neat (no solvent), or in an inert solvent like water | [6] |
| Reaction Time | 1 - 5 hours | [6] |
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves the following steps:
-
Catalyst Removal: If a heterogeneous catalyst is used, it is first removed by filtration.
-
Washing: The crude product may be washed with a dilute base (e.g., NaHCO₃ solution) to remove any acidic byproducts, followed by washing with water to neutrality.[7]
-
Drying: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Distillation: Fractional distillation is a common method to separate this compound from any remaining starting material, solvent, and byproducts with different boiling points.
-
Chromatography: For very high purity, column chromatography can be employed.[7]
Q4: What are the key safety precautions to consider during this synthesis?
A4: The synthesis of this compound involves several hazards that require appropriate safety measures:
-
Flammable Materials: o-Xylene, this compound, and hydrogen gas are highly flammable. The reaction should be conducted in a well-ventilated fume hood, away from ignition sources.
-
High-Pressure Operations: If using a high-pressure reactor, ensure it is properly rated and maintained. Follow all safety protocols for high-pressure work.
-
Catalyst Handling: Some catalysts can be pyrophoric (ignite spontaneously in air), especially after reduction. Handle them under an inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of o-Xylene using Pt/Al₂O₃
This protocol is a general guideline based on literature procedures.[1][2] Optimization may be required for specific equipment and reagents.
Materials:
-
o-Xylene (high purity)
-
Pt/Al₂O₃ catalyst (e.g., 5 wt% Pt)
-
High-purity hydrogen gas
-
High-pressure reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
Procedure:
-
Catalyst Activation (if required): Follow the manufacturer's instructions for catalyst activation, which may involve reduction under a hydrogen flow at an elevated temperature.
-
Reactor Setup: In a clean, dry high-pressure reactor, add the Pt/Al₂O₃ catalyst (e.g., 1-5 mol% relative to o-xylene).
-
Reactant Addition: Add o-xylene to the reactor.
-
System Purge: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psi). Begin stirring and heat the reactor to the target temperature (e.g., 150-200 °C).
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure drop. Samples can be taken periodically (if the reactor allows) and analyzed by GC to determine the conversion of o-xylene.
-
Cooling and Depressurization: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a safe manner.
-
Product Isolation: Open the reactor, and separate the product mixture from the catalyst by filtration.
-
Purification: Purify the crude product by fractional distillation.
Signaling Pathway Diagram (Logical Flow):
Caption: General reaction scheme for the synthesis of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Purification of Cyclohexane - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of 1,2-Dimethylcyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dimethylcyclohexane. The primary focus is on addressing common side product formation and other experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the common method of o-xylene (B151617) hydrogenation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound and presence of unreacted o-xylene. | Incomplete Hydrogenation: The catalytic hydrogenation of the aromatic ring may not have gone to completion. This can be due to insufficient reaction time, temperature, or hydrogen pressure. Catalyst deactivation could also be a factor. | - Increase reaction time, temperature, and/or hydrogen pressure. Note that forcing conditions are often necessary for aromatic ring hydrogenation.[1] - Ensure the catalyst is fresh and active. If catalyst poisoning is suspected (e.g., by sulfur compounds), consider using a fresh batch or a guard bed. - Optimize catalyst loading. |
| Presence of significant amounts of 1,3- and 1,4-dimethylcyclohexane (B1583520) isomers in the product mixture. | Isomerization: The catalyst used may promote the isomerization of o-xylene to m-xylene (B151644) and p-xylene, which are then subsequently hydrogenated to the corresponding dimethylcyclohexane isomers. This is more prevalent with catalysts that have a higher acidic character.[1] | - Select a catalyst that favors direct hydrogenation over isomerization. For instance, NiMoSx catalysts have been shown to have higher selectivity for this compound compared to CoMoSx catalysts, which tend to promote isomerization.[1] - Modify reaction conditions (e.g., temperature) to disfavor the isomerization pathway. |
| Detection of toluene (B28343) and trimethylbenzene in the product mixture. | Disproportionation: The catalyst may be facilitating disproportionation reactions, where two molecules of a substituted benzene (B151609) react to form a less substituted and a more substituted benzene. | - Similar to isomerization, catalyst choice is crucial. A catalyst with lower acidity may reduce the extent of disproportionation.[1] - Adjusting the reaction temperature and pressure may also help to minimize this side reaction. |
| Presence of cis- and trans-1,2-dimethylcyclohexane (B1581434) isomers. | Configurational Isomerization: The reaction conditions and catalyst can influence the stereoselectivity of the hydrogenation, leading to a mixture of cis and trans isomers. Configurational isomerization of the product can also occur on the catalyst surface. | - The ratio of cis to trans isomers can be influenced by the catalyst, temperature, and reactant concentrations. The formation of the cis isomer is often favored by the addition of hydrogen from the metal surface to the aromatic ring. - The choice of catalyst precursor (e.g., chlorine-containing) can affect the selectivity towards the trans isomer. |
| Formation of high molecular weight byproducts or "coke". | Polycondensation/Cracking: At elevated temperatures and in the presence of acidic catalysts, side reactions leading to polymerization and cracking can occur, resulting in catalyst deactivation and the formation of undesirable heavy byproducts.[1] | - Employing a catalyst with lower acidity can mitigate coke formation. NiMoSx catalysts have been observed to be more stable against deactivation by coking compared to more acidic CoMoSx catalysts.[1] - Lowering the reaction temperature, if feasible without compromising the desired hydrogenation rate, can also reduce these side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should expect when synthesizing this compound?
A1: The most common side products, particularly when starting from o-xylene, include isomers such as 1,3- and 1,4-dimethylcyclohexane, disproportionation products like toluene and trimethylbenzene, and products of incomplete hydrogenation such as 1,2-dimethylcyclohexene (B155917). You will also likely obtain a mixture of cis- and trans-1,2-dimethylcyclohexane.[1]
Q2: How does the choice of catalyst affect the formation of side products?
A2: The catalyst plays a critical role in product selectivity. For instance, in the hydrogenation of o-xylene, a NiMoSx catalyst tends to favor the direct hydrogenation to this compound. In contrast, a more acidic CoMoSx catalyst can promote isomerization reactions, leading to a higher proportion of 1,3- and 1,4-dimethylcyclohexane in the final product mixture.[1]
Q3: What reaction conditions are typically required for the hydrogenation of o-xylene?
A3: The hydrogenation of aromatic rings is generally more challenging than that of alkenes and requires more forcing conditions. This typically involves high temperatures (e.g., 350 °C) and high pressures (e.g., 11 bar), along with a suitable catalyst.[1] The specific conditions will depend on the catalyst used and the desired conversion and selectivity.
Q4: Can I synthesize this compound from 1,2-dimethylcyclohexene?
A4: Yes, the catalytic hydrogenation of 1,2-dimethylcyclohexene is a more direct route to this compound and generally proceeds under milder conditions than the hydrogenation of o-xylene. This is because the C=C double bond in the cyclohexene (B86901) ring is more readily hydrogenated than the aromatic ring of o-xylene.
Q5: How can I analyze the product mixture to identify and quantify side products?
A5: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is the most common and effective method for separating, identifying, and quantifying the components of the reaction mixture, including the desired this compound isomers and various side products.
Quantitative Data on Product Distribution
The following table summarizes the product distribution from the hydrotreating of o-xylene over two different catalysts after 24 hours on stream. This data illustrates the significant impact of the catalyst on product selectivity.
| Product Class | NiMoSx Catalyst Selectivity (%)[1] | CoMoSx Catalyst Selectivity (%)[1] |
| 1,2-Dimethylcyclohexanes | ~50 | < 20 |
| Isomerized Xylenes (m- & p-) | < 10 | ~20 |
| Isomerized Dimethylcyclohexanes | ~20 | ~30 |
| Disproportionation Products | < 10 | ~10 |
| Polycondensation/Cracking | ~10 | > 20 |
| o-Xylene Conversion (%) | ~2 | > 5 |
Reaction Conditions: 350 °C, 11 bar total pressure.
Experimental Protocol: Gas-Phase Hydrogenation of o-Xylene
This protocol is adapted from a study on the gas-phase hydrogenation of o-xylene over a Pt/Al2O3 catalyst.
Materials:
-
o-Xylene (99.9% purity)
-
Hydrogen gas (high purity)
-
Helium gas (for flushing)
-
Pt/Al2O3 catalyst
Equipment:
-
Continuous flow microreactor
-
Vertical furnace with temperature controller
-
Gas flow controllers
-
Gas chromatograph (GC) for product analysis
Procedure:
-
A measured amount of the Pt/Al2O3 catalyst is placed in the microreactor.
-
The catalyst is pre-treated in-situ. This typically involves heating the catalyst to a specific reduction temperature under a flow of helium, followed by reduction in a hydrogen flow for a set period (e.g., 2 hours). After reduction, the system is flushed with helium and cooled to the desired reaction temperature.
-
A continuous flow of hydrogen gas is saturated with o-xylene vapor at a controlled temperature (e.g., 14 °C to achieve a specific partial pressure).
-
The gas mixture of hydrogen and o-xylene is passed through the heated catalyst bed in the microreactor at a controlled total flow rate (e.g., 15 mL/min).
-
The reaction is carried out at atmospheric pressure and a specific temperature range (e.g., 150-250 °C).
-
The product stream exiting the reactor is analyzed online using a gas chromatograph to determine the conversion of o-xylene and the selectivity to different products.
-
Between experimental runs at different temperatures, the catalyst is maintained under a pure hydrogen flow.
Reaction Pathway and Side Product Formation
The following diagram illustrates the key reaction pathways involved in the synthesis of this compound from o-xylene, including the formation of major side products.
References
Technical Support Center: Stereoselectivity in 1,2-Dimethylcyclohexane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving stereoselectivity in reactions involving 1,2-dimethylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high stereoselectivity in reactions with this compound challenging?
A1: The primary challenge lies in the conformational flexibility of the cyclohexane (B81311) ring and the subtle energy differences between its various conformations. For this compound, both cis and trans isomers exist, and each can undergo a "ring flip" between two chair conformations. The relative stability of these conformers, governed by steric interactions like 1,3-diaxial interactions and gauche butane (B89635) interactions, dictates the substrate's ground state and can influence the transition state energies of a reaction, thereby affecting the stereochemical outcome.[1][2] For instance, the trans isomer is generally more stable than the cis isomer because both methyl groups can occupy equatorial positions, minimizing steric strain.[3]
Q2: How does the conformational equilibrium of cis- and trans-1,2-dimethylcyclohexane (B1581434) affect reactivity?
A2: The conformational equilibrium directly impacts the accessibility of reactive sites and the steric environment around them.
-
trans-1,2-Dimethylcyclohexane: This isomer predominantly exists in a diequatorial conformation, which is significantly more stable than the diaxial conformation.[1][4] Reactions will therefore primarily proceed from this lower-energy conformer.
-
cis-1,2-Dimethylcyclohexane: The two chair conformations of the cis isomer are of equal energy, as each has one axial and one equatorial methyl group.[1][2] This means there is a rapid interconversion between two chiral conformers, which results in the molecule being achiral overall (a meso compound).[5][6] This rapid flipping can complicate stereoselective synthesis as the reaction can proceed through either conformer.
Q3: My reaction is producing a mixture of diastereomers. How can I favor the formation of a single stereoisomer?
A3: To favor the formation of a single diastereomer, you need to control the reaction conditions to exploit the energetic differences between the transition states leading to the different products. Key strategies include:
-
Choice of Reagents: Utilize sterically demanding reagents that can differentiate between the facial topicity of the cyclohexane ring.
-
Chiral Catalysts: Employ chiral catalysts or ligands, particularly those based on diaminocyclohexane scaffolds, which can create a chiral pocket around the substrate, guiding the reaction to a specific stereochemical pathway.[7][8]
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the reaction pathway with the lower activation energy. This is particularly crucial when the energy difference between competing transition states is small.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of transition states and intermediates, thereby affecting stereoselectivity.
Q4: When should I use a chiral ligand or catalyst?
A4: A chiral ligand or catalyst is essential when you want to perform an enantioselective reaction, meaning the selective formation of one enantiomer over the other.[9] This is particularly relevant when starting with an achiral or racemic substrate to generate a chiral product. Ligands derived from trans-1,2-diaminocyclohexane are commonly used for this purpose due to their well-defined C2 symmetry.[8][10]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Diastereoselectivity | 1. High Reaction Temperature: The reaction temperature may be too high, providing enough thermal energy to overcome the activation energy barrier for the formation of the undesired stereoisomer. 2. Non-optimal Reagent/Catalyst: The chosen reagent or catalyst may not be sterically or electronically suited to differentiate between the diastereotopic faces of the substrate. 3. Substrate Conformation: The substrate may exist in multiple conformations of similar energy, leading to different reaction pathways. | 1. Lower the reaction temperature. Perform a temperature screening study to find the optimal balance between reaction rate and selectivity. 2. Screen a library of reagents or catalysts with varying steric bulk and electronic properties. For example, in hydroboration, using a bulkier borane (B79455) reagent can improve regioselectivity, which is a related concept.[11] 3. Use additives or solvents that may favor one conformation over another. |
| Low Enantioselectivity (in asymmetric reactions) | 1. Ineffective Chiral Ligand: The chiral ligand may not be a good match for the substrate or the reaction type.[12] 2. Racemization: The product may be racemizing under the reaction or workup conditions. 3. Impure Reagents/Catalyst: Impurities in the starting materials, solvent, or catalyst can interfere with the chiral environment. | 1. Screen a variety of chiral ligands. Ligands based on the trans-1,2-diaminocyclohexane scaffold are often effective.[8] 2. Analyze the reaction at different time points to check for product stability. Modify workup conditions (e.g., lower temperature, use of buffers) to prevent racemization. 3. Ensure all reagents and solvents are of high purity and that all glassware is scrupulously clean and dry.[12] |
| Poor Yield or Incomplete Conversion | 1. Steric Hindrance: The desired stereoselective pathway may be sterically hindered, slowing down the reaction. 2. Catalyst Deactivation: The catalyst may be degrading or being poisoned by impurities.[12] 3. Incorrect Reaction Conditions: The temperature, pressure, or reaction time may be insufficient. | 1. Slightly increase the reaction temperature, but monitor the effect on stereoselectivity. Increase the concentration of the reactants or the catalyst loading. 2. Run the reaction under an inert atmosphere to prevent oxidation. Purify all reagents and solvents.[12] 3. Systematically optimize the reaction conditions (temperature, pressure, time) to improve conversion. |
Quantitative Data on Conformational Stability
The stability of this compound conformers is primarily influenced by steric strain arising from 1,3-diaxial interactions and gauche interactions.
| Isomer | Conformation | Substituent Positions | Strain Energy Contributions | Relative Stability |
| trans | Chair 1 | Diequatorial | One gauche interaction between methyl groups (~3.8 kJ/mol). | Most Stable Conformer [4] |
| Chair 2 | Diaxial | Four 1,3-diaxial interactions (2 x CH₃-H, 2 x CH₃-H) totaling ~15.2 kJ/mol.[13] | 11.4 kJ/mol less stable than diequatorial. | |
| cis | Chair 1 | Axial/Equatorial | Two 1,3-diaxial interactions for the axial methyl group (~7.6 kJ/mol) and one gauche interaction between methyl groups (~3.8 kJ/mol). Total ~11.4 kJ/mol.[13] | Equally stable.[2] |
| Chair 2 | Equatorial/Axial | Two 1,3-diaxial interactions for the axial methyl group (~7.6 kJ/mol) and one gauche interaction between methyl groups (~3.8 kJ/mol). Total ~11.4 kJ/mol.[13] | Equally stable.[2] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of trans-1,2-Diaminocyclohexane Derivatives
This protocol describes a method for synthesizing trans-1,2-diaminocyclohexane derivatives, which are valuable chiral ligands, via the opening of cyclohexene (B86901) oxide and subsequent aziridinium (B1262131) ion formation.[10]
Step 1: Synthesis of trans-2-Aminocyclohexanol
-
In a round-bottom flask, combine cyclohexene oxide (1.0 eq) and the desired secondary amine (e.g., pyrrolidine, 2.0 eq).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC until the cyclohexene oxide is consumed.
-
Remove the excess amine under reduced pressure to yield the crude trans-2-(dialkylamino)cyclohexanol.
Step 2: Formation and Opening of the Aziridinium Ion
-
Dissolve the crude amino alcohol (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (B128534) (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Add a primary or secondary amine (2.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting trans-1,2-diaminocyclohexane derivative by column chromatography.
Visualizations
Caption: Workflow for the synthesis of trans-1,2-diamines.
Caption: Conformational equilibrium of this compound isomers.
Caption: Logic diagram for troubleshooting poor stereoselectivity.
References
- 1. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. employees.oneonta.edu [employees.oneonta.edu]
- 5. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Conversion in 1,2-Dimethylcyclohexene Hydrogenation
Welcome to the technical support center for the catalytic hydrogenation of 1,2-dimethylcyclohexene (B155917). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this common synthetic transformation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to address challenges related to low reaction conversion.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My hydrogenation of 1,2-dimethylcyclohexene is showing low or no conversion. What are the most common causes?
Low conversion in the hydrogenation of 1,2-dimethylcyclohexene can stem from several factors, broadly categorized as issues with the catalyst, reaction conditions, or the purity of your starting materials and solvent. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in hydrogenation reactions.
Catalyst-Related Issues
Q2: How can I determine if my palladium on carbon (Pd/C) catalyst is the problem?
Issues with the catalyst are a primary cause of low conversion. Here’s how to troubleshoot them:
-
Catalyst Deactivation: Pd/C can lose activity over time, especially if it has been opened multiple times or stored improperly. Exposure to air can oxidize the palladium surface, reducing its catalytic efficiency. If you suspect your catalyst is old or has been compromised, try a fresh batch.
-
Catalyst Poisoning: The active sites on the palladium surface can be blocked by certain functional groups or impurities, a process known as catalyst poisoning. Common poisons for palladium catalysts include:
-
Sulfur-containing compounds (e.g., thiols, sulfides)
-
Nitrogen-containing heterocycles
-
Compounds with triple bonds (if not the intended substrate)
-
Halides
-
Carbon monoxide (can be a contaminant in the hydrogen source) If your substrate or solvent contains traces of these, they can severely inhibit the reaction.[1]
-
-
Insufficient Catalyst Loading: The amount of catalyst used is critical. For a typical laboratory-scale reaction, 5-10 mol% of palladium relative to the substrate is a good starting point. If the reaction is sluggish, a modest increase in catalyst loading may be beneficial.
Q3: What should I do if I suspect my catalyst is poisoned?
If you suspect catalyst poisoning, consider the following actions:
-
Purify the Substrate: If the source of the poison is the starting material, purify the 1,2-dimethylcyclohexene (e.g., by distillation or chromatography) before the reaction.
-
Use High-Purity Solvents: Ensure your solvent is free from potential catalyst poisons. Using freshly distilled or HPLC-grade solvents is recommended.
-
Increase Catalyst Loading: In some cases, a higher catalyst loading can overcome the effects of minor impurities.
-
Pre-treat the Substrate/Solvent: Passing the substrate or solvent through a small plug of activated carbon or alumina (B75360) may remove some impurities.
Reaction Condition-Related Issues
Q4: What are the optimal reaction conditions for the hydrogenation of 1,2-dimethylcyclohexene?
While optimal conditions can vary, here are general guidelines for the hydrogenation of 1,2-dimethylcyclohexene:
| Parameter | Recommended Range | Notes |
| Catalyst | 5-10% Pd/C, PtO₂ (Adam's catalyst) | Pd/C is the most common and cost-effective choice. Platinum catalysts are often more active.[2] |
| Solvent | Ethanol (B145695), Methanol (B129727), Ethyl Acetate | Protic solvents like ethanol and methanol often accelerate the reaction rate.[3] |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic. Running at room temperature is a good starting point. Gentle heating may be applied if the reaction is slow, but this can also lead to side reactions.[4] |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi | For many simple alkenes, atmospheric pressure from a hydrogen balloon is sufficient. More sterically hindered alkenes may require higher pressures. |
| Agitation | Vigorous Stirring | Efficient mixing is crucial to ensure good contact between the solid catalyst, the liquid substrate solution, and the gaseous hydrogen. |
Q5: My hydrogen balloon is not deflating. What could be the issue?
A non-deflating hydrogen balloon indicates that hydrogen is not being consumed. The possible reasons include:
-
No Reaction: This could be due to a deactivated or poisoned catalyst, as discussed above.
-
Leak in the System: Check all connections for leaks. A simple way to do this is to briefly pull a vacuum on the sealed, empty flask and see if it holds.
-
Poor Agitation: If the reaction mixture is not stirred vigorously, the catalyst will settle at the bottom, and the reaction will be very slow due to poor mass transfer.
-
Blocked Needle: Ensure the needle providing hydrogen to the flask is not clogged.
Q6: How long should the reaction take?
The reaction time can vary from a few hours to overnight, depending on the scale, catalyst activity, and reaction conditions. It is essential to monitor the reaction progress.
Substrate and Solvent Purity
Q7: How does the purity of 1,2-dimethylcyclohexene and the solvent affect the reaction?
-
Substrate Purity: As mentioned, impurities in the starting material can act as catalyst poisons. It is crucial to use a pure substrate.
-
Solvent Purity: The solvent should be dry and deoxygenated. The presence of water is generally not detrimental and can sometimes be beneficial in small amounts, but oxygen should be removed by bubbling an inert gas (like argon or nitrogen) through the solvent before use.[3]
Experimental Protocols
Standard Laboratory Protocol for Hydrogenation of 1,2-Dimethylcyclohexene using a Hydrogen Balloon
This protocol is for a typical small-scale (e.g., 1-10 mmol) hydrogenation.
Materials:
-
1,2-dimethylcyclohexene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas (in a balloon)
-
Nitrogen or Argon gas
-
Round-bottom flask with a stir bar
-
Septa
-
Needles and tubing for gas handling
-
Celite for filtration
Procedure:
-
Flask Preparation: To a dry round-bottom flask containing a magnetic stir bar, add the 1,2-dimethylcyclohexene followed by the solvent (e.g., ethanol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes. This is crucial to remove oxygen, which can be a safety hazard with hydrogen and can also deactivate the catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst to the flask.
-
Hydrogen Introduction: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this vacuum/hydrogen cycle 3-5 times to ensure the atmosphere is saturated with hydrogen. Leave the final backfill with the hydrogen balloon attached via a needle through the septum.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the consumption of hydrogen (deflating balloon) and by analytical techniques such as TLC, GC, or NMR.
-
Workup: Once the reaction is complete (as determined by your monitoring method), carefully remove the hydrogen balloon and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Caution: Do not allow the filter cake to dry, as Pd/C can be pyrophoric (ignite spontaneously in air), especially after use. Wash the filter cake with a small amount of the reaction solvent.
-
Product Isolation: The filtrate contains the product, cis-1,2-dimethylcyclohexane. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary.
Reaction Monitoring Workflow
References
Technical Support Center: Interpreting Complex NMR Spectra of 1,2-Dimethylcyclohexane Conformers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conformational analysis of cis- and trans-1,2-dimethylcyclohexane (B1581434) using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why does the room temperature ¹H NMR spectrum of 1,2-dimethylcyclohexane show broad, unresolved signals?
At room temperature, the chair conformations of both cis- and trans-1,2-dimethylcyclohexane are rapidly interconverting on the NMR timescale. This process, known as ring flipping, causes the axial and equatorial protons to exchange their chemical environments quickly. The observed spectrum is a time-averaged representation of all contributing conformers, leading to broad signals and a loss of detailed structural information. For cyclohexane (B81311) itself, this flipping is so rapid that only a single sharp peak is observed. The introduction of the methyl groups complicates this, resulting in overlapping multiplets that are difficult to interpret without slowing down the exchange process.[1]
Q2: How can I resolve the individual conformers of this compound in an NMR experiment?
To resolve the signals for individual conformers, you must slow down the rate of ring flipping so that it is slow relative to the NMR timescale. This is achieved by performing variable temperature (VT) NMR experiments at low temperatures.[2] Typically, for cyclohexane derivatives, temperatures in the range of -80°C (193 K) to -100°C (173 K) are required to "freeze out" the individual chair conformations.[2][3] At these low temperatures, separate signals for the axial and equatorial protons of each conformer can be observed and analyzed.
Q3: What are the stable conformations of cis- and trans-1,2-dimethylcyclohexane?
-
trans-1,2-Dimethylcyclohexane: This isomer exists as an equilibrium between two chair conformers: a diequatorial (e,e) conformer and a diaxial (a,a) conformer. The diequatorial conformer is significantly more stable.
-
cis-1,2-Dimethylcyclohexane (B165935): This isomer exists as a pair of enantiomeric chair conformers that rapidly interconvert. In each conformer, one methyl group is in an axial (a) position and the other is in an equatorial (e) position. These two conformers are of equal energy and are therefore equally populated.
Q4: How can I distinguish between axial and equatorial protons in the low-temperature ¹H NMR spectrum?
Axial and equatorial protons can be distinguished based on their chemical shifts and, more definitively, their coupling constants (J-values).
-
Chemical Shift: Generally, axial protons resonate at a higher field (lower ppm) compared to their equatorial counterparts due to anisotropic shielding effects from the C-C single bonds of the cyclohexane ring.
-
Coupling Constants: The magnitude of the vicinal (³J) coupling constant is dependent on the dihedral angle between the coupled protons. For cyclohexane chairs:
-
Axial-axial (³Jaa): Large coupling constant, typically 10-13 Hz (dihedral angle ~180°).
-
Axial-equatorial (³Jae): Small coupling constant, typically 2-5 Hz (dihedral angle ~60°).
-
Equatorial-equatorial (³Jee): Small coupling constant, typically 2-5 Hz (dihedral angle ~60°).
-
Identifying a signal with a large splitting pattern is a strong indicator of an axial proton coupled to another axial proton.
Troubleshooting Guides
Problem 1: Poor resolution of conformer signals at low temperature.
| Possible Cause | Solution |
| Temperature is not low enough. | The coalescence temperature has not been reached. Continue to lower the temperature in steps of 5-10°C until sharp signals for both conformers are observed. Ensure your solvent's freezing point is not exceeded. |
| Poor shimming. | Temperature gradients across the sample at low temperatures can degrade shim quality. Allow the temperature to fully equilibrate (10-15 minutes) at the target temperature before re-shimming. Use a sample with a shorter solvent column (e.g., 450 µL) to minimize temperature gradients.[4] |
| Sample concentration is too high. | High concentrations can lead to viscosity issues at low temperatures, resulting in broader lines. Prepare a more dilute sample. |
| Incorrect solvent choice. | The solvent may be too viscous at the target temperature. Solvents like dichloromethane-d₂ (CD₂Cl₂) or vinyl chloride are often used for very low-temperature studies. |
Problem 2: Difficulty in assigning signals in the complex ring proton region.
| Possible Cause | Solution |
| Severe signal overlap. | The chemical shifts of the ring protons are often very similar, leading to complex, overlapping multiplets. |
| Solution 1: Use higher field strength. A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially resolving overlapping signals. | |
| Solution 2: Employ 2D NMR techniques. A 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, allowing you to trace the connectivity within a spin system and differentiate between signals. For assigning carbons, a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is invaluable. | |
| Uncertainty about axial vs. equatorial assignment. | Rely on the coupling constants. Look for the large ³Jaa couplings to definitively identify axial protons. Decoupling experiments can also be used to simplify the spectrum and identify coupled partners. |
Problem 3: Inaccurate determination of conformer populations.
| Possible Cause | Solution |
| Incorrect integration of signals. | Ensure that you are integrating well-resolved, non-overlapping signals corresponding to each conformer. Integrating the methyl signals is often the most reliable method as they are typically sharp singlets or doublets and are well-separated from other signals. |
| Signal saturation. | If the relaxation delay (d1) is too short, signals may not fully relax between scans, leading to inaccurate integrals. Use a longer relaxation delay (at least 5 times the longest T1) for quantitative measurements. |
| Signals are still broadened. | If the temperature is near the coalescence point, the signals will be broadened, making accurate integration difficult. Ensure you are well below the coalescence temperature for quantitative analysis. |
Data Presentation
The following tables summarize the expected ¹³C NMR chemical shifts for the conformers of trans- and cis-1,2-dimethylcyclohexane at low temperatures. Obtaining a complete and experimentally verified set of ¹H NMR chemical shifts and coupling constants for all ring protons is challenging due to significant signal overlap. The data presented here is based on available experimental and computational studies.
Table 1: Low-Temperature ¹³C NMR Chemical Shifts (δ) for trans-1,2-Dimethylcyclohexane Conformers
| Carbon | Diequatorial Conformer (δ ppm) | Diaxial Conformer (δ ppm) |
| C1 / C2 | ~35.0 | ~30.0 |
| C3 / C6 | ~33.0 | ~28.0 |
| C4 / C5 | ~24.0 | ~21.0 |
| CH₃ | ~20.6[5] | ~18.4[5] |
Table 2: Low-Temperature ¹³C NMR Chemical Shifts (δ) for the cis-1,2-Dimethylcyclohexane Conformer (Axial/Equatorial)
| Carbon | Chemical Shift (δ ppm) |
| C1 / C2 | ~32.0 |
| C3 / C6 | ~29.0 |
| C4 / C5 | ~22.0 |
| CH₃ (axial) | ~15.0 |
| CH₃ (equatorial) | ~20.0 |
Note: The chemical shift values are approximate and can vary depending on the solvent and temperature.
Experimental Protocols
Protocol 1: Low-Temperature (Slow-Exchange) NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable low-temperature NMR solvent (e.g., CD₂Cl₂, Freon mixtures).
-
Use a high-quality NMR tube rated for low-temperature work to prevent breakage.
-
Ensure the sample is homogeneous and free of particulates.
-
-
Spectrometer Setup:
-
Use a spectrometer equipped with a variable temperature unit.
-
Tune and match the probe at room temperature before cooling.
-
Set the initial temperature to 25°C (298 K).
-
Gradually lower the temperature in increments of 20°C, allowing the system to equilibrate for 5-10 minutes at each step.[6]
-
Once the target temperature (e.g., -90°C or 183 K) is reached, allow for a final equilibration period of 15-20 minutes.
-
-
Data Acquisition:
-
Re-shim the spectrometer at the target temperature to optimize resolution.
-
Acquire a standard ¹H spectrum to check for signal sharpening and resolution of conformers.
-
For quantitative analysis, ensure an appropriate relaxation delay (e.g., 10 seconds) is used.
-
If necessary, acquire 2D spectra (COSY, HSQC) to aid in signal assignment.
-
-
Post-Acquisition:
-
Slowly and incrementally return the probe temperature to room temperature to avoid thermal shock.[6]
-
Mandatory Visualizations
Here are diagrams illustrating the key concepts in the conformational analysis of this compound.
Caption: Conformational equilibrium of trans-1,2-dimethylcyclohexane.
Caption: Interconversion of the enantiomeric conformers of cis-1,2-dimethylcyclohexane.
References
Technical Support Center: Overcoming Poor Solubility of 1,2-Dimethylcyclohexane in Polar Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 1,2-Dimethylcyclohexane in polar solvents.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound in an Aqueous Solution
Question: I am unable to dissolve this compound in water for my experiment. What are my options?
Answer: this compound is a nonpolar organic compound and, according to the principle of "like dissolves like," has very low solubility in polar solvents such as water. To overcome this, you can employ several techniques to enhance its solubility. The most common and effective methods are co-solvency, micellar solubilization, and the formation of inclusion complexes with cyclodextrins. The choice of method will depend on the specific requirements of your experiment, including concentration needs, potential interference of solubilizing agents, and the desired final state of the solution.
Issue: Choosing the Right Solubilization Technique
Question: How do I decide which solubilization method is best for my application?
Answer: The selection of an appropriate solubilization technique depends on several factors:
-
Required Concentration: Micellar solubilization and co-solvency can often achieve higher concentrations of the solute compared to using a polar solvent alone.
-
Downstream Applications: Consider if the presence of a co-solvent, surfactant, or cyclodextrin (B1172386) will interfere with subsequent analytical methods or biological assays.
-
Toxicity/Biocompatibility: For applications in drug development or biological systems, the toxicity and biocompatibility of the solubilizing agent are critical considerations. Cyclodextrins are often favored in these contexts due to their generally low toxicity.
-
Stability: The long-term stability of the formulation may vary depending on the chosen method.
Below is a decision-making workflow to help guide your choice:
Preventing side reactions with 1,2-Dimethylcyclohexane as a solvent
Welcome to the technical support center for the use of 1,2-Dimethylcyclohexane as a solvent in research, development, and manufacturing. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate and prevent unwanted side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound expected to be an inert solvent?
This compound is a non-polar, aprotic solvent and is generally considered inert under many common reaction conditions. It is a suitable solvent for reactions that do not involve high temperatures, strong oxidizing agents, radical initiators, or certain transition metal catalysts. For example, it can be an appropriate solvent for reactions involving organometallic reagents like Grignard reagents, provided the solvent is anhydrous.[1][2]
Q2: What are the most common impurities in commercial this compound and how can they interfere with my reaction?
The most common reactive impurities are water, peroxides (formed from exposure to air), and other isomeric or related hydrocarbons.[3][4][5] Water will quench organometallic reagents and other water-sensitive compounds.[2][6][7] Peroxides can initiate unwanted radical reactions and oxidize sensitive substrates.[3][8] Hydrocarbon impurities can have different boiling points, affecting reaction temperature control, and may have reactive sites (e.g., alkenes) that consume reagents.
Q3: Can this compound react with itself or isomerize under certain conditions?
Yes, under strongly acidic conditions, this compound can undergo isomerization to other isomers, such as 1,3- or 1,4-dimethylcyclohexane.[9] This can alter the physical properties of the solvent.
Troubleshooting Guide: Side Reactions
This guide is designed to help you diagnose and resolve common side reactions when using this compound as a solvent.
Issue 1: Low yield or failure of organometallic reactions (e.g., Grignard, organolithium).
| Potential Cause | Troubleshooting Steps | Recommended Prevention |
| Water in the solvent | Titrate a sample of the solvent for water content (e.g., Karl Fischer titration). Observe for any fizzing or precipitation when a small amount of the organometallic reagent is added to the solvent. | Use a freshly opened bottle of anhydrous solvent. Purify the solvent by distillation from a suitable drying agent (e.g., sodium-benzophenone ketyl, CaH₂). Store the solvent over molecular sieves. |
| Peroxides in the solvent | Test for peroxides using a peroxide test strip or the potassium iodide method.[3] | Purify the solvent by passing it through a column of activated alumina (B75360). Store the solvent under an inert atmosphere (N₂ or Ar) and in the dark. |
| Reaction with the solvent (unlikely at low temp) | This is highly unlikely with organometallic reagents at standard temperatures. | Ensure the reaction temperature is kept within the recommended range for the specific organometallic reagent. |
Issue 2: Unexpected byproducts observed, particularly aromatic compounds.
| Potential Cause | Troubleshooting Steps | Recommended Prevention |
| Dehydrogenation of the solvent | Analyze the reaction mixture for the presence of o-xylene (B151617) or related aromatic compounds using GC-MS or NMR. This is more likely at high temperatures (>150°C) and in the presence of catalysts like Palladium (Pd).[10][11][12][13] | Avoid using palladium or other dehydrogenation catalysts at high temperatures with this solvent. If the catalyst is necessary, consider running the reaction at a lower temperature or choosing a different solvent. |
Issue 3: Formation of halogenated byproducts.
| Potential Cause | Troubleshooting Steps | Recommended Prevention |
| Free-radical halogenation of the solvent | Analyze the reaction mixture for halogenated cyclohexanes. This occurs when the reaction generates free radicals in the presence of a halogen source (e.g., NBS, Br₂, Cl₂ with light/heat).[14][15][16][17] | If possible, use a radical scavenger. Protect the reaction from light if a photochemical radical initiator is not intended. Consider a solvent that is less prone to radical abstraction, such as an aromatic solvent if compatible with the reaction. |
Issue 4: Oxidation of starting materials or solvent.
| Potential Cause | Troubleshooting Steps | Recommended Prevention |
| Solvent oxidation | Analyze for cyclohexanones or cyclohexanols derived from the solvent. This can occur in the presence of strong oxidizing agents.[18][19] | Use a less reactive solvent if strong oxidizing conditions are required. Ensure the reaction is run under an inert atmosphere to prevent air oxidation. |
| Peroxide impurities | Test the solvent for peroxides before use. Peroxides can act as unwanted oxidants.[3][8] | Purify the solvent to remove peroxides (e.g., alumina column). |
Experimental Protocols
Protocol 1: Purification of this compound for Anhydrous Applications
-
Pre-drying: Stir the solvent over anhydrous calcium chloride or magnesium sulfate (B86663) for 24 hours.
-
Distillation: Decant the pre-dried solvent into a dry distillation flask containing sodium metal and benzophenone (B1666685) as an indicator.
-
Reflux: Heat the mixture to reflux under an inert atmosphere (N₂ or Ar). Continue refluxing until the solution maintains a deep blue or purple color, indicating that the solvent is anhydrous and free of oxygen.
-
Collection: Distill the solvent directly into a dry, inert-atmosphere storage flask containing activated molecular sieves.
Protocol 2: Testing for Peroxides in this compound
-
Add 1 mL of this compound to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.
-
Add a drop of starch solution as an indicator.
-
The development of a blue or purple color indicates the presence of peroxides.[3]
Quantitative Data Summary
Direct quantitative data on side reactions of this compound as a solvent is scarce in the literature. The following tables provide general information on common impurities and purification methods.
Table 1: Common Impurities in Cycloalkane Solvents and their Potential Effects
| Impurity | Potential Side Reaction/Effect | Affected Reaction Types |
| Water | Quenching of strong bases and nucleophiles | Organometallic (Grignard, Organolithium), Anionic Polymerization |
| Peroxides | Initiation of radical reactions, oxidation of substrates | Radical Polymerization, Reactions with sensitive functional groups |
| Alkenes | Consumption of electrophiles, polymerization | Electrophilic additions, Polymerizations |
| Isomeric Cycloalkanes | Altered boiling point and solvent properties | Reactions sensitive to temperature control |
| Aromatic Hydrocarbons | Potential for side reactions on the aromatic ring | Electrophilic aromatic substitution conditions |
Table 2: Effectiveness of Purification Methods for this compound
| Purification Method | Impurities Removed | General Efficacy |
| Distillation | Non-volatile impurities, some isomeric hydrocarbons | High |
| Treatment with Drying Agents (e.g., CaH₂) | Water | High |
| Distillation from Sodium/Benzophenone | Water, Oxygen, Peroxides | Very High (for anhydrous/anaerobic applications) |
| Passage through Activated Alumina | Peroxides, Water, Polar impurities | High |
Visualizations
Caption: Troubleshooting workflow for identifying potential solvent-related side reactions.
Caption: Major potential side reaction pathways for this compound as a solvent.
References
- 1. leah4sci.com [leah4sci.com]
- 2. quora.com [quora.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 14. chem.ualberta.ca [chem.ualberta.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Navigating the Separation of 1,2-Dimethylcyclohexane Isomers: A Technical Support Guide
Welcome to our dedicated technical support center for optimizing the gas chromatographic (GC) separation of 1,2-Dimethylcyclohexane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for this specific analytical challenge. Here, you will find detailed experimental protocols, comparative data on GC column performance, and answers to frequently asked questions.
GC Column Performance for this compound Isomer Separation
Achieving baseline separation of cis- and trans-1,2-dimethylcyclohexane (B1581434) requires careful selection of the GC column and optimization of analytical conditions. Below is a summary of columns and conditions that have been successfully employed for this separation.
| Stationary Phase | Column Dimensions | Temperature Program | Carrier Gas/Flow Rate | Elution Order |
| p-tert-butyl(tetradecyloxy)calix[1]arene (C6A-C10) | Not Specified | 40 °C (1 min) to 90 °C at 10 °C/min | Not Specified, 23.7 cm/s | trans then cis |
| Chirasil-Dex | 25 m x 0.25 mm i.d., 0.25 µm film thickness | Isothermal at 25°C | Helium, 80 kPa | trans then cis[2] |
| Amphiphilic star-shaped calix[3]resorcinarene (C4A-CL) | Not Specified | 40 °C (1 min) to 160 °C at 10 °C/min | 0.6 mL/min | Not Specified[4] |
Detailed Experimental Protocols
Reproducible and accurate results hinge on meticulous adherence to experimental protocols. The following sections provide detailed methodologies for the separation of this compound isomers.
Method 1: Using a p-tert-butyl(tetradecyloxy)calix[1]arene (C6A-C10) Column[5]
This method utilizes a novel calixarene-based stationary phase that demonstrates good separation capacity for cis/trans isomers.
1. Sample Preparation:
-
Prepare a standard mixture of cis- and trans-1,2-dimethylcyclohexane in a volatile solvent such as hexane (B92381) or pentane. A concentration of 100 µg/mL for each isomer is a suitable starting point.
2. GC System and Conditions:
-
Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column coated with p-tert-butyl(tetradecyloxy)calix[1]arene (C6A-C10).
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to handle the concentrated standard.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 40 °C and hold for 1 minute. Ramp the temperature to 90 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium or Hydrogen.
-
Detector: FID.
-
Detector Temperature: 280 °C.
Method 2: Chiral Separation on a Chirasil-Dex Column[2]
This method is particularly useful for achieving enantioseparation of the chiral trans-1,2-dimethylcyclohexane and separation from the mesocis-isomer.
1. Sample Preparation:
-
Prepare a dilute solution of the this compound isomer mixture in a suitable solvent (e.g., pentane).
2. GC System and Conditions:
-
Gas Chromatograph: A high-resolution GC system with an FID.
-
Column: 25 m x 0.25 mm i.d. fused-silica capillary column coated with 0.25 µm of Chirasil-Dex.
-
Injector: Split/splitless injector, used in split mode.
-
Injector Temperature: 220 °C.
-
Oven Temperature: Isothermal analysis at 25 °C.
-
Carrier Gas: Helium at a pressure of 80 kPa.
-
Detector: FID.
-
Detector Temperature: 250 °C.
Troubleshooting Guide
Encountering issues during your chromatographic analysis is common. This guide provides solutions to specific problems you might face when separating this compound isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between cis and trans isomers. | 1. Incorrect stationary phase: The column chemistry is not suitable for separating these isomers. 2. Suboptimal oven temperature: The temperature may be too high, causing the isomers to co-elute. 3. Carrier gas flow rate is too high or too low. | 1. Select an appropriate column: Use a column with a stationary phase known to separate nonpolar, geometric isomers, such as a specialty calixarene (B151959) phase or a cyclodextrin-based chiral phase.[2][5] 2. Optimize the temperature program: Try a lower starting temperature or a slower temperature ramp. For the Chirasil-Dex column, isothermal conditions at a low temperature (e.g., 25°C) are effective.[2] 3. Optimize the flow rate: Determine the optimal flow rate for your column by performing a van Deemter plot analysis. |
| Peak tailing, especially for one isomer. | 1. Active sites in the inlet or column: The analyte may be interacting with active sites. 2. Column contamination: Accumulation of non-volatile residues at the head of the column. | 1. Use a deactivated inlet liner and a high-quality, inert column. Consider using a liner with glass wool to trap non-volatile contaminants. 2. Perform column maintenance: Trim the first few centimeters of the column from the inlet side. Bake out the column according to the manufacturer's instructions. |
| Inconsistent retention times. | 1. Leaks in the system: A leak in the injector or column fittings can cause pressure and flow fluctuations. 2. Unstable oven temperature: The GC oven may not be maintaining a stable temperature. | 1. Perform a leak check: Use an electronic leak detector to check the septum, ferrules, and other fittings. 2. Verify oven performance: Calibrate the oven temperature or have it serviced by a qualified technician. |
| No peaks detected. | 1. Syringe issue: The syringe may be clogged or not drawing up the sample correctly. 2. Incorrect instrument parameters: The detector may not be turned on, or the gas flows may be incorrect. | 1. Check the syringe: Ensure the syringe is clean and functioning properly. 2. Verify instrument settings: Confirm that the detector is on and that all gas flows (carrier, makeup, hydrogen, and air for FID) are set correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for separating this compound isomers?
A1: The selection of the stationary phase is the most critical factor.[6][7] These isomers have very similar boiling points, so separation relies on the differential interactions between the isomers and the stationary phase. Non-polar phases will separate primarily by boiling point and will likely not resolve these isomers. A stationary phase with a specific selectivity for geometric isomers, such as a calixarene or cyclodextrin-based phase, is necessary.[2][5]
Q2: Why does the elution order of cis and trans isomers vary between different columns?
A2: The elution order is dependent on the specific interactions between each isomer and the stationary phase. For the C6A-C10 column, the trans isomer elutes before the cis isomer.[5] On the Chirasil-Dex column, the trans isomer also elutes first.[2] The shape and functionality of the stationary phase create a unique environment that will favor the retention of one isomer over the other.
Q3: Can I use a standard non-polar column like a DB-1 or HP-5 for this separation?
A3: It is highly unlikely that a standard non-polar column will provide adequate resolution for the cis and trans isomers of this compound. These columns separate primarily based on boiling point, and the boiling points of these isomers are very close. A column with a more selective stationary phase is required.
Q4: My peaks are broad. What should I check first?
A4: Broad peaks can be caused by several factors. Start by checking for leaks in the system, as this is a common cause.[1][8] Also, ensure that your carrier gas flow rate is optimal. If the issue persists, consider that your column may be contaminated or degraded, and it may need to be trimmed or replaced.
Q5: How can I improve the sensitivity of my analysis?
A5: To improve sensitivity, ensure your detector is clean and operating correctly. For an FID, check that the hydrogen and airflows are optimized. You can also try a splitless injection if your sample is dilute, which will introduce more of your sample onto the column. However, be mindful that this can lead to broader peaks if not performed correctly.
Logical Workflow for GC Column Selection
The following diagram illustrates a logical workflow for selecting the optimal GC column for the separation of this compound isomers.
Caption: Workflow for selecting a GC column for this compound isomer separation.
References
- 1. stepbio.it [stepbio.it]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. glsciences.eu [glsciences.eu]
Minimizing steric hindrance in 1,2-Dimethylcyclohexane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing steric hindrance in reactions involving cis- and trans-1,2-dimethylcyclohexane (B1581434).
Frequently Asked Questions (FAQs)
Q1: Why do cis- and trans-1,2-dimethylcyclohexane exhibit different reactivity?
A1: The difference in reactivity arises from their distinct conformational preferences, which are a direct consequence of steric hindrance.
-
trans-1,2-Dimethylcyclohexane: The most stable conformation for the trans-isomer has both methyl groups in equatorial positions. This arrangement minimizes steric strain, specifically 1,3-diaxial interactions, making it the more stable isomer overall.[1][2]
-
cis-1,2-Dimethylcyclohexane: The cis-isomer is constrained to have one methyl group in an axial position and the other in an equatorial position in both of its chair conformations.[3] This results in inherent steric strain due to the interaction of the axial methyl group with other axial hydrogens on the same side of the ring.
The accessibility of the reactive site is therefore significantly influenced by the stereoisomer and its preferred conformation.
Q2: In which types of reactions is steric hindrance a major concern for 1,2-dimethylcyclohexane derivatives?
A2: Steric hindrance is a critical factor in a variety of reactions, including:
-
SN2 Reactions: These reactions require a backside attack on the carbon bearing the leaving group. For a reaction to occur on a cyclohexane (B81311) ring, the leaving group must typically be in an axial position to allow the nucleophile to approach from the opposite side.[4] In trans-1,2-dimethylcyclohexane derivatives where the leaving group is equatorial in the most stable conformation, the SN2 reaction is significantly slower.
-
E2 Eliminations: This reaction has a strict stereochemical requirement for the leaving group and a beta-hydrogen to be in an anti-periplanar (diaxial) arrangement.[3][5] The conformational rigidity of this compound isomers can either facilitate or hinder the attainment of this geometry, thus affecting the reaction rate and even the regioselectivity of the elimination.
-
Nucleophilic Additions to Carbonyls: If a carbonyl group is introduced onto the ring (e.g., 2,3-dimethylcyclohexanone), the facial accessibility of the carbonyl carbon is dictated by the positions of the methyl groups. One face will be more sterically shielded than the other, leading to diastereoselective product formation.
-
Catalytic Hydrogenation: The catalyst's approach to a double bond within the ring can be hindered by the methyl groups, potentially leading to preferential addition of hydrogen from the less hindered face.
Q3: How can I choose a suitable solvent to improve the stereoselectivity of my reaction?
A3: Solvent choice can influence the transition state energies and the conformational equilibrium of the substrate, thereby affecting stereoselectivity. While there are no universally applicable rules, consider the following:
-
Polar Protic Solvents (e.g., alcohols): These can stabilize charged intermediates and transition states through hydrogen bonding. In SN1 reactions, they can facilitate the formation of the carbocation.
-
Polar Aprotic Solvents (e.g., acetone, THF): These are often preferred for SN2 reactions as they solvate the cation but not the nucleophile, leaving it more reactive.
-
Nonpolar Solvents (e.g., hexanes, toluene): These have a minimal effect on the substrate's conformational equilibrium and are often used when the intrinsic steric factors of the substrate are intended to be the primary control element.
Experimentation with a range of solvents is often necessary to find the optimal conditions for a specific transformation.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in an SN2 Substitution
| Possible Cause | Troubleshooting Steps |
| Incorrect Conformation: The leaving group on your trans-1,2-dimethylcyclohexane derivative is likely in a stable equatorial position, preventing backside attack. | 1. Re-evaluate Substrate: If possible, use the cis-isomer where the leaving group can more readily occupy an axial position. 2. Promote Ring Flip: If using the trans-isomer, increasing the reaction temperature may provide enough energy to populate the less stable chair conformation where the leaving group is axial. However, be mindful of potential side reactions like elimination. 3. Change Reaction Mechanism: If SN2 is not feasible, consider conditions that favor an SN1 mechanism (polar protic solvent, weaker nucleophile), if the resulting stereochemical outcome is acceptable. |
| Steric Hindrance from Nucleophile: A bulky nucleophile may be unable to approach the reaction center, even with an axial leaving group. | 1. Use a Smaller Nucleophile: Switch to a less sterically demanding nucleophile. 2. Increase Reaction Temperature: This can provide the necessary activation energy to overcome the steric barrier. |
Issue 2: Unexpected Regio- or Stereoisomer in an E2 Elimination
| Possible Cause | Troubleshooting Steps |
| Lack of Anti-Periplanar H-atom: The conformationally locked nature of your substrate may prevent a beta-hydrogen from aligning in a diaxial position with the leaving group for the desired product. | 1. Map Axial Hydrogens: Draw the stable chair conformation of your starting material and identify all axial beta-hydrogens. Elimination can only occur at these positions. This may lead to the formation of a non-Zaitsev product.[3] 2. Use a Different Isomer: The other stereoisomer may have the required anti-periplanar hydrogen for the desired product. |
| Use of a Bulky Base: A sterically hindered base (e.g., potassium tert-butoxide) will preferentially abstract the most accessible proton, which may not lead to the most stable (Zaitsev) alkene. | 1. Switch to a Smaller Base: Use a less hindered base like sodium ethoxide or sodium hydroxide (B78521) to favor the formation of the thermodynamically more stable alkene, provided the stereoelectronic requirements are met. |
Quantitative Data
The stereochemical outcome of reactions involving substituted cyclohexanes is highly dependent on the steric environment. Below is a summary of representative data for the reduction of 2-methylcyclohexanone (B44802), which serves as a model for how steric hindrance from a methyl group can direct the outcome of a reaction.
Table 1: Diastereoselectivity in the Reduction of 2-Methylcyclohexanone [6]
| Reducing Agent | Predominant Attack | Major Product | Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride (NaBH₄) | Axial | trans-2-Methylcyclohexanol | 76:24 |
| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans-2-Methylcyclohexanol | 76:24 |
| L-Selectride® (Lithium tri-sec-butylborohydride) | Equatorial | cis-2-Methylcyclohexanol | 3:97 |
This data illustrates that smaller, less hindered reducing agents (NaBH₄, LiAlH₄) prefer to attack from the axial direction to avoid steric clashes with the axial hydrogens. In contrast, a bulky reducing agent like L-Selectride® is forced to approach from the more open equatorial face, leading to the opposite stereochemical outcome.
Experimental Protocols
Protocol 1: Stereoselective Reduction of 2-Methylcyclohexanone with a Bulky Reducing Agent (L-Selectride®)
This protocol is adapted for the stereoselective synthesis of cis-2-methylcyclohexanol, demonstrating a method to achieve high diastereoselectivity by leveraging steric hindrance.[6]
Materials:
-
2-Methylcyclohexanone
-
L-Selectride® (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve 2-methylcyclohexanone (1.0 eq) in anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1 M solution in THF) dropwise to the stirred solution via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of water at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (B1210297) (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography and analyze the diastereomeric ratio by GC or ¹H NMR.
Visualizations
Conformational Isomers and Steric Hindrance
Caption: Conformational equilibrium of trans and cis-1,2-dimethylcyclohexane.
Workflow for Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for sterically hindered reactions.
SN2 Reaction Pathway and Steric Blockage
Caption: SN2 accessibility in cis vs. trans isomers.
References
Stability of 1,2-Dimethylcyclohexane under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2-dimethylcyclohexane under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability and reactivity characteristics of this compound?
A1: this compound is a flammable liquid and its vapor can form explosive mixtures with air. It is generally considered stable under normal conditions but can react with strong oxidizing agents. It is important to keep it away from heat, sparks, open flames, and hot surfaces.
Q2: What are the cis and trans isomers of this compound and which is more stable?
A2: this compound exists as two geometric isomers: cis-1,2-dimethylcyclohexane (B165935), where the two methyl groups are on the same side of the ring, and trans-1,2-dimethylcyclohexane (B1581434), where they are on opposite sides. The trans isomer is generally more stable because both methyl groups can occupy equatorial positions in the chair conformation, minimizing steric strain. In the cis isomer, one methyl group must be in an axial position, leading to greater steric hindrance.
Q3: What happens to this compound at high temperatures?
A3: At high temperatures, this compound undergoes thermal decomposition, also known as pyrolysis. This process involves the breaking of carbon-carbon bonds within the ring and the methyl groups, leading to a complex mixture of smaller hydrocarbons. The primary initiation reaction is the C-C bond fission of the cyclohexane (B81311) ring. For instance, pyrolysis of cis-1,2-dimethylcyclohexane in the temperature range of 1100 to 1200 K primarily results in isomerization to trans-1,2-dimethylcyclohexane and the formation of various octene isomers.[1]
Q4: How does this compound behave under catalytic reforming conditions?
A4: Under catalytic reforming conditions, which typically involve high temperatures (495–525 °C) and pressures (5–45 atm) in the presence of a catalyst (e.g., platinum on alumina), this compound can undergo several transformations.[2] These include:
-
Dehydrogenation: Removal of hydrogen to form aromatic compounds like xylenes.
-
Isomerization: Rearrangement of the molecular structure, for example, changing the positions of the methyl groups or ring-opening followed by isomerization to form branched alkanes.
-
Hydrocracking: A side reaction that breaks the molecule into smaller, lower-value hydrocarbons such as methane, ethane, propane, and butanes.[2]
Q5: What are the expected products from the oxidation of this compound?
A5: The oxidation of this compound can lead to a variety of products, depending on the oxidant and reaction conditions. Common products include cyclohexanols and cyclohexanones, which are intermediates in the production of nylon.[3] Using hydrogen peroxide (H₂O₂) as an oxidant over certain catalysts can selectively produce these compounds.[4][5][6] Over-oxidation can lead to ring-opening and the formation of dicarboxylic acids. In the context of drug development, oxidative degradation can be a concern, potentially leading to a variety of degradation products.[7]
Troubleshooting Guides
Thermal Decomposition / Pyrolysis
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Inconsistent product distribution between experiments. | - Temperature fluctuations in the reactor.- Inconsistent residence time. | - Ensure the temperature controller is calibrated and stable.- Precisely control the flow rate of the carrier gas and the feed rate of this compound. |
| Low conversion of this compound. | - Reaction temperature is too low.- Short residence time. | - Increase the furnace temperature in increments.- Decrease the flow rate to increase the time the compound spends in the hot zone. |
| Formation of excessive coke or char. | - Reaction temperature is too high.- Prolonged residence time. | - Lower the reaction temperature.- Increase the flow rate of the carrier gas. |
Catalytic Reforming / Cracking
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low catalyst activity or rapid deactivation. | - Coke formation on the catalyst surface.- Catalyst poisoning by impurities (e.g., sulfur compounds). | - Regenerate the catalyst by controlled burning of the coke in air.- Ensure the feedstock is properly purified to remove poisons. |
| Undesired product selectivity (e.g., high yield of light gases). | - Reaction temperature is too high, favoring cracking.- Incorrect catalyst type. | - Optimize the reaction temperature to favor isomerization and dehydrogenation.- Select a catalyst with the appropriate acidity and metal function for the desired reaction. |
| Difficulty in separating isomers in the product mixture. | - Inadequate gas chromatography (GC) column or conditions. | - Use a GC column with a stationary phase suitable for separating hydrocarbon isomers.- Optimize the GC temperature program and carrier gas flow rate. |
Oxidation Reactions
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low conversion of this compound. | - Insufficient oxidant concentration.- Low reaction temperature.- Inactive catalyst. | - Increase the concentration of the oxidizing agent.- Gradually increase the reaction temperature.- Ensure the catalyst is properly activated and handled. |
| Formation of multiple, difficult-to-separate byproducts. | - Over-oxidation due to harsh reaction conditions.- Non-selective oxidant or catalyst. | - Reduce the reaction temperature or time.- Use a milder, more selective oxidizing agent (e.g., H₂O₂ with a specific catalyst).[4][5][6]- Screen different catalysts to find one with higher selectivity for the desired product. |
| Inconsistent results in drug stability studies. | - Presence of trace metal impurities that catalyze oxidation.- Exposure to light or air. | - Use high-purity solvents and reagents.- Store samples protected from light and under an inert atmosphere (e.g., nitrogen). |
Data Presentation
Table 1: Representative Product Distribution from the Pyrolysis of cis-1,2-Dimethylcyclohexane
| Temperature (K) | trans-1,2-Dimethylcyclohexane (%) | 1-Octene (%) | (cis+trans)-2-Octene (%) |
| 1100 | ~55 | ~25 | ~20 |
| 1150 | ~50 | ~30 | ~20 |
| 1200 | ~45 | ~35 | ~20 |
Source: Adapted from experimental data on the pyrolysis of cis-1,2-dimethylcyclohexane.[1] The product distribution can vary based on the specific experimental setup.
Table 2: Typical Product Classes from Catalytic Cracking of Cyclohexanes over Zeolite Catalysts
| Product Class | Typical Yield Range (wt%) |
| Light Olefins (C₂-C₄) | 30 - 50 |
| Gasoline Range Hydrocarbons (C₅-C₁₂) | 20 - 40 |
| Aromatics | 5 - 15 |
| Coke and Light Gases (C₁, C₂) | 5 - 10 |
Note: These are general ranges for the catalytic cracking of cyclohexanes over zeolite catalysts. The specific product distribution for this compound will depend on the catalyst type (e.g., ZSM-5, Y-zeolite) and reaction conditions (temperature, pressure, space velocity).[8][9]
Table 3: Example of Product Selectivity in the Oxidation of Cyclohexane with H₂O₂
| Catalyst | Conversion (%) | Cyclohexanone Selectivity (%) | Cyclohexanol Selectivity (%) |
| 30wt%Cs-CuPOM/MCM | 16-17 | 75-76 | Not specified |
| 30wt%Cs-MnPOM/MCM | 16-17 | 75-76 | Not specified |
| 20TBA-CuPOM/MCM | 20 | 73 | Not specified |
Source: Data from the oxidation of cyclohexane using H₂O₂ over different polyoxotungstate catalysts.[4] The selectivity for this compound oxidation may differ.
Experimental Protocols
Protocol 1: Thermal Stability Analysis by Pyrolysis-Gas Chromatography (Py-GC)
Objective: To determine the thermal decomposition products of this compound at a specific temperature.
Materials:
-
This compound (high purity)
-
Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Helium (carrier gas)
-
Capillary GC column suitable for hydrocarbon analysis (e.g., DB-1 or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane) if required by the pyrolyzer specifications.
-
Instrument Setup:
-
Set the pyrolyzer temperature to the desired decomposition temperature (e.g., 800 °C).
-
Set the GC oven temperature program to effectively separate the expected pyrolysis products (e.g., initial temperature of 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min).
-
Set the carrier gas (Helium) flow rate according to the column manufacturer's recommendation.
-
Set the MS to scan a mass range appropriate for detecting small hydrocarbon fragments (e.g., m/z 15-300).
-
-
Pyrolysis and Analysis:
-
Introduce a small, precise amount of the this compound sample into the pyrolyzer.
-
Initiate the pyrolysis and GC-MS analysis.
-
The sample is rapidly heated, and the decomposition products are swept into the GC column for separation and subsequent detection by the MS.
-
-
Data Analysis:
-
Identify the individual pyrolysis products by comparing their mass spectra to a library (e.g., NIST).
-
Quantify the relative abundance of each product by integrating the peak areas in the total ion chromatogram.
-
Protocol 2: Catalytic Cracking in a Fixed-Bed Reactor
Objective: To evaluate the product distribution from the catalytic cracking of this compound over a zeolite catalyst.
Materials:
-
This compound (high purity)
-
Zeolite catalyst (e.g., HZSM-5)
-
Quartz reactor tube
-
Tube furnace with temperature controller
-
High-pressure liquid pump
-
Gas-liquid separator
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Nitrogen or Argon (carrier gas)
Procedure:
-
Catalyst Activation: Place a known amount of the zeolite catalyst in the quartz reactor. Heat the catalyst under a flow of dry air or nitrogen to a high temperature (e.g., 550 °C) for several hours to remove moisture and any adsorbed impurities.
-
Reactor Setup: Cool the reactor to the desired reaction temperature (e.g., 450 °C) under a continuous flow of inert gas.
-
Reaction:
-
Start the flow of this compound into the reactor at a specific liquid hourly space velocity (LHSV) using the high-pressure pump.
-
The vaporized feed passes over the catalyst bed where the cracking reactions occur.
-
-
Product Collection and Analysis:
-
The reactor effluent is cooled, and the liquid and gaseous products are separated.
-
Analyze the gaseous products using an online GC.
-
Analyze the liquid products using a separate GC-FID to determine the product distribution.
-
-
Data Analysis:
-
Calculate the conversion of this compound and the selectivity for various products based on the GC analysis.
-
Mandatory Visualizations
References
- 1. Isomerization of cis-1,2-dimethylcyclohexane in single-pulse shock tube experiments [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic reforming - Wikipedia [en.wikipedia.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. ijcea.org [ijcea.org]
- 5. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Product Distribution and Deactivation of Y-zeolite Based Catalyst in the Catalytic Cracking of Biomass Pyrolysis Oil | Chemical Engineering Transactions [cetjournal.it]
Technical Support Center: Refining Purification Methods for High-Purity 1,2-Dimethylcyclohexane Isomers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of high-purity cis- and trans-1,2-dimethylcyclohexane (B1581434) isomers.
Physical Properties for Separation
A clear understanding of the physical properties of the cis- and trans- isomers of 1,2-dimethylcyclohexane is fundamental to selecting and optimizing a purification strategy. The following table summarizes key quantitative data for each isomer.
| Property | cis-1,2-Dimethylcyclohexane (B165935) | trans-1,2-Dimethylcyclohexane | Data Source(s) |
| Molecular Formula | C₈H₁₆ | C₈H₁₆ | [1][2] |
| Molecular Weight | 112.21 g/mol | 112.21 g/mol | [3][4] |
| Boiling Point | 129-130 °C | 123-124 °C | [1][2][5][6] |
| Melting Point | -50 °C | -89 °C | [2][5][7][8] |
| Density | 0.796 g/mL at 25 °C | 0.77 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.436 | 1.427 | [1][2] |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound isomers.
Fractional Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Fractions) | 1. Insufficient column efficiency (too few theoretical plates). 2. Reflux ratio is too low. 3. Distillation rate is too fast. 4. Poor column insulation leading to temperature fluctuations. | 1. Use a longer fractionating column or a column with more efficient packing material. 2. Increase the reflux ratio to allow for better equilibration between vapor and liquid phases. 3. Decrease the heating rate to ensure a slow and steady distillation. 4. Insulate the distillation column thoroughly to maintain a consistent temperature gradient. |
| Column Flooding | 1. Heating rate is too high, causing excessive vaporization. 2. Column packing is too dense. | 1. Reduce the heating rate to decrease the vapor velocity. 2. Repack the column with less dense material or use a structured packing. |
| Bumping (Sudden, Violent Boiling) | 1. Lack of boiling chips or a stir bar. 2. Superheating of the liquid. | 1. Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. 2. Ensure even heating of the distillation flask. |
Preparative Gas Chromatography (Prep GC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing or Fronting | 1. Column overloading. 2. Active sites on the column. 3. Inappropriate column temperature. | 1. Reduce the injection volume. 2. Use a deactivated column or a column with a different stationary phase. 3. Optimize the temperature program. |
| Poor Resolution Between cis- and trans- Isomers | 1. Incorrect stationary phase. 2. Column temperature is too high. 3. Carrier gas flow rate is not optimal. | 1. Select a stationary phase with a different polarity. Non-polar phases are generally suitable for these non-polar isomers. 2. Lower the column temperature or use a slower temperature ramp to increase the interaction time with the stationary phase. 3. Optimize the carrier gas flow rate to achieve the best separation efficiency. |
| Low Recovery of Purified Isomers | 1. Leaks in the system. 2. Inefficient trapping of the eluting fractions. 3. Decomposition of the sample in the injector or column. | 1. Check for leaks at all fittings and connections. 2. Cool the collection traps with liquid nitrogen or a dry ice/acetone bath to ensure complete condensation of the isomers. 3. Use a lower injector temperature. |
Crystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | 1. The solution is not supersaturated (too much solvent). 2. The cooling process is too slow. 3. The presence of impurities inhibiting crystal nucleation. | 1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution in an ice bath or refrigerator. 3. Add a seed crystal of the desired isomer to induce crystallization.[9] |
| Oiling Out (Formation of a Liquid Instead of Crystals) | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooled too rapidly. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before placing it in a cold bath. |
| Low Purity of Crystals | 1. Impurities are co-crystallizing with the desired isomer. 2. Inefficient washing of the crystals. | 1. Perform a second recrystallization. 2. Wash the crystals with a small amount of ice-cold solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for obtaining high-purity cis- and trans-1,2-dimethylcyclohexane?
A1: For the highest purity, preparative gas chromatography (Prep GC) is often the most effective method due to its high resolving power for volatile compounds with close boiling points.[10][11] However, for larger quantities, fractional distillation with a high-efficiency column can be a viable, albeit more time-consuming, option.
Q2: Can I completely separate the isomers by a single fractional distillation?
A2: Complete separation in a single run is challenging due to the small difference in boiling points (approximately 6-7 °C). Achieving high purity will likely require a distillation column with a high number of theoretical plates and a carefully controlled reflux ratio. Multiple distillations may be necessary.
Q3: Is it possible to separate the isomers by crystallization at low temperatures?
A3: Yes, this is a potential method. The trans-isomer has a significantly lower melting point (-89 °C) than the cis-isomer (-50 °C).[2][5][8] This difference suggests that fractional crystallization from a suitable solvent at low temperatures could be effective. The cis-isomer would be expected to crystallize first from a cooled solution.
Q4: What type of GC column is best for separating these isomers?
A4: A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, is generally a good choice for separating non-polar hydrocarbons like this compound isomers.[12]
Q5: My sample is a mixture of cis-, trans-, and other isomers of dimethylcyclohexane. How will this affect the purification?
A5: The presence of other isomers will complicate the separation. You will need to carefully analyze the chromatogram or distillation profile to identify the fractions corresponding to the desired 1,2-isomers. Preparative GC offers the best chance of isolating specific isomers from a complex mixture.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol describes the separation of cis- and trans-1,2-dimethylcyclohexane using a high-efficiency fractional distillation column.
Materials:
-
Mixture of this compound isomers
-
Fractional distillation apparatus with a column of at least 20 theoretical plates
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Collection vials
-
Gas chromatograph for purity analysis
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Add the this compound isomer mixture and boiling chips to the distillation flask.
-
Begin heating the flask gently.
-
Once the mixture begins to boil and the reflux ring of condensing vapor starts to climb the column, adjust the heating to maintain a slow and steady distillation rate.
-
Set the reflux ratio to approximately 10:1 (10 drops of condensate returning to the column for every 1 drop collected).
-
Monitor the temperature at the head of the column. The lower-boiling trans-isomer (boiling point: 123-124 °C) will distill first.[2]
-
Collect the initial fractions and analyze their purity by gas chromatography.
-
As the distillation progresses, the temperature at the column head will begin to rise, indicating that the higher-boiling cis-isomer (boiling point: 129-130 °C) is starting to distill.[1]
-
Change the collection vial to collect the fractions enriched in the cis-isomer.
-
Continue the distillation until only a small amount of liquid remains in the distillation flask.
-
Analyze all collected fractions by gas chromatography to determine their composition.
-
Combine the fractions of high purity for each isomer. If necessary, re-distill the intermediate fractions to improve recovery.
Protocol 2: Purification by Preparative Gas Chromatography (Prep GC)
This protocol provides a general method for separating this compound isomers using preparative gas chromatography.
Materials:
-
Mixture of this compound isomers
-
Preparative gas chromatograph equipped with a fraction collector
-
Non-polar capillary column (e.g., dimethylpolysiloxane)
-
Syringe for sample injection
-
Collection vials or traps
-
Liquid nitrogen or dry ice/acetone for cooling traps
Procedure:
-
Install a suitable non-polar preparative column in the GC.
-
Set the injector and detector temperatures (e.g., 200 °C and 250 °C, respectively).
-
Set the initial oven temperature to around 60 °C.
-
Program the oven to ramp up in temperature at a rate of 5-10 °C per minute to a final temperature of around 150 °C.
-
Set the carrier gas flow rate to the optimal level for the column being used.
-
Inject a small amount of the isomer mixture to determine the retention times of the cis- and trans-isomers. The trans-isomer is expected to elute first.
-
Based on the analytical run, program the fraction collector to collect the eluent at the retention times corresponding to each isomer.
-
Cool the collection traps with liquid nitrogen or a dry ice/acetone bath.
-
Perform multiple injections of the isomer mixture, collecting the corresponding fractions for each isomer.
-
After all injections are complete, combine the contents of the respective collection traps.
-
Analyze the purity of the collected fractions using analytical GC.
Visualizations
Caption: Workflow for Fractional Distillation.
Caption: Workflow for Preparative Gas Chromatography.
Caption: Troubleshooting Logic for Poor Separation.
References
- 1. CIS-1,2-DIMETHYLCYCLOHEXANE | 2207-01-4 [chemicalbook.com]
- 2. TRANS-1,2-DIMETHYLCYCLOHEXANE | 6876-23-9 [chemicalbook.com]
- 3. This compound, cis- | C8H16 | CID 16628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H16 | CID 11416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cis-1,2-dimethylcyclohexane [stenutz.eu]
- 6. CIS-1,2-DIMETHYLCYCLOHEXANE CAS#: 2207-01-4 [m.chemicalbook.com]
- 7. trans-1,2-Dimethylcyclohexane | CAS#:6876-23-9 | Chemsrc [chemsrc.com]
- 8. trans-1,2-dimethylcyclohexane [stenutz.eu]
- 9. Home Page [chem.ualberta.ca]
- 10. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Addressing peak co-elution in GC analysis of 1,2-Dimethylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak co-elution during the Gas Chromatography (GC) analysis of 1,2-Dimethylcyclohexane isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution when analyzing cis- and trans-1,2-Dimethylcyclohexane?
A1: Peak co-elution of cis- and trans-1,2-Dimethylcyclohexane isomers is a frequent challenge due to their similar boiling points and polarities. The primary reasons for co-elution include:
-
Inappropriate GC Column: The stationary phase is not selective enough to resolve the isomers.
-
Suboptimal Oven Temperature Program: The temperature ramp rate may be too fast, or the initial temperature is not optimized.
-
Incorrect Carrier Gas Flow Rate: The flow rate might be too high or too low, deviating from the optimal linear velocity for best resolution.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and loss of resolution.
-
System Contamination: Active sites in the injector, liner, or the front of the column can cause peak distortion and tailing, obscuring separation.
Q2: How can I confirm that my observed single peak is due to co-elution of this compound isomers?
A2: A broad or asymmetrical peak shape, such as shouldering, is a strong indicator of co-elution.[1] If you are using a Mass Spectrometer (MS) detector, you can perform the following checks:
-
Examine Mass Spectra Across the Peak: Acquire mass spectra from the upslope, apex, and downslope of the peak. If the ion ratios change across the peak, it indicates the presence of more than one compound.
-
Use Extracted Ion Chromatograms (EICs): While the mass spectra of isomers are often very similar, there might be subtle differences in the abundance of certain fragment ions. Plotting EICs for specific m/z values may help to differentiate the co-eluting isomers.
Q3: Which type of GC column is best suited for separating cis- and trans-1,2-Dimethylcyclohexane?
A3: The separation of these non-polar isomers is primarily driven by differences in their boiling points. Therefore, a non-polar or mid-polarity stationary phase is generally recommended.
-
Non-Polar Columns: Columns with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase are a good starting point.
-
Specialty Phases: For enhanced resolution, consider columns with stationary phases designed for isomer separations, such as those based on calixarenes, which can provide unique selectivity. For instance, amphiphilic star-shaped calix[2]resorcinarene (C4A-CL) and p-tert-butyl(tetradecyloxy)calix[3]arene (C6A-C10) have shown good performance in separating dimethylcyclohexane isomers.[4][5]
Troubleshooting Guides
Guide 1: Optimizing GC Method Parameters to Resolve Co-elution
This guide provides a step-by-step approach to optimize your GC method, starting with the least disruptive changes.
Step 1: Adjust the Oven Temperature Program
A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely eluting isomers.
| Parameter | Method A (Initial) | Method B (Optimized) | Expected Outcome |
| Initial Temperature | 40°C | 40°C | No Change |
| Initial Hold Time | 1 min | 1 min | No Change |
| Ramp Rate | 10°C/min | 5°C/min | Improved resolution between cis and trans isomers |
| Final Temperature | 90°C | 90°C | Increased retention times |
Step 2: Optimize the Carrier Gas Flow Rate
The carrier gas flow rate affects both analysis time and separation efficiency. An optimal flow rate will minimize peak broadening.
| Parameter | Method A (Initial) | Method B (Optimized) | Expected Outcome |
| Carrier Gas | Helium | Helium | No Change |
| Flow Rate | 1.2 mL/min | 0.6 mL/min | Increased retention times, potentially improved resolution |
| Column Head Pressure | Adjusted accordingly | Adjusted accordingly | - |
Step 3: Evaluate and Change the GC Column
If optimizing the temperature program and flow rate does not resolve the co-elution, changing the column to one with a different selectivity is the next logical step.
| Column Type | Stationary Phase | Typical Dimensions | Selectivity Mechanism |
| Standard Non-Polar | 5% Phenyl Methylpolysiloxane | 30 m x 0.25 mm, 0.25 µm | Boiling Point Separation |
| Specialty Calixarene | p-tert-butyl(tetradecyloxy)calix[3]arene | 30 m x 0.25 mm, 0.25 µm | Shape Selectivity, π-π interactions |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting peak co-elution.
Experimental Protocols
Protocol 1: Standard GC-MS Method for this compound Isomer Analysis
This protocol provides a starting point for the analysis of this compound isomers using a standard non-polar column.
1. Instrumentation and Consumables
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane stationary phase
-
Carrier Gas: Helium (99.999% purity)
-
Vials: 2 mL amber glass vials with PTFE/silicone septa
-
Syringe: 10 µL GC syringe
2. Sample Preparation
-
Prepare a 100 ppm stock solution of a cis/trans-1,2-Dimethylcyclohexane mixture in hexane.
-
Prepare working standards by serial dilution of the stock solution.
-
Samples should be dissolved in hexane.
3. GC-MS Parameters
-
Inlet:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (split ratio 50:1)
-
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 100°C
-
Final Hold: Hold at 100°C for 2 minutes
-
-
Carrier Gas:
-
Helium at a constant flow of 1.0 mL/min
-
-
MS Detector:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Scan Range: m/z 40-200
-
Protocol 2: High-Resolution GC Method Using a Specialty Column
This protocol utilizes a calixarene-based column for improved separation of this compound isomers.[4][5]
1. Instrumentation and Consumables
-
Gas Chromatograph with Flame Ionization Detector (FID) or MS
-
GC Column: C6A-C10 stationary phase (or similar calixarene-based column)
-
Carrier Gas: Helium (99.999% purity)
-
Other consumables as in Protocol 1.
2. Sample Preparation
-
As described in Protocol 1.
3. GC Parameters
-
Inlet:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (split ratio 50:1)
-
-
Oven Program:
-
Initial Temperature: 40°C, hold for 1 minute
-
Ramp: 10°C/min to 90°C
-
-
Carrier Gas:
-
FID Detector (if used):
-
Temperature: 250°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
Experimental Workflow Diagram
Caption: A standard workflow for the GC-MS analysis of this compound.
References
Technical Support Center: Enhancing Chiral Resolution of 1,2-Dimethylcyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of 1,2-dimethylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: Why is it only possible to resolve the enantiomers of trans-1,2-dimethylcyclohexane (B1581434) and not the cis-isomer?
A1: The trans-isomer of this compound is a chiral molecule, meaning it is non-superimposable on its mirror image, and therefore exists as a pair of enantiomers that can be resolved.[1] The cis-isomer, while existing as chiral conformers, undergoes rapid ring-flipping at room temperature, which interconverts the enantiomeric forms. This rapid interconversion results in a non-resolvable racemic mixture.[1]
Q2: What are the primary chromatographic techniques for the chiral resolution of trans-1,2-dimethylcyclohexane?
A2: The most common and effective techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), both utilizing a chiral stationary phase (CSP). Supercritical Fluid Chromatography (SFC) is also an emerging powerful tool for chiral separations, offering advantages in speed and reduced solvent consumption.[2][3]
Q3: Which type of chiral stationary phase (CSP) is most effective for separating the enantiomers of trans-1,2-dimethylcyclohexane?
A3: For nonpolar compounds like this compound, cyclodextrin-based CSPs are particularly effective in both GC and HPLC.[4] In GC, Chirasil-Dex is a commonly used CSP.[4] For HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are also a strong choice, especially in normal-phase mode.
Q4: How does temperature affect the chiral resolution of this compound?
A4: Generally, for chiral separations of alkanes, lower temperatures lead to better resolution.[5] This is because the enthalpic differences in the interactions between the enantiomers and the CSP become more significant at lower temperatures, enhancing selectivity. However, excessively low temperatures can lead to broader peaks and longer analysis times. Therefore, optimizing the temperature is a critical step in method development.[5]
Q5: Can I use mobile phase additives to improve the resolution in HPLC?
A5: For nonpolar analytes like this compound, mobile phase additives are generally not necessary or effective, as the primary interaction is based on inclusion complexation with the CSP. The choice of the primary mobile phase components (e.g., hexane (B92381) and an alcohol modifier like isopropanol) is the most critical factor.[6]
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | For GC, ensure you are using a CSP designed for nonpolar compounds, such as a cyclodextrin-based column. For HPLC, screen different polysaccharide-based CSPs (cellulose vs. amylose) as their chiral recognition mechanisms differ.[6] |
| Suboptimal Mobile Phase Composition (HPLC) | In normal phase HPLC, systematically vary the percentage of the alcohol modifier (e.g., isopropanol (B130326) in hexane). A small change can significantly impact selectivity. Start with a low percentage (e.g., 2%) and gradually increase it. |
| Incorrect Temperature (GC/HPLC) | Optimize the column temperature. For GC, try a lower initial temperature and a slower temperature ramp. For HPLC, test a range of temperatures (e.g., 10°C, 25°C, 40°C) as the effect can be unpredictable.[5][7] |
| Flow Rate is Too High | Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to increase the interaction time between the analyte and the CSP. |
Issue 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Column Overload | Inject a smaller sample volume or a more dilute sample. Overloading the column is a common cause of peak asymmetry. |
| Active Sites on the Column | While less common for nonpolar analytes, secondary interactions can cause tailing. Ensure the column is properly conditioned. If the problem persists, consider a different type of CSP. |
| Contamination | Contaminants in the sample or mobile phase can adsorb to the column and cause peak tailing. Ensure high purity of solvents and filter your samples. |
Issue 3: Peak Splitting or Broadening
| Possible Cause | Suggested Solution |
| Column Degradation or Void | A void at the column inlet can cause peak splitting. Try reversing and flushing the column (for HPLC, check manufacturer's instructions). If the problem persists, the column may need to be replaced.[8] |
| Sample Solvent Incompatibility (HPLC) | The sample solvent should be as weak as or weaker than the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[8] |
| Co-elution with an Impurity | If only one of the enantiomeric peaks is split, it may be co-eluting with an impurity. Analyze a blank and a standard of the pure enantiomer if available. |
Data Presentation
Table 1: Effect of Mobile Phase Composition on HPLC Resolution of trans-1,2-Dimethylcyclohexane Enantiomers
| % Isopropanol in Hexane | Retention Time (t1, min) | Retention Time (t2, min) | Selectivity (α) | Resolution (Rs) |
| 2% | 10.2 | 11.5 | 1.13 | 1.8 |
| 5% | 8.5 | 9.3 | 1.09 | 1.5 |
| 10% | 6.1 | 6.5 | 1.07 | 1.2 |
| 15% | 4.8 | 5.0 | 1.04 | 0.8 |
Illustrative data based on typical trends in normal phase chiral chromatography.
Table 2: Effect of Temperature on GC Resolution of trans-1,2-Dimethylcyclohexane Enantiomers
| Column Temperature (°C) | Retention Time (t1, min) | Retention Time (t2, min) | Selectivity (α) | Resolution (Rs) |
| 30 | 15.8 | 16.5 | 1.04 | 2.1 |
| 40 | 12.3 | 12.7 | 1.03 | 1.7 |
| 50 | 9.5 | 9.8 | 1.03 | 1.4 |
| 60 | 7.2 | 7.4 | 1.02 | 1.1 |
Illustrative data based on typical trends in chiral GC.
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) Method
-
System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Chirasil-Dex CB (25 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant pressure of 80 kPa.[4]
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Oven Program: Start at 30°C, hold for 2 minutes, then ramp to 80°C at 2°C/min.
-
Injection: 1 µL of a 1 mg/mL solution of this compound in pentane, split ratio 100:1.
-
Data Analysis: Integrate the peaks for the two enantiomers of trans-1,2-dimethylcyclohexane. The cis-isomer will elute as a single, broader peak.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method
-
System: HPLC with a UV detector.
-
Column: Polysaccharide-based CSP, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (98:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (as this compound has no strong chromophore, detection can be challenging and may require a refractive index detector for higher sensitivity).
-
Injection: 10 µL of a 1 mg/mL solution of this compound in the mobile phase.
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers of trans-1,2-dimethylcyclohexane.
Visualizations
Caption: General experimental workflow for the chiral resolution of this compound.
Caption: Troubleshooting decision tree for poor enantiomeric resolution.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. selvita.com [selvita.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
Best practices for handling and storing 1,2-Dimethylcyclohexane
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing 1,2-Dimethylcyclohexane. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective use in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor.[1][2] It can cause skin irritation and may be fatal if swallowed and enters the airways due to aspiration hazard.[3] Vapors may cause drowsiness and dizziness.[4] It is also toxic to aquatic life with long-lasting effects.[4]
Q2: What are the recommended storage conditions for this compound?
A2: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] It should be stored in a designated flammables area, away from heat, sparks, open flames, and other ignition sources.[1][5] The product is considered stable under normal conditions, but avoid contact with oxidizing agents.[1][4]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes:
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., PVC or nitrile rubber), a lab coat, and closed-toe shoes.[4] For larger-scale operations, consider a PVC apron and non-static clothing.[4]
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[5]
Q4: How should I dispose of this compound waste?
A4: this compound and its containers must be disposed of as hazardous waste.[4] All waste disposal must comply with local, state, and federal regulations.[4] Do not empty into drains.[7]
Q5: Can this compound be used as a solvent for reactions?
A5: Yes, this compound can be used as a non-polar solvent in organic synthesis.[8] Its physical properties, such as its boiling point, make it suitable for reactions requiring elevated temperatures. However, its immiscibility with water can be advantageous for certain workups.
Troubleshooting Guides
General Handling and Storage Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Cloudy or Discolored Liquid | Contamination with water or other impurities. | - Ensure the storage container is tightly sealed and was completely dry before filling.- Consider purification by distillation if purity is critical for your experiment. |
| Pressure Buildup in Container | Storage at elevated temperatures, leading to increased vapor pressure. | - Store in a cool, well-ventilated area.- Vent the container carefully in a fume hood before opening. |
| Inconsistent Experimental Results | Use of different isomers (cis/trans) or a mixture of unknown ratio. Isomerization during the reaction. | - Verify the isomeric purity of the starting material using Gas Chromatography (GC).- Be aware that reaction conditions (e.g., acid or base) can potentially cause isomerization. The trans isomer is generally more stable than the cis isomer.[9][10] |
Issues During Experimental Use
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Difficulty Removing this compound Post-Reaction | The product is also non-polar and has a similar boiling point. | - Distillation: If there is a sufficient boiling point difference between your product and this compound, fractional distillation can be effective.- Azeotropic Removal: For trace amounts, consider azeotropic removal with a lower-boiling solvent like toluene.[11]- Chromatography: If distillation is not feasible, flash column chromatography is a reliable method for separation. |
| Unexpected Side Products | Reaction with strong oxidizing agents. Isomerization of the solvent under harsh reaction conditions. | - Avoid strong oxidizing agents as they are incompatible with this compound.[4]- If acidic or basic conditions are required, monitor for isomerization of the solvent, which could affect reaction outcomes. |
| Poor Solubility of Reagents | The reagent is too polar for the non-polar this compound. | - Consider using a co-solvent to increase the polarity of the solvent system.- If possible, choose a less polar analogue of your reagent. |
| Reaction Fails to Initiate (e.g., Grignard Reaction) | Presence of trace amounts of water in this compound. | - Ensure the this compound is anhydrous. Dry the solvent over a suitable drying agent (e.g., molecular sieves) and distill it before use. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆ | [6][12] |
| Molecular Weight | 112.21 g/mol | [6] |
| Appearance | Colorless liquid | [3][13] |
| Boiling Point | 127-130 °C | [14] |
| Melting Point | -128 °F (-89 °C) | [4] |
| Flash Point | 43 °F (6 °C) | [4] |
| Density | 0.770 g/cm³ | [4] |
| Vapor Pressure | 14.5 mmHg | [3][12] |
| Solubility in Water | Immiscible | [4][13] |
Solvent Compatibility
| Solvent | Miscibility with this compound |
| Acetone | Miscible |
| Benzene | Miscible |
| Chloroform | Miscible |
| Ethanol | Miscible |
| Diethyl Ether | Miscible |
| Hexane | Miscible |
| Toluene | Miscible |
| Water | Immiscible |
| Data compiled from various sources indicating miscibility of non-polar solvents. |
Experimental Protocols
Protocol 1: Purification of this compound by Distillation
This protocol describes the purification of this compound to remove non-volatile impurities and water.
Materials:
-
This compound (technical grade)
-
Anhydrous calcium chloride (CaCl₂) or other suitable drying agent
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
Procedure:
-
Drying: Add a suitable amount of anhydrous calcium chloride to the this compound in a flask. Stopper the flask and let it stand for at least 4 hours, occasionally swirling.
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry.
-
Distillation: Decant the dried this compound into the distillation flask, leaving the drying agent behind. Add a few boiling chips.
-
Heat the flask gently with the heating mantle.
-
Collect the fraction that boils at the expected boiling point range of this compound (127-130 °C).
-
Storage: Store the purified solvent over molecular sieves to maintain dryness.
Protocol 2: General Procedure for a Suzuki Coupling Reaction using a Non-polar Solvent
This protocol provides a general method for a Suzuki coupling reaction where a non-polar solvent like this compound could be employed, particularly for high-temperature reactions.
Materials:
-
Aryl halide (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
This compound (anhydrous, 10 mL)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the reaction vessel, add the aryl halide, aryl boronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add anhydrous this compound via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: Troubleshooting decision tree for experiments involving this compound.
Caption: Simplified signaling pathway for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Cyclohexane, 1,2-dimethyl-, trans- (CAS 6876-23-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. phenomenex.com [phenomenex.com]
- 3. cis-1,2-dimethylcyclohexane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound | C8H16 | CID 11416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. youtube.com [youtube.com]
- 12. allen.in [allen.in]
- 13. Synthesis routes of 1,1-Dimethylcyclohexane [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Experimental and Computational Conformational Energies of 1,2-Dimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimentally determined and computationally calculated conformational energies for the stereoisomers of 1,2-dimethylcyclohexane. Understanding the energetic preferences of substituted cyclohexanes is fundamental in various fields, including stereochemistry, medicinal chemistry, and materials science, as conformational changes can significantly impact molecular properties and biological activity. This document summarizes quantitative data, details experimental and computational methodologies, and presents logical relationships through diagrams to aid in the selection of appropriate methods for conformational analysis.
Conformational Isomers of this compound
This compound exists as two stereoisomers: cis and trans. The chair conformation of the cyclohexane (B81311) ring is the most stable, and the orientation of the two methyl groups (axial or equatorial) dictates the overall conformational energy.
-
cis-1,2-Dimethylcyclohexane: In the cis isomer, the two methyl groups are on the same side of the ring. This results in two energetically equivalent chair conformers that rapidly interconvert. In each conformer, one methyl group occupies an axial position while the other is in an equatorial position. The primary sources of steric strain are the gauche interaction between the two methyl groups and the 1,3-diaxial interactions between the axial methyl group and the axial hydrogens on the ring. The estimated total steric strain for each conformer is approximately 2.7 kcal/mol.[1]
-
trans-1,2-Dimethylcyclohexane (B1581434): In the trans isomer, the methyl groups are on opposite sides of the ring. This leads to two distinct chair conformers: a diequatorial conformer and a diaxial conformer. The diequatorial conformer is significantly more stable due to reduced steric hindrance. The diaxial conformer experiences four 1,3-diaxial interactions between the methyl groups and axial hydrogens, leading to substantial steric strain. The diequatorial conformer only has a single gauche interaction between the two methyl groups.
Data Presentation: A Comparative Analysis
The following table summarizes the experimentally determined and computationally calculated energy differences (ΔE) between the diaxial and diequatorial conformers of trans-1,2-dimethylcyclohexane. For cis-1,2-dimethylcyclohexane, the two chair conformers are degenerate (ΔE = 0 kcal/mol).
| Method | Description | Energy Difference (kcal/mol) Diaxial vs. Diequatorial (trans-1,2-dimethylcyclohexane) |
| Experimental | ||
| Low-Temperature ¹³C NMR | Direct determination of the conformational equilibrium by integrating signals at low temperatures. | 2.58 ± 0.05 |
| Computational | ||
| Molecular Mechanics (MMFF94) | A force-field method that uses classical mechanics to model molecular interactions. | 3.0+ |
| Molecular Mechanics (MM3) | An advanced force-field method developed by Allinger's group. | ~2.7 (in good agreement with experiment) |
| Density Functional Theory (B3LYP/6-31G(d,p)) | A quantum mechanical method that approximates the electronic structure of the molecule. | 0.69 (mean error against DLPNO-CCSD(T)) |
| Ab Initio (MP2/6-31G(d,p)) | A higher-level quantum mechanical method that provides more accurate electronic structure calculations. | 0.35 (mean error against DLPNO-CCSD(T)) |
| Coupled Cluster (DLPNO-CCSD(T)) | A high-accuracy "gold standard" quantum mechanical method used as a reference. | (Reference for computational comparisons) |
Experimental and Computational Protocols
Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy
The experimental determination of the conformational free energy difference in trans-1,2-dimethylcyclohexane is commonly achieved using low-temperature Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.
Methodology:
-
Sample Preparation: A dilute solution of the this compound isomer is prepared in a suitable solvent that remains liquid at very low temperatures, such as a mixture of deuterated chloroform (B151607) (CDCl₃) and chlorotrifluoromethane (B1293557) (CFCl₃).
-
Cooling: The sample is cooled to a temperature where the rate of chair-to-chair interconversion is slow on the NMR timescale (typically below -60 °C). At these low temperatures, the individual conformers can be observed as separate species.
-
Data Acquisition: ¹³C NMR spectra are recorded at a specific low temperature. For trans-1,2-dimethylcyclohexane, distinct signals for the methyl carbons of the diaxial and diequatorial conformers can be resolved.
-
Integration and Calculation: The relative populations of the two conformers are determined by integrating the areas of their respective NMR signals. The Gibbs free energy difference (ΔG°) is then calculated using the following equation:
ΔG° = -RT ln(K_eq)
where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (the ratio of the populations of the two conformers).
Computational Protocols
A variety of computational methods are employed to calculate the conformational energies of this compound. These methods differ in their theoretical basis, computational cost, and accuracy.
Molecular Mechanics (MM):
-
Force Fields: Methods like MM3, MM4, and MMFF94 use a classical mechanical model where atoms are treated as balls and bonds as springs. The potential energy of a conformation is calculated based on a set of parameters (the force field) that describe bond stretching, angle bending, torsional strain, and non-bonded interactions.
-
Procedure:
-
The 3D structures of the different conformers (e.g., diaxial and diequatorial trans-1,2-dimethylcyclohexane) are built.
-
A geometry optimization is performed to find the lowest energy structure for each conformer.
-
The final steric energies of the optimized conformers are calculated, and the difference between them represents the conformational energy difference.
-
Quantum Mechanics (QM):
-
Ab Initio and Density Functional Theory (DFT): These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule.
-
DFT (e.g., B3LYP): A popular method that balances computational cost and accuracy by approximating the electron correlation energy.[2]
-
Ab Initio (e.g., MP2): A more computationally intensive method that provides a higher level of theory and often greater accuracy.
-
-
Procedure:
-
Initial 3D structures of the conformers are generated.
-
The geometry of each conformer is optimized at a chosen level of theory and basis set (e.g., B3LYP/6-31G(d,p) or MP2/aug-cc-pVTZ).
-
A frequency calculation is typically performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data like the Gibbs free energy.
-
The final energies of the optimized conformers are used to calculate the conformational energy difference.
-
Visualizing Conformational Equilibria
The following diagrams, generated using the DOT language, illustrate the key conformational relationships for the stereoisomers of this compound.
Conclusion
The conformational analysis of this compound provides a clear example of the interplay between steric effects and molecular geometry. For trans-1,2-dimethylcyclohexane, both experimental measurements and a range of computational methods consistently show a significant energy preference for the diequatorial conformer, with the energy difference being approximately 2.6-2.7 kcal/mol. While molecular mechanics methods can provide good estimates, higher-level quantum mechanics calculations, such as MP2, offer results with lower mean errors when compared to gold-standard methods. For cis-1,2-dimethylcyclohexane, the two chair conformers are degenerate, a fact that is well-reproduced by computational models. The choice of method for conformational analysis will depend on the desired accuracy and available computational resources. For rapid screening, molecular mechanics can be effective, while for high-accuracy predictions, DFT or ab initio methods are recommended. Experimental validation, where feasible, remains the ultimate benchmark for computational models.
References
A Comparative Guide to the Quantification of 1,2-Dimethylcyclohexane Isomers: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of isomeric impurities such as the cis and trans isomers of 1,2-Dimethylcyclohexane is critical for ensuring product purity, monitoring chemical reactions, and meeting regulatory standards. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and specificity. This guide provides an objective comparison of a validated GC-MS method with alternative analytical techniques, supported by representative experimental data and detailed protocols.
Method Comparison: GC-MS vs. GC-FID and HPLC
The choice of analytical technique for quantifying this compound isomers depends on the specific requirements of the analysis, including the need for sensitivity, selectivity, and the complexity of the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. GC-MS is highly specific, as it identifies compounds based on both their retention time and their unique mass fragmentation patterns. This makes it the gold standard for isomer identification and quantification, especially in complex mixtures where co-elution is a possibility.[1]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and reliable technique for quantifying hydrocarbons.[2][3] The flame ionization detector is highly sensitive to organic compounds containing carbon atoms. While it offers excellent precision and a wide linear range, it lacks the specificity of a mass spectrometer. Identification is based solely on retention time, which can be less reliable in the presence of interfering compounds with similar chromatographic behavior.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique, but it is generally less suitable for the analysis of volatile, non-polar compounds like this compound. Achieving adequate separation of these isomers on conventional reversed-phase columns is challenging due to their limited interaction with the stationary phase.[4] While specialized normal-phase or alternative stationary phases could be employed, GC-based methods are typically more straightforward and effective for this class of compounds.
Data Presentation: Performance Characteristics
The following tables summarize the typical performance characteristics of a validated GC-MS method compared to a GC-FID method for the quantification of cis- and trans-1,2-Dimethylcyclohexane. The data presented is representative of what can be expected from a properly validated method.
Table 1: Comparison of GC-MS and GC-FID Method Performance
| Validation Parameter | GC-MS | GC-FID | Commentary |
| Specificity | Very High (Mass Spectra Confirmation) | Moderate (Retention Time Based) | GC-MS provides structural information, minimizing the risk of misidentification.[5] |
| **Linearity (R²) ** | ≥ 0.998 | ≥ 0.999 | Both methods demonstrate excellent linearity over the defined concentration range.[6][7] |
| Range (µg/mL) | 0.05 - 100 | 0.5 - 500 | GC-FID typically offers a wider linear dynamic range. |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.0 - 102.0% | Both methods can achieve high accuracy with proper calibration.[8] |
| Precision (RSD%) | |||
| - Repeatability | ≤ 3.0% | ≤ 2.0% | GC-FID often exhibits slightly better repeatability for routine analyses. |
| - Intermediate Precision | ≤ 5.0% | ≤ 4.0% | |
| Limit of Detection (LOD) (µg/mL) | 0.01 | 0.1 | GC-MS is generally more sensitive, allowing for the detection of lower concentrations.[1] |
| Limit of Quantification (LOQ) (µg/mL) | 0.05 | 0.5 | The higher sensitivity of GC-MS translates to a lower limit of quantification.[9] |
| Robustness | Good | Excellent | GC-FID is often considered more robust and less susceptible to matrix interference. |
Experimental Protocols
A successful analysis of this compound isomers by GC-MS or GC-FID is contingent upon optimized instrumental parameters and meticulous sample preparation.
GC-MS Method Protocol
1. Sample Preparation:
-
Prepare a stock solution of a certified reference standard mixture of cis- and trans-1,2-Dimethylcyclohexane in a suitable volatile solvent (e.g., hexane).
-
Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.05 to 100 µg/mL).
-
Prepare an internal standard (e.g., Toluene-d8) stock solution and add a consistent amount to all standards and samples.
-
Dilute unknown samples with the solvent to fall within the calibration range.
2. Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 100°C.
-
Hold: 2 minutes at 100°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-200) for identification.
-
SIM Ions for this compound: m/z 82, 97, 112.
-
SIM Ions for Toluene-d8 (IS): m/z 98, 100.
-
Method Validation Procedure
A comprehensive validation of the GC-MS method should be performed according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters include:
-
Specificity: Analyze blank solvent, a mixture of isomers, and samples spiked with potential impurities to demonstrate the absence of interference at the retention times of the target analytes and internal standard.
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. The correlation coefficient (R²) should be ≥ 0.995.
-
Accuracy: Perform recovery studies by spiking a known amount of the isomers into a sample matrix at three different concentration levels (low, medium, and high). The mean recovery should be within 95-105%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD over the two days should be ≤ 3%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Mandatory Visualization
Caption: Workflow for the validation of a GC-MS analytical method.
Caption: Comparison of key features for GC-MS, GC-FID, and HPLC.
References
- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 2. scielo.org.co [scielo.org.co]
- 3. sciepub.com [sciepub.com]
- 4. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scielo.org.co [scielo.org.co]
- 9. Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE) [scirp.org]
1,2-Dimethylcyclohexane vs. other chiral auxiliaries in asymmetric synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the asymmetric aldol (B89426) reaction stands as a cornerstone for stereoselective carbon-carbon bond formation. The choice of a chiral controller is paramount to achieving high levels of stereoselectivity. This guide provides an objective comparison of several prominent strategies, moving from the initially proposed topic of 1,2-dimethylcyclohexane derivatives to a broader and more practical analysis of established chiral auxiliaries and organocatalysts.
While this compound itself is not commonly employed as a chiral auxiliary, its structural analogues, specifically trans-1,2-diaminocyclohexane (DACH) and its derivatives, have emerged as powerful chiral ligands and organocatalysts. This guide compares the performance of a DACH-derived organocatalyst against three of the most reliable and widely utilized covalently-bound chiral auxiliaries: Evans Oxazolidinones, Oppolzer's Camphorsultam, and Enders' SAMP/RAMP Hydrazones in the context of asymmetric aldol and related α-functionalization reactions.
Performance Comparison of Chiral Controllers
The efficacy of a chiral controller is evaluated by its ability to induce high stereoselectivity, typically measured as diastereomeric ratio (d.r.) or diastereomeric excess (d.e.), and enantiomeric excess (e.e.), alongside the chemical yield of the desired product. The following table summarizes the performance of these four distinct systems in representative asymmetric aldol or alkylation reactions.
Disclaimer: The data presented is compiled from various literature sources. Direct comparison of absolute values should be approached with caution as reaction conditions, substrates, and electrophiles may vary between studies. The selected examples are chosen to be representative of the performance of each chiral system.
| Chiral System | Role | Representative Reaction | Diastereoselectivity (anti:syn or d.r.) | Enantioselectivity (e.e.) | Yield (%) |
| (1R,2R)-Diaminocyclohexane Derivative | Organocatalyst | Cyclohexanone (B45756) + 4-Nitrobenzaldehyde (B150856) | >20:1 (anti:syn) | 94% | 78%[1] |
| Evans Oxazolidinone | Covalent Auxiliary | N-Propionyl Imide + Isobutyraldehyde | >99:1 (syn:anti) | >99% | 85%[2] |
| Oppolzer's Camphorsultam | Covalent Auxiliary | N-Propionyl Sultam + Benzaldehyde | 98:2 (anti:syn) | >98% | 85% |
| Enders' SAMP Hydrazone | Covalent Auxiliary | Cyclohexanone Hydrazone + MeI (Alkylation) | >95% d.e. | >95% | ~70% |
Mechanisms of Stereocontrol & Logical Workflow
The stereochemical outcome in these reactions is governed by distinct mechanistic principles. Understanding these models is crucial for rational catalyst or auxiliary selection.
(1R,2R)-Diaminocyclohexane (DACH) - Enamine Catalysis
DACH derivatives act as organocatalysts, forming a chiral enamine intermediate with the ketone. The bulky cyclohexane (B81311) backbone effectively shields one face of the enamine, directing the incoming aldehyde to the opposite face. An acidic co-catalyst activates the aldehyde and participates in a hydrogen-bonded, chair-like transition state.
Caption: Logical workflow for a DACH-organocatalyzed asymmetric aldol reaction.
Evans Oxazolidinone - Acyclic Stereocontrol via Chelation
Evans auxiliaries provide excellent stereocontrol through the formation of a rigid, chelated (Z)-boron enolate. The reaction proceeds via a six-membered, chair-like Zimmerman-Traxler transition state.[3][4][5] The bulky substituent on the oxazolidinone ring (e.g., benzyl (B1604629) or isopropyl) effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side, thus dictating the absolute stereochemistry of the two newly formed chiral centers.[6][7]
Caption: Stereocontrol pathway for an Evans auxiliary-mediated aldol reaction.
Enders' SAMP/RAMP - Azaenolate Alkylation
The Enders' method involves the formation of a chiral hydrazone from the ketone and the SAMP or RAMP auxiliary.[8] Deprotonation with a strong base like LDA generates a rigid, internally chelated lithium azaenolate.[9] The pyrrolidine (B122466) ring of the auxiliary blocks the top face of the azaenolate, forcing the electrophile (e.g., an alkyl halide) to approach from the less hindered bottom face, leading to high stereoselectivity.[10][11]
Caption: Experimental workflow for asymmetric alkylation using Enders' SAMP auxiliary.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. The following are representative protocols for the chiral systems discussed.
Protocol 1: Asymmetric Aldol Reaction via DACH-Derivative Organocatalysis
Reaction: Cyclohexanone + 4-Nitrobenzaldehyde
-
Catalyst Formation/Reaction Setup: To a solution of 4-nitrobenzaldehyde (1.0 mmol) in a mixed solvent of MeOH/H₂O, (1R,2R)-diaminocyclohexane (0.1 mmol, 10 mol%) and a co-catalyst such as hexanedioic acid (0.1 mmol, 10 mol%) are added.
-
Addition of Nucleophile: Cyclohexanone (2.0 mmol, 2.0 equivalents) is added to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours and monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired anti-aldol product.[1]
-
Characterization: The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Protocol 2: Evans Asymmetric Aldol Reaction
Reaction: N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone + Isobutyraldehyde
-
Enolate Formation: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C under an argon atmosphere. Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of triethylamine (B128534) (1.2 eq). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.[12]
-
Aldol Addition: Isobutyraldehyde (1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.[12]
-
Work-up: The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer, followed by methanol. The mixture is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over MgSO₄, filtered, and concentrated.[2][12]
-
Auxiliary Cleavage: The purified aldol adduct is dissolved in a 2:1 mixture of THF and water at 0 °C. 30% aqueous hydrogen peroxide (4.0 eq) is added dropwise, followed by a 0.5 M aqueous solution of LiOH (2.0 eq). The mixture is stirred until cleavage is complete. The chiral auxiliary is recovered by extraction, and the desired β-hydroxy carboxylic acid is isolated from the aqueous phase after acidification.[12]
-
Characterization: The diastereoselectivity of the aldol adduct is determined by ¹H NMR analysis. The enantiomeric excess of the final product is determined by chiral HPLC or GC analysis.
Protocol 3: Enders' Asymmetric Alkylation using SAMP Hydrazone
Reaction: Cyclohexanone + Methyl Iodide
-
Hydrazone Formation: To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq) in anhydrous ether, add cyclohexanone (1.0 eq). The mixture is stirred at room temperature until formation is complete, typically monitored by the disappearance of the ketone via TLC or GC. The solvent is removed under reduced pressure.[13]
-
Azaenolate Formation and Alkylation: The crude hydrazone is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere. A solution of lithium diisopropylamide (LDA) (1.2 eq) is added dropwise, and the mixture is stirred for 2-4 hours at this temperature. The reaction is then cooled to -100 °C, and methyl iodide (1.5 eq) is added. The solution is allowed to warm slowly to room temperature overnight.[14]
-
Work-up: The reaction is quenched with water, and the product is extracted with ether. The organic layer is dried over MgSO₄, filtered, and concentrated.
-
Auxiliary Cleavage: The crude alkylated hydrazone is dissolved in CH₂Cl₂ and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction is then purged with oxygen or nitrogen, and a reducing agent (e.g., triphenylphosphine (B44618) or dimethyl sulfide) is added. After work-up, the crude (R)-2-methylcyclohexanone is purified by distillation or chromatography.[8]
-
Characterization: The enantiomeric excess is determined by chiral GC analysis.
Conclusion
The selection of a chiral controller for an asymmetric aldol or alkylation reaction depends on several factors, including the desired stereoisomer, substrate scope, scalability, and the cost and recoverability of the chiral source.
-
DACH-based organocatalysts offer an attractive, metal-free alternative that operates through an enamine mechanism, typically providing high anti-diastereoselectivity for cyclic ketones.
-
Evans oxazolidinones are exceptionally reliable for producing syn-aldol products with predictable and often near-perfect stereocontrol, governed by a rigid Zimmerman-Traxler transition state. The auxiliary is readily cleaved and can be recovered in high yield.[7]
-
Oppolzer's camphorsultam is a robust and highly crystalline auxiliary, which can facilitate purification by crystallization. It is versatile and can be tuned by the choice of Lewis acid to favor either syn or anti aldol products.[15][16]
-
Enders' SAMP/RAMP hydrazones provide a powerful method for the asymmetric α-alkylation of ketones and aldehydes. The method offers excellent stereocontrol and predictability, with both enantiomers of the auxiliary being readily available.[13]
Ultimately, the data and protocols presented in this guide serve as a foundation for researchers to make an informed decision based on the specific requirements of their synthetic targets. Each method represents a highly optimized and powerful tool in the arsenal (B13267) of the modern synthetic chemist.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. web.mit.edu [web.mit.edu]
- 14. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for 1,2-Dimethylcyclohexane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,2-dimethylcyclohexane, a crucial intermediate in various chemical industries and a model compound for studying stereoselectivity in catalysis, is predominantly achieved through the hydrogenation of o-xylene (B151617). The choice of catalytic system is paramount in determining the efficiency, selectivity, and overall viability of this process. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The efficacy of a catalytic system for o-xylene hydrogenation is evaluated based on its activity (conversion of o-xylene) and its selectivity towards the desired cis- and trans-1,2-dimethylcyclohexane (B1581434) isomers. The following table summarizes the performance of different catalysts under various reaction conditions.
| Catalyst | Support | Temperature (°C) | Pressure (atm) | o-Xylene Conversion (%) | Selectivity to this compound (%) | cis:trans Ratio | Reference |
| Pt | γ-Alumina | 157-247 | Atmospheric | Variable | Only cis- and trans-1,2-dimethylcyclohexane produced | Varies with temperature and catalyst precursor | [1][2][3] |
| Pt-Ce | Alumina | Not specified | Atmospheric | Increased activity with Ce | Kinetically preferred cis-isomer formation is increased | Higher cis selectivity | [4] |
| Ni Nanoparticles | Inerton NAW–DMCS | 150-220 | 2 | High | Not specified | Not specified | [5] |
| CoMoSₓ | γ-Al₂O₃ | Not specified | High H₂ pressure | Higher than NiMoSₓ | Drives more preferentially to isomers and hydrogenated isomers of o-xylene | Not specified | [6][7] |
| NiMoSₓ | γ-Al₂O₃ | Not specified | High H₂ pressure | Lower than CoMoSₓ | ~50% to cis-/trans-1,2-dimethylcyclohexanes | Not specified | [6][7] |
| Ru | CN-SBA-15 | 100 | ~20 | High | 99% yield of this compound | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for catalyst preparation and hydrogenation reactions.
Protocol 1: Gas-Phase Hydrogenation of o-Xylene over Pt/Al₂O₃
Catalyst Preparation:
-
A Pt/γ-Al₂O₃ catalyst is prepared using a chlorine-containing precursor.
-
The catalyst is characterized by H₂ chemisorption, energy-dispersive X-ray analysis, and XPS.
Hydrogenation Reaction:
-
The gas-phase hydrogenation is carried out in a continuous flow microreactor.[4]
-
The catalyst is placed in the reactor and pre-treated in-situ.
-
The reaction is conducted at temperatures ranging from 430–520 K and atmospheric pressure.[1][3]
-
A hydrogen partial pressure of 0.19–0.36 atm and an o-xylene partial pressure of 0.04–0.10 atm are maintained.[1]
-
The products, exclusively cis- and trans-1,2-dimethylcyclohexane, are analyzed.[1]
-
To ensure accurate kinetic data, the catalyst is reactivated before each measurement, and the steady-state activity is extrapolated to the initial activity to account for rapid reversible deactivation.[3]
Protocol 2: Aqueous-Phase Hydrogenation of o-Xylene over Ru/CN-SBA-15
Catalyst Synthesis:
-
The Ru/CN-SBA-15 catalyst is synthesized for use in aqueous-phase reactions.
Hydrogenation Reaction:
-
The hydrogenation of o-xylene is performed in water.
-
The reaction is carried out at 100°C under a pressure of 15001.5 Torr for 5 hours.
-
This system demonstrates high conversion, achieving a 99% yield of this compound.[8]
Reaction Pathways and Mechanisms
The hydrogenation of o-xylene to this compound can proceed through different pathways, influencing the final product distribution. The catalyst's properties, particularly its acidity, play a significant role in directing the reaction.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.abo.fi [research.abo.fi]
- 4. asianpubs.org [asianpubs.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Validating ¹H NMR Assignments of 1,2-Dimethylcyclohexane Protons
For Researchers, Scientists, and Drug Development Professionals
The accurate structural elucidation of cyclic molecules is a cornerstone of chemical and pharmaceutical research. For substituted cyclohexanes like 1,2-dimethylcyclohexane, which exists as cis and trans diastereomers, unambiguous assignment of proton Nuclear Magnetic Resonance (¹H NMR) signals is critical. These isomers exhibit distinct spatial arrangements of their methyl groups, leading to subtle but significant differences in their NMR spectra. This guide provides a comparative overview of methods used to validate these proton assignments, supported by experimental data and detailed protocols.
Quantitative ¹H NMR Data Comparison
The primary method for assigning proton signals is through the analysis of their chemical shifts (δ), multiplicities, and coupling constants (J). The conformational chair flips of the cyclohexane (B81311) ring influence the axial and equatorial positions of the protons, affecting their shielding environment. Below is a summary of typical ¹H NMR data for the cis and trans isomers of this compound.
| Isomer | Proton Environment | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) |
| cis-1,2-Dimethylcyclohexane | Ring Protons (CH, CH₂) | 1.15 - 1.88 | Multiplet | - |
| Methyl Protons (CH₃) | ~0.83 | Doublet | ~6.6 Hz[1] | |
| trans-1,2-Dimethylcyclohexane | Ring Protons (CH, CH₂) | 0.96 - 1.78 | Multiplet | - |
| Methyl Protons (CH₃) | ~0.89 | Doublet | - |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) and can vary slightly based on the solvent and spectrometer frequency.
The differentiation between the isomers based solely on this 1D ¹H NMR data can be challenging due to overlapping multiplet signals of the ring protons. The slight upfield shift of the methyl protons in the cis isomer compared to the trans isomer is an indicator, but for definitive validation, further experimental techniques are required.
Validation Workflow
The logical flow for acquiring and validating the NMR assignments for this compound isomers is outlined below. This process ensures a systematic approach from sample preparation to the final, confirmed structural assignment.
Caption: Workflow for NMR-based validation of this compound isomers.
Experimental Protocols
¹H NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a 1D ¹H NMR spectrum.
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.1% TMS as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.[2]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A range covering approximately -1 to 10 ppm.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Nuclear Overhauser Effect Spectroscopy (NOESY)
For an unambiguous stereochemical assignment, a 2D NOESY experiment is the method of choice. This technique detects through-space correlations between protons that are in close proximity (typically < 5 Å), irrespective of through-bond coupling.[3]
-
Experimental Setup: The same sample prepared for ¹H NMR can be used.
-
Pulse Sequence: A standard phase-sensitive NOESY pulse sequence is employed.
-
Key Parameters:
-
Mixing Time (d8): This is a crucial parameter. A range of mixing times (e.g., 300-800 ms) should be tested to optimize the NOE cross-peaks.
-
Number of Increments: 256-512 in the indirect dimension (t1).
-
Number of Scans: 8-16 per increment.
-
-
Data Analysis: The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and off-diagonal cross-peaks. A cross-peak between two protons indicates they are close in space.
Comparative Validation: 1D ¹H NMR vs. 2D NOESY
-
1D ¹H NMR: Provides foundational information about the electronic environment of protons. For this compound, it can suggest the isomer based on the chemical shifts of the methyl groups. However, severe signal overlap from the ring protons often prevents a conclusive assignment.
-
2D NOESY: This is the definitive method for distinguishing the cis and trans isomers.
-
For cis-1,2-Dimethylcyclohexane: The two methyl groups are on the same face of the cyclohexane ring (one axial, one equatorial in the most stable chair conformation). This proximity will result in a clear NOE cross-peak between the signals of the two methyl groups in the NOESY spectrum.
-
For trans-1,2-Dimethylcyclohexane: In its most stable diequatorial conformation, the two methyl groups are on opposite faces of the ring and are far apart. Consequently, no NOE cross-peak will be observed between the methyl proton signals.[3][4]
-
This clear difference in the NOESY data provides an irrefutable validation of the stereochemical assignment that complements and confirms the initial hypotheses drawn from the 1D ¹H NMR spectrum.
Logical Relationship Diagram
The decision-making process for assigning the correct isomer based on the combination of NMR experiments can be visualized as follows.
Caption: Decision tree for isomer assignment using NOESY.
References
Navigating the Conformational Landscape: A Comparative Analysis of Chair and Boat Conformations in 1,2-Dimethylcyclohexane
The study of conformational isomers, particularly in substituted cyclohexanes, is fundamental to understanding molecular behavior and reactivity in drug development and materials science. Among the various conformations that cyclohexane (B81311) and its derivatives can adopt, the chair and boat forms represent two key energy states. While it is widely accepted that the chair conformation is more stable than the boat, the energetic penalties associated with the boat form in substituted cyclohexanes like 1,2-dimethylcyclohexane are crucial for a complete understanding of their dynamic behavior.
Unraveling the Energetic Hierarchy: A Quantitative Comparison
The relative stabilities of the different conformations of cis- and trans-1,2-dimethylcyclohexane (B1581434) can be quantified by their thermodynamic parameters, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Computational studies, employing methods such as density functional theory (DFT), provide valuable insights into the energy landscape of these molecules.
For cis-1,2-dimethylcyclohexane, the two chair conformations, where one methyl group is axial and the other is equatorial, are enantiomeric and therefore possess equal energy. The diequatorial-like twist-boat conformation is calculated to be significantly less stable.
In the case of trans-1,2-dimethylcyclohexane, the diequatorial chair conformation is the most stable. The diaxial chair conformation is considerably higher in energy due to significant 1,3-diaxial interactions. The twist-boat conformation lies at an intermediate energy level between the two chair forms.
The boat conformation itself is generally not a stable minimum but rather a transition state between twist-boat conformations.
Table 1: Calculated Relative Energies of this compound Conformers
| Isomer | Conformation | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Entropy (ΔS) (cal/mol·K) |
| cis-1,2-Dimethylcyclohexane | Chair (a,e) | 0.00 | 0.00 | 0.00 |
| Twist-Boat | 5.8 | 5.5 | -1.0 | |
| trans-1,2-Dimethylcyclohexane | Chair (e,e) | 0.00 | 0.00 | 0.00 |
| Twist-Boat | 5.5 | 5.5 | 0.0 | |
| Chair (a,a) | 2.7 | 2.7 | 0.0 |
Data sourced from computational studies.
The Structural Basis of Stability
The pronounced stability of the chair conformation stems from its geometry, which allows for all carbon-hydrogen bonds to be staggered, thus minimizing torsional strain. In contrast, the boat conformation forces some of the C-H bonds into an eclipsed arrangement, leading to increased torsional strain. Furthermore, the "flagpole" hydrogens in the boat conformation experience significant steric repulsion.
In cis-1,2-dimethylcyclohexane, the chair conformation has one axial and one equatorial methyl group. While the axial methyl group introduces some steric strain through 1,3-diaxial interactions with hydrogens, this is the lowest energy state for the cis isomer.
For trans-1,2-dimethylcyclohexane, the diequatorial chair conformation places both bulky methyl groups in the more sterically favorable equatorial positions, minimizing 1,3-diaxial interactions.[1][2] The diaxial conformer, with both methyl groups in axial positions, suffers from significant steric repulsion between the axial methyl groups and the axial hydrogens on the ring, rendering it much less stable.[1][2]
Experimental Determination of Conformational Equilibria
Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique used to probe the conformational dynamics of molecules like this compound. By recording NMR spectra at different temperatures, researchers can "freeze out" the interconversion between different conformers and determine their relative populations, which can then be used to calculate the Gibbs free energy difference between them.
Experimental Protocol: Variable Temperature NMR Spectroscopy
Objective: To determine the Gibbs free energy difference (ΔG°) between the chair conformers of trans-1,2-dimethylcyclohexane.
Materials:
-
High-resolution NMR spectrometer equipped with a variable temperature unit.
-
High-quality NMR tubes (e.g., Wilmad 535-PP or equivalent).
-
trans-1,2-dimethylcyclohexane.
-
Deuterated solvent with a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).
-
Internal standard (e.g., tetramethylsilane, TMS).
Procedure:
-
Sample Preparation: Prepare a dilute solution (approx. 5-10 mg/mL) of trans-1,2-dimethylcyclohexane in the chosen deuterated solvent. Add a small amount of TMS as an internal reference.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.
-
Low-Temperature Measurements:
-
Cool the NMR probe to a low temperature where the ring-flip of the cyclohexane is slow on the NMR timescale (e.g., starting at 200 K and decreasing in 10 K increments).
-
Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring the spectrum.
-
At each temperature, acquire a ¹H NMR spectrum. As the temperature is lowered, the signals corresponding to the axial and equatorial protons of the two chair conformers will broaden, coalesce, and eventually sharpen into separate sets of peaks for each conformer.
-
-
Data Analysis:
-
At the lowest temperature where distinct signals for the diequatorial and diaxial conformers are observed, integrate the corresponding peaks to determine the relative populations of the two conformers.
-
Calculate the equilibrium constant (K_eq) from the ratio of the integrals of the diequatorial to the diaxial conformer.
-
Use the following equation to calculate the Gibbs free energy difference (ΔG°): ΔG° = -RT ln(K_eq) where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.
-
Visualizing Conformational Relationships
The interconversion between the different conformations of this compound can be represented as a signaling pathway, illustrating the energetic relationships between the various forms.
References
A Comparative Guide to GC Columns for the Separation of 1,2-Dimethylcyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
The successful separation of geometric isomers, such as the cis and trans forms of 1,2-dimethylcyclohexane, is a critical task in various fields, from petrochemical analysis to pharmaceutical development. The choice of the gas chromatography (GC) column is paramount in achieving the desired resolution. This guide provides an objective comparison of different GC columns for this specific application, supported by available experimental data, to aid researchers in selecting the optimal column for their needs.
Performance Comparison of GC Columns
Achieving baseline separation of cis- and trans-1,2-dimethylcyclohexane (B1581434), which have very similar boiling points, requires a stationary phase that can exploit subtle differences in their molecular shape and polarity. Below is a summary of the performance of various GC columns, ranging from common non-polar and polar phases to more specialized chiral and novel stationary phases.
| GC Column (Stationary Phase) | Column Dimensions | Temperature Program | Carrier Gas (Flow/Pressure) | Observations & Performance |
| Specialized Columns | ||||
| Chirasil-Dex (Chiral)[1] | 25 m x 0.25 mm ID, 0.25 µm film thickness | Isothermal at 25°C[1] | Helium at 80 kPa[1] | Excellent separation of both cis- and trans-1,2-dimethylcyclohexane isomers. The trans-isomer is resolved into its enantiomers, while the cis-isomer elutes as a single peak.[1] |
| C6A-C10 (Calixarene)[2] | Not Specified | 40°C (1 min), then 10°C/min to 90°C[2] | Not Specified (23.7 cm/s)[2] | Good separation of the cis and trans isomers is reported.[2] |
| Standard Columns | ||||
| Non-Polar (e.g., DB-1, Rxi-1ms, SPB-1) | General Recommendation: 30 m x 0.25 mm ID, 0.25 µm film thickness | Starting Point: 40°C (2 min), then 5°C/min to 100°C | Helium (1-1.5 mL/min) | Separation is primarily based on boiling point differences. Due to the very close boiling points of the isomers, complete baseline separation on a standard non-polar column is challenging and may result in co-elution or poor resolution. |
| Mid-Polar (e.g., DB-5, Rxi-5Sil MS) | General Recommendation: 30 m x 0.25 mm ID, 0.25 µm film thickness | Starting Point: 40°C (2 min), then 5°C/min to 120°C | Helium (1-1.5 mL/min) | The introduction of some phenyl content may slightly improve selectivity compared to 100% dimethylpolysiloxane phases, but achieving baseline separation remains difficult. |
| Polar (e.g., DB-WAX) | General Recommendation: 30 m x 0.25 mm ID, 0.25 µm film thickness | Starting Point: 50°C (2 min), then 5°C/min to 150°C | Helium (1-1.5 mL/min) | The polyethylene (B3416737) glycol (PEG) phase offers different selectivity based on polarity and may provide better separation than non-polar columns for these isomers.[3] However, specific performance data for this compound is not readily available. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing work. Below are the experimental protocols for the specialized columns that have demonstrated successful separation of this compound isomers.
Chirasil-Dex Column Protocol[1]
-
Column: Fused-silica capillary column coated with Chirasil-Dex.
-
Dimensions: 25 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Pressure: 80 kPa.
-
Oven Temperature: Isothermal at 25°C.
-
Detector: Flame Ionization Detector (FID) is suitable.
-
Injection: Split injection is appropriate for standard solutions.
C6A-C10 (Calixarene) Column Protocol[2]
-
Column: Capillary column statically coated with p-tert-butyl(tetradecyloxy)calix[4]arene (C6A-C10).
-
Carrier Gas: Not specified, flow rate of 23.7 cm/s.[2]
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 1 minute.
-
Ramp: 10°C per minute to 90°C.
-
-
Detector: Flame Ionization Detector (FID) is suitable.
-
Injection: Split injection.
Logical Workflow for GC Column Selection
The selection of an appropriate GC column for separating this compound isomers involves a logical progression of steps, as illustrated in the workflow diagram below. The primary consideration is the required level of separation (i.e., separation of geometric isomers versus enantiomers) and the availability of specialized columns.
Caption: Workflow for selecting a GC column for this compound separation.
Conclusion
The separation of cis- and trans-1,2-dimethylcyclohexane is a challenging application that often necessitates the use of specialized GC columns. Chiral stationary phases, such as Chirasil-Dex, provide the highest degree of separation, capable of resolving not only the geometric isomers but also the enantiomers of the trans-isomer.[1] Novel stationary phases based on calixarenes have also demonstrated good performance in separating the cis and trans isomers.[2]
For laboratories equipped with standard GC columns, achieving baseline separation can be difficult. While polar columns like those with a polyethylene glycol (WAX) stationary phase may offer better selectivity than non-polar columns, optimization of the temperature program and flow rate is critical. Researchers should consider the specific requirements of their analysis, including the need for enantiomeric separation and the availability of specialized columns, when making their selection. For routine analysis where baseline separation of the geometric isomers is the primary goal and specialized columns are not available, a polar stationary phase would be the recommended starting point for method development.
References
Steric Strain and Reactivity: A Comparative Analysis of 1,2-Dimethylcyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic chemistry and drug design, understanding the intricate relationship between a molecule's three-dimensional structure and its chemical reactivity is paramount. The isomers of 1,2-dimethylcyclohexane, cis and trans, serve as a classic and compelling case study for elucidating the profound impact of steric strain on reaction pathways and rates. This guide provides an in-depth comparison of these isomers, supported by experimental data, to illustrate how subtle differences in stereochemistry can dictate chemical behavior, a critical consideration in the development of conformationally restricted therapeutic agents.
Conformational Landscape and Steric Strain
The reactivity of cyclohexane (B81311) derivatives is intrinsically linked to the energetics of their chair conformations. The steric strain within these conformations, arising from unfavorable non-bonded interactions, plays a decisive role in determining the ground-state energy of the molecule and the activation energy of a reaction.
In cis-1,2-dimethylcyclohexane (B165935), one methyl group is compelled to occupy an axial position while the other is equatorial in either of its rapidly interconverting chair conformations.[1][2] The axial methyl group experiences significant steric hindrance from the two axial hydrogens on the same face of the ring (1,3-diaxial interactions).[3] This, in addition to the gauche interaction between the two adjacent methyl groups, results in a notable amount of steric strain.[3]
Conversely, trans-1,2-dimethylcyclohexane (B1581434) can adopt a chair conformation where both methyl groups are in the more stable equatorial positions, thus avoiding the high-energy 1,3-diaxial interactions.[2] While a diaxial conformation is theoretically possible, it is energetically highly unfavorable. The diequatorial conformer is therefore the overwhelmingly predominant form at equilibrium.
Table 1: Comparison of Steric Strain in this compound Isomers
| Isomer | Most Stable Conformation | Key Steric Interactions | Estimated Strain Energy (kcal/mol) |
| cis-1,2-Dimethylcyclohexane | One methyl axial, one methyl equatorial | Two 1,3-diaxial (CH₃-H), one gauche (CH₃-CH₃) | ~2.7[3] |
| trans-1,2-Dimethylcyclohexane | Both methyls equatorial | One gauche (CH₃-CH₃) | ~0.9 |
Note: Strain energy values are estimations based on A-values and gauche interactions. The A-value for a methyl group, representing the energy cost of it being in an axial position, is approximately 1.8 kcal/mol.
The Influence of Steric Strain on Reactivity: An E2 Elimination Case Study
The principles of stereoelectronics dictate that for an E2 (bimolecular elimination) reaction to proceed efficiently, the leaving group and a β-hydrogen must be in an anti-periplanar (trans-diaxial) arrangement.[4][5] This geometric requirement has profound consequences for the reactivity of the this compound isomers.
For a derivative of cis-1,2-dimethylcyclohexane (e.g., a tosylate or halide), the conformation with an axial leaving group also places one of the methyl groups in an equatorial position. This conformation is relatively stable and allows for a trans-diaxial arrangement with a β-hydrogen, facilitating a rapid E2 elimination.[6]
In contrast, for a derivative of trans-1,2-dimethylcyclohexane, the most stable diequatorial conformation does not have an axial leaving group.[5] For the E2 reaction to occur, the molecule must adopt the high-energy diaxial conformation.[5] The significant energy barrier to achieving this reactive conformation results in a much slower elimination rate compared to the cis isomer.[6]
While direct quantitative rate data for the E2 elimination of 1,2-dimethylcyclohexyl derivatives is sparse in readily available literature, studies on analogous systems, such as the 2-methyl-4-tert-butylcyclohexyl tosylates, provide compelling evidence for this principle. The tert-butyl group effectively "locks" the conformation, allowing for a clear demonstration of the effect of axial versus equatorial leaving groups on reactivity. In these systems, isomers with an axial leaving group undergo elimination significantly faster than those with an equatorial leaving group.
Table 2: Qualitative and Analogous Quantitative Reactivity in E2 Elimination
| Substrate Isomer | Leaving Group Orientation in Reactive Conformation | Relative E2 Reaction Rate | Major Elimination Product |
| cis-1,2-Dimethylcyclohexyl derivative (Analogous to cis-2-methyl-4-tert-butylcyclohexyl tosylate) | Axial | Fast | 1,2-Dimethylcyclohexene (Zaitsev product) |
| trans-1,2-Dimethylcyclohexyl derivative (Analogous to trans-2-methyl-4-tert-butylcyclohexyl tosylate) | Axial (in high-energy diaxial conformer) | Very Slow | 2,3-Dimethylcyclohexene (Hofmann-type product, depending on available anti-periplanar hydrogens) |
Note: The relative rates are based on the principles of conformational analysis and data from analogous systems. The major product can vary depending on the specific substitution pattern and the base used.
Experimental Protocols
General Procedure for E2 Elimination of a Cyclohexyl Tosylate
This protocol is a generalized procedure for the E2 elimination of a substituted cyclohexyl tosylate using a strong, non-nucleophilic base like potassium tert-butoxide.[7][8]
Materials:
-
Substituted cyclohexyl tosylate (e.g., cis- or trans-1,2-dimethylcyclohexyl tosylate)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (B103910) or another suitable aprotic solvent (e.g., THF, DMSO)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for product analysis (Gas Chromatography-Mass Spectrometry, NMR)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the cyclohexyl tosylate in the chosen anhydrous solvent.
-
Add a solution of potassium tert-butoxide (typically 1.5-2.0 equivalents) in the same solvent dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography or distillation.
-
Characterize the product(s) and determine the yield and product distribution using GC-MS and NMR spectroscopy.
Visualizing the Correlation
The following diagrams illustrate the key concepts discussed.
Caption: Steric strain in cis-1,2-dimethylcyclohexane.
Caption: Minimal steric strain in trans-1,2-dimethylcyclohexane.
Caption: Correlation of conformation with E2 reactivity.
Conclusion
The comparative analysis of cis- and trans-1,2-dimethylcyclohexane isomers unequivocally demonstrates that steric strain is a powerful determinant of chemical reactivity. The greater inherent strain in the cis isomer, due to the unavoidable axial methyl group, paradoxically leads to a more reactive substrate in E2 elimination reactions because a reactive conformation with an axial leaving group is readily accessible. Conversely, the less strained trans isomer is significantly less reactive in E2 eliminations as it must overcome a substantial energy barrier to adopt the necessary trans-diaxial conformation. These principles are fundamental to medicinal chemistry and drug development, where the conformational locking of a molecule can be strategically employed to enhance desired reactivity or to improve metabolic stability by impeding unwanted reactions. A thorough understanding of these steric and stereoelectronic effects is therefore indispensable for the rational design of novel therapeutics.
References
- 1. Stereochemical studies. Part XLVI. The 2-alkylcyclohexyl tosylate solvolysis problem: the solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 4. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
A Comparative Analysis of 1,2-, 1,3-, and 1,4-Dimethylcyclohexane Stability
This guide provides a comprehensive comparison of the relative stabilities of 1,2-, 1,3-, and 1,4-dimethylcyclohexane (B1583520) isomers. The analysis is supported by experimental heat of combustion data and a discussion of the underlying principles of conformational analysis, including steric strain from 1,3-diaxial and gauche interactions.
Data Presentation
The stability of a molecule is inversely proportional to its potential energy. A lower heat of combustion indicates a more stable isomer, as it possesses less internal energy to be released. The following table summarizes the experimentally determined standard enthalpy of combustion (ΔH°c) for the cis and trans isomers of 1,2-, 1,3-, and 1,4-dimethylcyclohexane.
| Isomer | Stereoisomer | Standard Enthalpy of Combustion (ΔH°c) (kJ/mol) | Relative Stability Ranking (1 = most stable) |
| 1,2-Dimethylcyclohexane | trans | -5216.5 | 2 |
| cis | -5222.0 | 3 | |
| 1,3-Dimethylcyclohexane | cis | -5212.7 | 1 |
| trans | -5222.9 | 4 | |
| 1,4-Dimethylcyclohexane | trans | -5212.7 | 1 |
| cis | -5222.9 | 4 |
Data sourced from the NIST Chemistry WebBook.
Experimental Protocols
The determination of the relative stabilities of dimethylcyclohexane isomers relies on precise experimental techniques. The two primary methods are bomb calorimetry to measure heats of combustion and low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to determine conformational equilibria.
1. Bomb Calorimetry for Heat of Combustion Measurement
This method quantifies the heat released during the complete combustion of a substance, which is directly related to its stability.
-
Sample Preparation: A precisely weighed sample (typically around 1 gram) of the liquid dimethylcyclohexane isomer is encapsulated in a soft glass ampoule or a gelatin capsule.
-
Bomb Assembly: The sample is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to ensure ignition. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container called a calorimeter. The initial temperature of the water is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is continuously monitored and recorded until it reaches a maximum and then begins to cool.
-
Calculation: The heat of combustion is calculated from the temperature rise of the water and the heat capacity of the calorimeter system. Corrections are made for the heat of ignition and any side reactions.
2. Low-Temperature NMR Spectroscopy for Conformational Analysis
This technique allows for the direct observation and quantification of different conformers in equilibrium at low temperatures, where the rate of chair-chair interconversion is slow enough to be observed on the NMR timescale.
-
Sample Preparation: A dilute solution of the dimethylcyclohexane isomer is prepared in a suitable solvent that remains liquid at very low temperatures, such as deuterated chloroform (B151607) (CDCl3) or dichlorofluoromethane (B1207983) (CHCl2F).
-
NMR Spectrometer Setup: The NMR spectrometer is equipped with a variable temperature probe. The sample is cooled to a temperature where the chair-chair interconversion is "frozen" out, typically below -60 °C.
-
Spectral Acquisition: 1H or 13C NMR spectra are acquired at the low temperature. At this point, separate signals for the axial and equatorial methyl groups of the different conformers can be resolved.
-
Data Analysis: The relative amounts of each conformer are determined by integrating the corresponding signals in the NMR spectrum. The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation ΔG° = -RTlnKeq, where R is the gas constant, T is the temperature in Kelvin, and Keq is the equilibrium constant determined from the ratio of the conformers.
Conformational Stability and Steric Strain
The stability of dimethylcyclohexane isomers is primarily determined by the steric strain in their most stable chair conformations. The key types of steric strain are:
-
1,3-Diaxial Interactions: Repulsive steric interaction between an axial substituent and the axial hydrogens on the same side of the cyclohexane (B81311) ring (at the C3 and C5 positions relative to the substituent at C1). An axial methyl group introduces approximately 7.6 kJ/mol of steric strain due to two such interactions.[1][2]
-
Gauche Interactions: Steric strain between adjacent substituents. In the case of this compound, when both methyl groups are in equatorial positions, they are gauche to each other, which introduces about 3.8 kJ/mol of strain.[1][2]
The interplay of these steric factors determines the most stable conformation and, consequently, the overall stability of each isomer.
Caption: Steric strain dictates dimethylcyclohexane stability.
Analysis of Isomer Stability
-
This compound: The trans isomer is more stable than the cis isomer. The most stable conformation of trans-1,2-dimethylcyclohexane (B1581434) has both methyl groups in equatorial positions, resulting in only one gauche interaction (approximately 3.8 kJ/mol of strain).[1][2] In contrast, the two chair conformations of the cis isomer are of equal energy, each having one axial and one equatorial methyl group, leading to a total strain of about 11.4 kJ/mol (one 1,3-diaxial interaction and one gauche interaction).[1][2]
-
1,3-Dimethylcyclohexane: The cis isomer is significantly more stable than the trans isomer. The most stable conformation of cis-1,3-dimethylcyclohexane (B1347349) has both methyl groups in equatorial positions, which is a strain-free arrangement. The trans isomer, however, must have one methyl group in an axial position and one in an equatorial position in both of its chair conformations, resulting in steric strain from a 1,3-diaxial interaction.
-
1,4-Dimethylcyclohexane: Similar to the 1,3-isomer, the trans isomer is more stable than the cis isomer. The most stable conformation of trans-1,4-dimethylcyclohexane places both methyl groups in equatorial positions, leading to a strain-free molecule. The cis isomer, in both of its chair conformations, must have one axial and one equatorial methyl group, introducing the destabilizing 1,3-diaxial interaction.
References
A Researcher's Guide to the Cross-Validation of Analytical Techniques for 1,2-Dimethylcyclohexane Characterization
For researchers, scientists, and professionals in drug development, the accurate characterization of molecules like 1,2-Dimethylcyclohexane is fundamental. This guide provides a comprehensive comparison of key analytical techniques, offering objective performance data and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
Quantitative Performance Comparison
The selection of an analytical technique is often driven by its quantitative performance. The following table summarizes key metrics for the characterization of this compound and structurally similar volatile organic compounds.
| Analytical Technique | Parameter | Typical Performance | Key Strengths & Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Limit of Detection (LOD) | 0.1 - 10 ng/mL | Strengths: High sensitivity and specificity, excellent for isomer separation and identification.[1][2][3] Limitations: Higher instrument and operational cost. |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL | ||
| Linearity (R²) | > 0.99 | ||
| Precision (RSD%) | < 10% | ||
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Limit of Detection (LOD) | 1 - 20 ng/mL | Strengths: Robust, wide linear range, and lower cost.[1][4] Limitations: Less specific than MS, relies on retention time for identification. |
| Limit of Quantitation (LOQ) | 5 - 100 ng/mL | ||
| Linearity (R²) | > 0.99 | ||
| Precision (RSD%) | < 5% | ||
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Limit of Detection (LOD) | ~1-10 µg | Strengths: Unrivaled for structural elucidation and conformational analysis. Limitations: Lower sensitivity compared to GC-based methods.[5] |
| Limit of Quantitation (LOQ) | ~5-50 µg | ||
| Linearity (R²) | Not typically used for quantification in this context | ||
| Precision (RSD%) | Not typically used for quantification in this context | ||
| Fourier-Transform Infrared (FTIR) Spectroscopy | Limit of Detection (LOD) | Concentration dependent, generally in the % range | Strengths: Fast, non-destructive, good for identifying functional groups. Limitations: Not ideal for quantitative analysis of complex mixtures, limited specificity for isomers.[6][7] |
| Limit of Quantitation (LOQ) | Concentration dependent | ||
| Linearity (R²) | Can be linear over a narrow range | ||
| Precision (RSD%) | Variable | ||
| Raman Spectroscopy | Limit of Detection (LOD) | Concentration dependent, typically higher than FTIR | Strengths: Complements FTIR, excellent for symmetric vibrations, less interference from aqueous media.[6][8] Limitations: Weaker signal than FTIR, potential for fluorescence interference. |
| Limit of Quantitation (LOQ) | Concentration dependent | ||
| Linearity (R²) | Can be linear over a narrow range | ||
| Precision (RSD%) | Variable |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and reliable results. Below are methodologies for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify the isomers of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (cis and trans isomer mixture) in a volatile solvent such as hexane (B92381) or pentane (B18724) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL).[1]
-
For unknown samples, dilute with the same solvent to fall within the calibration range.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for good separation of the isomers.[1]
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is suitable.
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio) for higher concentrations, splitless for trace analysis.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 10°C/min.
-
Hold at 150°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-200.
-
-
Data Analysis:
-
Identify the peaks for cis- and trans-1,2-Dimethylcyclohexane based on their retention times and comparison of their mass spectra to a reference library (e.g., NIST).
-
Quantify each isomer by creating a calibration curve of peak area versus concentration for the standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and differentiate between the cis and trans isomers of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better spectral resolution.
-
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16 scans for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be needed due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-150 ppm.
-
-
Data Analysis:
-
Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, integration (for ¹H), and splitting patterns to assign peaks to the different protons and carbons in the molecule. The number of unique signals in the ¹³C NMR spectrum can help distinguish between the cis (which has a plane of symmetry) and trans isomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
For liquid samples, a small drop can be placed directly on the ATR crystal or between two KBr or NaCl salt plates to create a thin film.
-
-
Instrumentation:
-
An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is convenient for liquid samples.
-
-
FTIR Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean ATR crystal or empty salt plates must be collected before the sample analysis.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for C-H stretching (alkane) around 2850-2960 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.
-
Compare the obtained spectrum with a reference spectrum of this compound if available.
-
Visualizing the Analytical Workflow
The selection of an analytical technique is a logical process based on the research question. The following diagram illustrates a typical workflow for the characterization of this compound.
Caption: Workflow for selecting an analytical technique for this compound.
This guide provides a foundational understanding of the primary analytical techniques for the characterization of this compound. The optimal choice will always depend on the specific analytical question, available resources, and the required level of detail.
References
- 1. benchchem.com [benchchem.com]
- 2. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. mt.com [mt.com]
- 7. Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology [article.sapub.org]
- 8. azom.com [azom.com]
Assessing the performance of different hydrogenation catalysts for 1,2-dimethylcyclohexene
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst for hydrogenation is a critical step in chemical synthesis. This guide provides a comprehensive comparison of the performance of various catalysts in the hydrogenation of 1,2-dimethylcyclohexene (B155917), a common reaction in organic synthesis. The primary focus is on the conversion of the alkene and the stereoselectivity of the resulting product, 1,2-dimethylcyclohexane.
The hydrogenation of 1,2-dimethylcyclohexene typically yields a mixture of cis- and trans-1,2-dimethylcyclohexane. The stereochemical outcome is largely dictated by the mechanism of hydrogen addition to the double bond, which is influenced by the catalyst employed. Generally, heterogeneous catalysts promote syn-addition of hydrogen, leading to the formation of the cis-isomer as the major product.[1][2] However, the degree of selectivity can vary depending on the catalyst and reaction conditions.
Performance Comparison of Hydrogenation Catalysts
The following table summarizes the performance of several common hydrogenation catalysts for the conversion of 1,2-dimethylcyclohexene. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented here is a compilation from various sources and should be considered as a general guide.
| Catalyst | Catalyst Type | Typical Reaction Conditions | Conversion (%) | Selectivity (cis:trans ratio) | Key Characteristics & Remarks |
| Palladium on Carbon (Pd/C) | Heterogeneous | H₂ (1 atm), Ethanol, Room Temperature | >95% | Predominantly cis | Highly efficient and commonly used.[1][2] May cause double bond isomerization in some substrates. |
| Platinum(IV) Oxide (PtO₂, Adams' Catalyst) | Heterogeneous (pre-catalyst) | H₂ (1 atm), Ethanol or Acetic Acid, Room Temperature | >95% | High cis selectivity | The oxide is reduced in situ to active platinum black.[2][3][4] Often shows high stereoselectivity. |
| Raney Nickel (Raney® Ni) | Heterogeneous | H₂ (1-4 atm), Ethanol, Room Temperature | High | Predominantly cis | A cost-effective and highly active catalyst.[5][6] Prepared from a nickel-aluminum alloy.[7] |
| Rhodium-based Catalysts (e.g., Rh/C, Wilkinson's Catalyst) | Heterogeneous/ Homogeneous | H₂ (low pressure), various solvents, Room Temperature | High | Generally good cis selectivity | Homogeneous rhodium catalysts like Wilkinson's catalyst offer high selectivity.[8][9] |
| Iridium-based Catalysts (e.g., Crabtree's Catalyst) | Homogeneous | H₂ (low pressure), CH₂Cl₂, Room Temperature | High | Can exhibit high selectivity | Often used for directed hydrogenations and can be highly active.[1][10] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for reproducible results. Below are representative protocols for the hydrogenation of 1,2-dimethylcyclohexene using common catalysts.
Hydrogenation using Palladium on Carbon (Pd/C)
This procedure is adapted for atmospheric pressure hydrogenation.
Materials:
-
1,2-dimethylcyclohexene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask
-
Hydrogen balloon
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite on a sintered glass funnel)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% of the substrate).
-
The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen).
-
The solvent (e.g., Ethanol) is added via syringe.
-
1,2-dimethylcyclohexene is then added to the flask.
-
The inert gas atmosphere is replaced with hydrogen by evacuating and backfilling with H₂ gas from a balloon three times.
-
The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by TLC or GC analysis.
-
Upon completion, the hydrogen atmosphere is replaced with an inert gas.
-
The reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake should be kept wet with solvent to prevent ignition of the catalyst.
-
The filtrate is collected, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.
Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)
Materials:
-
1,2-dimethylcyclohexene
-
Platinum(IV) oxide (PtO₂)
-
Ethanol or Acetic Acid
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or atmospheric pressure setup)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1,2-dimethylcyclohexene in the chosen solvent (Ethanol or Acetic Acid).[3]
-
Add the Adams' catalyst (PtO₂), typically in a catalytic amount.
-
The vessel is connected to the hydrogenation apparatus.
-
The system is flushed with hydrogen gas to replace the air.
-
The reaction is initiated by starting the agitation (shaking or stirring) under a positive pressure of hydrogen (typically 1-3 atm).
-
The reaction progress is monitored by the uptake of hydrogen.
-
Once the theoretical amount of hydrogen has been consumed, the reaction is stopped.
-
The catalyst is removed by filtration through a suitable medium.
-
The solvent is removed from the filtrate to yield the product.
Hydrogenation using Raney Nickel
Materials:
-
1,2-dimethylcyclohexene
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus
Procedure:
-
Carefully wash the Raney Nickel slurry with the reaction solvent (Ethanol) to remove any residual water. This should be done under an inert atmosphere as Raney Nickel can be pyrophoric.
-
In a hydrogenation vessel, add the washed Raney Nickel and the solvent.
-
Add the 1,2-dimethylcyclohexene to the vessel.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).[5]
-
Stir or shake the mixture at room temperature or with gentle heating.
-
Monitor the reaction by hydrogen uptake or by analytical techniques.
-
After the reaction is complete, carefully filter the catalyst.
-
Work-up the filtrate to isolate the product.
Visualizing the Process and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Comparative Solubility of 1,2-Dimethylcyclohexane in Various Organic Solvents: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the solubility of 1,2-Dimethylcyclohexane in a range of common organic solvents. Understanding the solubility of this nonpolar cycloalkane is crucial for its application in various chemical processes, including synthesis, purification, and formulation development. Due to the limited availability of precise quantitative solubility data for this compound, this guide presents qualitative solubility information supplemented with quantitative data for cyclohexane (B81311), a structurally analogous compound, to provide a predictive framework for its behavior.
Data Presentation: Solubility Comparison
As a nonpolar hydrocarbon, this compound's solubility is governed by the "like dissolves like" principle, exhibiting high solubility in nonpolar solvents and limited solubility in polar solvents.[1] The cis-isomer of this compound is reported to be miscible with cyclohexane and soluble in acetone, alcohol, benzene, and ether.
Table 1: Qualitative Solubility of this compound
| Solvent | Polarity | Expected Solubility of this compound |
| Hexane | Nonpolar | High / Miscible |
| Toluene | Nonpolar | High / Miscible |
| Benzene | Nonpolar | High / Soluble |
| Diethyl Ether | Polar aprotic | Soluble |
| Acetone | Polar aprotic | Soluble |
| Ethanol | Polar protic | Sparingly soluble to Insoluble |
| Methanol | Polar protic | Sparingly soluble to Insoluble |
| Water | Polar protic | Very Low / Insoluble |
To provide a more quantitative perspective, the following table presents the solubility of cyclohexane, a closely related nonpolar cycloalkane. The solubility behavior of this compound is expected to be very similar.
Table 2: Quantitative Solubility of Cyclohexane in Various Organic Solvents at 25°C
| Solvent | Solubility of Cyclohexane ( g/100g solvent) |
| Hexane | Miscible |
| Toluene | Miscible |
| Benzene | Miscible |
| Diethyl Ether | Miscible |
| Acetone | Miscible |
| Ethanol | 5.5 |
| Methanol | 1.1 |
| Water | 0.0055 |
Data for cyclohexane is compiled from various chemical handbooks and databases and is intended to provide a comparative reference.
Experimental Protocol: Determination of Solubility
The following is a general protocol for the experimental determination of the solubility of a liquid compound like this compound in an organic solvent.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Syringes and filters
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the organic solvent in a series of sealed vials.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solute to settle. Centrifugation can be used to facilitate the separation of the excess solute.
-
Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant using a syringe. To avoid including any undissolved solute, a syringe filter should be used.
-
Dilution: Accurately dilute the extracted aliquot with the pure solvent to a concentration that falls within the calibration range of the analytical instrument.
-
Quantitative Analysis: Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC) to determine the precise concentration of this compound.
-
Calculation: From the concentration of the diluted sample and the dilution factor, calculate the solubility of this compound in the solvent, typically expressed in g/100mL, mol/L, or as a mole fraction.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for determining the solubility of a liquid in a solvent.
References
Evaluating Computational Models for 1,2-Dimethylcyclohexane Property Prediction: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately predicting the physicochemical properties of molecules is paramount. This guide provides a detailed comparison of various computational models used to predict the properties of 1,2-dimethylcyclohexane, a fundamental substituted cyclohexane. The accuracy of these models is evaluated against experimental data, offering insights into their respective strengths and limitations.
The conformational landscape of this compound, existing as cis and trans isomers with distinct chair conformations, presents a valuable case study for assessing the performance of computational methods. The subtle energy differences between these conformers are dictated by a balance of steric interactions, including 1,3-diaxial and gauche interactions, making their accurate prediction a challenge for theoretical models.
Conformational Energy: The Primary Benchmark
The relative energy of different conformers is a critical parameter influencing the overall properties and reactivity of a molecule. Here, we compare the experimentally determined energy difference between the diequatorial and diaxial conformers of trans-1,2-dimethylcyclohexane (B1581434) with predictions from a range of computational models.
Table 1: Comparison of Experimental and Computational Conformational Energy Differences (ΔG°) for trans-1,2-Dimethylcyclohexane (diequatorial vs. diaxial)
| Method | Computational Model/Level of Theory | Calculated ΔG° (kcal/mol) | Reference |
| Experimental | Low-Temperature 13C NMR | 2.58 ± 0.05 | [1] |
| Molecular Mechanics (MM) | MMFF94 | Value not found | Referenced for general conformational energies[2][3] |
| Molecular Mechanics (MM) | MM3 | In good agreement with experiment | [1] |
| Density Functional Theory (DFT) | B3LYP/6-31G* | Qualitative agreement | Commonly used for conformational analysis[4] |
| Ab Initio | G3(MP2) | High accuracy expected | High-level method for thermochemistry[5] |
Note: Specific calculated values for all models directly for trans-1,2-dimethylcyclohexane were not consistently available in the literature. The table reflects the performance trends reported in broader benchmark studies.
The experimental value for the Gibbs free energy difference between the more stable diequatorial and the less stable diaxial conformer of trans-1,2-dimethylcyclohexane has been determined to be approximately 2.58 kcal/mol using low-temperature 13C NMR spectroscopy.[1] This value serves as a gold standard for evaluating the accuracy of computational models.
Molecular mechanics force fields, such as MM3, have been reported to provide results in good agreement with experimental data for this system.[1] More modern force fields like MMFF94 are also widely used for conformational energy predictions.[2][3] Density Functional Theory (DFT) methods, particularly with the B3LYP functional and a Pople-style basis set like 6-31G*, are workhorses in computational chemistry for geometry optimization and energy calculations of organic molecules.[4] For high accuracy, composite ab initio methods like G3(MP2) are employed to approximate high-level correlated calculations.[5]
For the cis-1,2-dimethylcyclohexane (B165935) isomer, the two chair conformations, each with one axial and one equatorial methyl group, are enantiomeric and thus have equal energy.[6][7] Both conformations are strained by approximately 11.4 kJ/mol (2.7 kcal/mol) due to two gauche-butane interactions and one 1,3-diaxial interaction.[6][7] The trans isomer is more stable than the cis isomer by about 6 kJ/mol.[8]
Vibrational Spectroscopy: A Fingerprint of Molecular Structure
Vibrational frequencies provide a sensitive probe of molecular structure and bonding. Comparing experimentally measured infrared (IR) and Raman spectra with computationally predicted frequencies is a common method for validating theoretical models.
While a dedicated comparative study for this compound was not identified, studies on similar molecules like 1,2-dimethylcyclohexene (B155917) demonstrate the general approach.[9] Typically, DFT methods like B3LYP are used to calculate harmonic vibrational frequencies. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and systematic errors in the computational method.
Table 2: Framework for Comparing Experimental and Computational Vibrational Frequencies (cm-1)
| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) (Method: e.g., B3LYP/6-31G*) | Scaled Frequency (cm-1) | Assignment |
| C-H stretch (CH3, asym) | Value | Value | Value | |
| C-H stretch (CH3, sym) | Value | Value | Value | |
| C-H bend (CH2) | Value | Value | Value | |
| C-C stretch | Value | Value | Value | |
| Ring deformation | Value | Value | Value |
NMR Spectroscopy: Probing the Electronic Environment
Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the local electronic environment of each nucleus. Accurate prediction of NMR shifts can aid in structure elucidation and conformational analysis.
Experimental 1H and 13C NMR data for cis- and trans-1,2-dimethylcyclohexane are available.[10][11] Computational prediction of NMR chemical shifts is typically a two-step process: first, the geometry of the conformers is optimized, and then the magnetic shielding constants are calculated, usually with methods like GIAO (Gauge-Independent Atomic Orbital). The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
Table 3: Framework for Comparing Experimental and Computational 13C NMR Chemical Shifts (ppm)
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) (Method: e.g., GIAO-B3LYP/6-31G*) | Conformer Contribution (Boltzmann-weighted) |
| C1, C2 | Value | Value | Value |
| C3, C6 | Value | Value | Value |
| C4, C5 | Value | Value | Value |
| CH3 | Value | Value | Value |
Experimental and Computational Protocols
A robust evaluation of computational models relies on high-quality experimental data and well-defined computational procedures.
Experimental Methodologies
-
Low-Temperature NMR Spectroscopy: To determine the equilibrium constant and, consequently, the Gibbs free energy difference between conformers, NMR spectra are recorded at low temperatures (e.g., 169 K) to slow down the rate of conformational interconversion.[1] This allows for the direct observation and quantification of signals from individual conformers. The sample is typically dissolved in a solvent that remains liquid at these low temperatures, such as a mixture of CHFCl2 and CHF2Cl.
-
Gas-Phase Electron Diffraction (GED): GED is a powerful technique for determining the gas-phase structure of molecules, providing information on bond lengths, bond angles, and torsional angles.[12] This data is crucial for benchmarking the geometric predictions of computational models.
-
Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectra are typically recorded at room temperature on neat liquid samples or solutions.
Computational Methodologies
-
Geometry Optimization: The first step in any computational study is to find the minimum energy structures of the different conformers. This is typically done using molecular mechanics force fields or, for higher accuracy, quantum mechanical methods like DFT.
-
Frequency Calculations: Following geometry optimization, harmonic vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational spectrum.
-
NMR Chemical Shift Calculations: Using the optimized geometries, the magnetic shielding tensors are calculated. These are then converted to chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS).
Logical Workflow for Model Evaluation
The process of evaluating computational models for predicting molecular properties can be visualized as a systematic workflow.
Caption: Workflow for evaluating computational models.
Conclusion
The accurate prediction of molecular properties is a cornerstone of modern chemical research. For a seemingly simple molecule like this compound, a range of computational models can be employed, each with its own balance of accuracy and computational cost. While high-level ab initio and DFT methods are expected to provide the most accurate results, well-parameterized molecular mechanics force fields can also offer reliable predictions for conformational energies at a fraction of the computational expense. The choice of method will ultimately depend on the specific research question and available computational resources. Continuous benchmarking against high-quality experimental data is crucial for understanding the capabilities and limitations of these computational tools and for driving the development of more accurate and reliable predictive models.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merck molecular force field. IV. conformational energies and geometries for MMFF94 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. stereoelectronics.org [stereoelectronics.org]
- 9. rjptonline.org [rjptonline.org]
- 10. spectrabase.com [spectrabase.com]
- 11. CIS-1,2-DIMETHYLCYCLOHEXANE(2207-01-4) 1H NMR spectrum [chemicalbook.com]
- 12. Gas electron diffraction - Wikipedia [en.wikipedia.org]
A Critical Review of Analytical Methods for 1,2-Dimethylcyclohexane Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1,2-Dimethylcyclohexane isomers is crucial in various applications, from petrochemical analysis to stereoselective synthesis. This guide provides a critical review and objective comparison of the primary analytical methods employed for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This comparison is based on a comprehensive review of published experimental data, focusing on key performance indicators such as selectivity, sensitivity, linearity, accuracy, and precision. Detailed experimental protocols for each method are provided to facilitate methodological evaluation and implementation.
Data Presentation: A Comparative Overview
The performance of GC-FID, GC-MS, and qNMR for the analysis of this compound isomers is summarized in the table below. This allows for a direct comparison of their quantitative capabilities.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on boiling point and polarity, detection by ionization in a flame. | Separation based on boiling point and polarity, detection by mass-to-charge ratio. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Selectivity | Good for separating cis and trans isomers with appropriate columns. | Excellent, allows for definitive identification of isomers based on mass spectra. | Excellent for distinguishing and quantifying diastereomers based on distinct NMR signals. |
| Limit of Detection (LOD) | Typically in the low ppm range (ng on column). | Can reach low ppb levels (pg on column) in Selected Ion Monitoring (SIM) mode. | Generally in the low millimolar (mM) to micromolar (µM) range, depending on the instrument and experiment time. |
| Limit of Quantification (LOQ) | Typically in the ppm range (ng on column). | Can reach ppb levels (pg on column) in SIM mode. | Typically in the millimolar (mM) range for high precision. |
| Linearity (R²) | Generally >0.99 for a defined concentration range.[1][2][3] | Typically >0.99 for a defined concentration range. | Excellent, as NMR is an inherently linear technique over a wide dynamic range. |
| Accuracy (% Recovery) | Typically 95-105%. | Typically 95-105%. | High, often considered a primary ratio method of measurement. |
| Precision (%RSD) | Typically <5%.[2] | Typically <10%. | Typically <2% for well-resolved signals and optimized parameters. |
| Sample Throughput | High. | High. | Lower, as longer acquisition times may be needed for high sensitivity. |
| Cost (Instrument & Maint.) | Low to moderate. | High. | High. |
Experimental Workflows and Logical Relationships
To visualize the analytical processes and the decision-making involved in selecting the appropriate method, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for the analysis of volatile hydrocarbons and can be adapted for specific laboratory instrumentation and sample matrices.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is well-suited for the routine quantification of this compound isomers in relatively clean matrices.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column: A capillary column with a stationary phase suitable for hydrocarbon separation, such as a DB-5 (5% Phenyl Methyl Siloxane) or equivalent, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector and Detector Temperatures: Injector temperature is typically set to 250°C, and the FID detector temperature is set to 280°C.
-
Oven Temperature Program: An initial oven temperature of 40°C held for 5 minutes, followed by a temperature ramp of 5°C/min to 150°C, and a final hold for 2 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Sample Preparation: Samples are diluted in a volatile solvent such as hexane. An internal standard (e.g., n-undecane) is added for improved quantitative accuracy.
-
Quantification: A calibration curve is generated by analyzing a series of standards of known concentrations. The peak areas of the cis and trans isomers of this compound are plotted against their respective concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides enhanced selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: Same as for GC-FID.
-
Carrier Gas: High-purity helium at a constant flow rate (e.g., 1 mL/min).
-
Injector and MS Interface Temperatures: Injector temperature is set to 250°C, and the MS transfer line temperature is set to 280°C. The ion source temperature is typically 230°C.
-
Oven Temperature Program: Same as for GC-FID.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. For this compound (m/z 112.2), characteristic ions such as m/z 97, 83, and 69 can be used for quantification and confirmation.
-
-
Sample Preparation: Similar to GC-FID, with dilution in a high-purity volatile solvent.
-
Quantification: In SIM mode, a calibration curve is constructed by plotting the peak area of a specific ion against the concentration of the corresponding isomer.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for the direct quantification of diastereomers without the need for chromatographic separation, providing a high degree of accuracy.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (typically 5-20 mg).
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 1D proton pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) is crucial for accurate quantification. A typical starting point is 30-60 seconds.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
-
Pulse Angle: A 90° pulse angle is used to ensure maximum signal for all nuclei.
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved, non-overlapping signals of the cis and trans isomers of this compound and the internal standard.
-
The concentration of each isomer is calculated using the following equation: Cx = (Ix / Nx) * (Nstd / Istd) * (Mx / Mstd) * (mstd / mx) * Pstd Where:
-
Cx = Concentration of the analyte
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
x = analyte, std = standard
-
-
Conclusion
The choice of the optimal analytical method for this compound analysis depends on the specific requirements of the study. GC-FID offers a cost-effective and high-throughput solution for routine quantitative analysis of relatively simple mixtures. GC-MS provides superior selectivity and sensitivity, making it the method of choice for complex matrices, trace-level quantification, and confirmatory analysis. qNMR stands out as a primary ratio method, offering high accuracy and precision for the direct determination of diastereomeric ratios without the need for chromatographic separation, which is particularly valuable in stereoselective synthesis and purity assessments. Researchers and analysts should carefully consider the trade-offs between these techniques in terms of performance, cost, and sample throughput to select the most appropriate method for their analytical needs.
References
Safety Operating Guide
Proper Disposal of 1,2-Dimethylcyclohexane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,2-Dimethylcyclohexane, a flammable and environmentally hazardous solvent, is crucial for maintaining laboratory safety and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, in line with best practices for laboratory safety and chemical management.
Immediate Safety Precautions
This compound is classified as a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Vapors may cause drowsiness and dizziness. It is also toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to strict safety protocols is paramount during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ignition Sources: Keep this compound and its waste away from all sources of ignition, including open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof equipment when handling large quantities.[2][3]
-
Spill Management: In case of a spill, immediately evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed, properly labeled container for hazardous waste disposal.
Waste Identification and Classification
Properly identifying and classifying chemical waste is the first step in the disposal process. This compound waste is categorized as hazardous due to its flammability.
| Parameter | Classification | Description |
| EPA Hazardous Waste Code | D001 | This code is assigned to wastes that exhibit the characteristic of ignitability.[1] |
| UN Number | UN2263 | This number is used for the transportation of dangerous goods and identifies the material as Dimethylcyclohexanes.[3] |
Quantitative Disposal Thresholds
Regulatory agencies and institutional safety protocols establish thresholds for the classification and management of hazardous waste. Below are general thresholds for flammable liquid waste.
| Hazard Category | Hazard Statement Codes | Non-Hazardous Concentration Limit |
| Flammable | H224, H225, H226 | Flammable liquids do not have a threshold level and are automatically classified as hazardous unless the waste has been modified to the extent that it is no longer flammable.[4] |
| Acute Toxicity (if mixed with other substances) | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | <1% by weight of the hazardous component in the total weight of the waste item.[4] |
Waste Segregation and Storage
Proper segregation and storage of this compound waste are critical to prevent dangerous chemical reactions.
-
Incompatible Materials: Do not mix this compound waste with incompatible materials, especially strong oxidizing agents.[1]
-
Container Requirements:
-
Use only chemically compatible containers with secure, tight-fitting lids.
-
Containers must be in good condition, free from leaks or damage.
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the hazard (e.g., "Flammable Liquid").
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. The SAA should be a well-ventilated, secondary containment area away from ignition sources.
Experimental Protocol: Chemical Compatibility Test for Waste Mixtures
Before mixing this compound waste with other solvent waste streams, a compatibility test must be performed to ensure no adverse reactions occur.
Objective: To determine if a new stream of chemical waste is compatible with an existing container of accumulated waste.
Materials:
-
Personal Protective Equipment (safety goggles, gloves, lab coat)
-
Calibrated thermometer
-
Two glass beakers (minimum 250 mL capacity)
-
Graduated cylinders
-
Stirring rod
Procedure:
-
Safety First: Conduct this test in a chemical fume hood. Do not work alone.
-
Sample Preparation:
-
Carefully homogenize the chemical waste in the target accumulation container.
-
Withdraw approximately 50 mL of the existing waste into a clean, dry beaker.
-
Measure and record the initial temperature of the waste sample.
-
-
Mixing:
-
In a separate beaker, obtain a representative sample of the new waste to be added.
-
Slowly and carefully add a small portion of the new waste to the beaker containing the existing waste, in a proportion representative of the actual disposal volumes (e.g., add 10 mL of new waste if the intended mixing ratio is 1:5).
-
STOP IMMEDIATELY if any vigorous reaction, such as bubbling, fuming, or a rapid temperature increase, is observed.
-
-
Observation and Measurement:
-
Gently stir the mixture.
-
Observe for any signs of a reaction, including:
-
Bubbling or gassing
-
Significant color change
-
Precipitation or solidification
-
Heat generation
-
-
After mixing, re-measure the temperature of the mixture.
-
-
Assessment:
-
Incompatible: If bubbling, gassing, or a temperature rise of 10°C or more occurs, the wastes are incompatible.[5] They must be stored in separate containers.
-
Compatible: If no significant reaction is observed and the temperature change is less than 10°C, the wastes may be compatible. Continue to observe the mixture for at least 5 minutes for any delayed reactions.
-
Note: This test is a preliminary check. Always consult with your institution's Environmental Health and Safety (EHS) office if you are uncertain about the compatibility of waste streams.
Disposal Procedures
Neutralization is not a suitable disposal method for hydrocarbon solvents like this compound. The primary disposal routes for flammable liquid waste are incineration or fuel blending, which must be carried out by a licensed hazardous waste disposal facility.
Step-by-Step Disposal Workflow:
-
Collection: Collect this compound waste in a designated, properly labeled, and compatible container within a Satellite Accumulation Area.
-
Segregation: Ensure the waste is not mixed with incompatible chemicals.
-
Full Container: When the waste container is nearly full (approximately 90% capacity), securely close the lid.
-
Request Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a certified hazardous waste contractor. Follow your institution's specific procedures for requesting a waste pickup.
-
Documentation: Complete all necessary waste disposal forms and maintain a record of the waste generated and disposed of, in accordance with regulatory requirements.
Logical Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 1,2-Dimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,2-Dimethylcyclohexane in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Summary
This compound is a highly flammable liquid and vapor that poses several health risks. It can cause skin and eye irritation, and may be harmful if swallowed or inhaled, potentially leading to lung damage and narcotic effects such as drowsiness and dizziness.[1][2][3] This substance is also toxic to aquatic organisms with long-lasting effects.[1]
Hazard Summary Table
| Hazard | GHS Classification | Signal Word | Hazard Statement |
| Flammability | Flammable Liquid, Category 2 | Danger | H225: Highly flammable liquid and vapor.[3][4] |
| Health | Aspiration Hazard, Category 1 | Danger | H304: May be fatal if swallowed and enters airways.[3][4] |
| Skin Irritation, Category 2 | Warning | H315: Causes skin irritation.[3][5] | |
| Eye Irritation, Category 2 | Warning | H319: Causes serious eye irritation.[5] | |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | Warning | H336: May cause drowsiness or dizziness.[3] | |
| Environmental | Hazardous to the Aquatic Environment, Long-term Hazard | Warning | H411: Toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
PPE Recommendation Table
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][5] |
| Skin Protection | - Gloves: Nitrile, Neoprene, or Viton gloves. Due to the variability in glove performance, it is crucial to consult the manufacturer's specific chemical resistance data.[6] - Lab Coat: Flame-resistant lab coat. - Clothing: Long-sleeved clothing and closed-toe shoes. | Prevents skin contact which can cause irritation.[1] For prolonged or immersive contact, consider double-gloving. Always inspect gloves for degradation or punctures before use. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. | Minimizes inhalation of vapors, which can cause respiratory tract irritation and central nervous system effects.[1][2] |
Glove Selection Guidance (Based on Cyclohexane Data)
Since specific breakthrough data for this compound is limited, data for the structurally similar solvent, cyclohexane, is provided as a reference. Breakthrough time is the time it takes for a chemical to permeate through the glove material.
| Glove Material | Breakthrough Time (minutes) for Cyclohexane | Recommendation |
| Nitrile | 10 - 30[7] | Suitable for splash protection. Change gloves immediately upon contact. |
| Neoprene | > 480[7] | Recommended for extended handling. |
| Viton | > 480 | Excellent resistance, suitable for prolonged contact. |
| PVC | Not Recommended | Poor resistance to cyclic alkanes. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Receipt and Storage:
-
Pre-Experimental Preparation:
-
Conduct a thorough risk assessment and review the Safety Data Sheet (SDS).
-
Ensure that a spill kit appropriate for flammable liquids is readily accessible.
-
Verify that safety showers and eyewash stations are unobstructed and functional.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling and Experimental Use:
-
All transfers and manipulations of this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation.[1][4]
-
Use only non-sparking tools and explosion-proof equipment.[5][8]
-
Ground and bond containers and receiving equipment during transfers to prevent static discharge.[5][7]
-
Keep containers tightly closed when not in use.[4]
-
Avoid heating with open flames; use heating mantles, water baths, or other controlled heating sources.[1]
-
-
Post-Experimental Procedure:
-
Decontaminate all work surfaces and equipment that have come into contact with the chemical.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
Disposal Protocol Table
| Waste Type | Collection Procedure | Disposal Method |
| Liquid this compound Waste | Collect in a clearly labeled, sealed, and chemically compatible container designated for flammable organic waste. | Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[1] Do not pour down the drain.[9] |
| Contaminated Solid Waste (e.g., gloves, paper towels) | Place in a sealed, labeled bag or container separate from regular trash. | Dispose of as hazardous waste through the institutional EHS office. |
| Empty Containers | Triple rinse with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste. Puncture the container to prevent reuse. | Follow institutional guidelines for the disposal of chemically contaminated containers. |
All waste disposal must be in strict accordance with local, state, and federal regulations.[1]
Emergency Procedures
Emergency Response Table
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | - Minor Spill (in a fume hood): Absorb with a non-combustible material like sand or earth. Collect in a sealed container for hazardous waste disposal. - Major Spill: Evacuate the area immediately. Alert others and contact the institutional emergency response team. Eliminate all ignition sources.[1] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[8] Do not use a direct stream of water. If the fire is large or cannot be controlled, evacuate the area and call emergency services. |
References
- 1. auckland.ac.nz [auckland.ac.nz]
- 2. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers. [stacks.cdc.gov]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. cdn.mscdirect.com [cdn.mscdirect.com]
- 9. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
